1-Iodo-2-methylbutane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-iodo-2-methylbutane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11I/c1-3-5(2)4-6/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBHXHXNWHTGSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11I | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60951928 | |
| Record name | 1-Iodo-2-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60951928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29394-58-9, 616-14-8 | |
| Record name | (S)-(+)-1-Iodo-2-methylbutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029394589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Iodo-2-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60951928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-1-Iodo-2-methylbutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Iodo-2-methylbutane (stabilized with Copper chip) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide to 1-Iodo-2-methylbutane: Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-iodo-2-methylbutane, a chiral alkyl halide of interest in organic synthesis. The document details its key characteristics, expected chemical reactivity, and a representative experimental protocol for its use in nucleophilic substitution reactions.
Core Physical and Chemical Properties
The quantitative data for this compound and its (S)-(+)-enantiomer are summarized in the table below. These properties are crucial for designing reaction conditions and purification procedures.
| Property | Value | Notes |
| Molecular Formula | C₅H₁₁I | |
| Molecular Weight | 198.05 g/mol | [1][2][3] |
| CAS Number | 616-14-8 (racemic) | [3] |
| 29394-58-9 ((S)-enantiomer) | [3] | |
| Appearance | Colorless to brown clear liquid | [1] |
| Boiling Point | 148 °C | |
| Density | 1.51 - 1.53 g/cm³ at 20°C | |
| 1.525 g/mL at 25°C ((S)-enantiomer) | ||
| Refractive Index (n₂₀/D) | 1.49 - 1.498 | |
| 1.497 ((S)-enantiomer) | ||
| Flash Point | 42 °C (107.6 °F) | |
| Solubility | Insoluble in water | Limited solubility in water is expected for alkyl halides. |
| Optical Activity ([α]₂₀/D) | +5.7° (neat) | For the (S)-(+)-enantiomer. |
| Purity | >95.0% (GC) | As typically supplied. |
| Storage | Store in a cool, dark place under an inert atmosphere. | Often stabilized with a copper chip. |
Chemical Reactivity and Synthetic Applications
As a primary alkyl iodide, this compound is an excellent substrate for bimolecular nucleophilic substitution (S(_N)2) reactions. The carbon-iodine bond is relatively weak, and the iodide ion is an excellent leaving group, facilitating the attack of a wide range of nucleophiles at the electrophilic α-carbon.
Key reactions involving this compound include:
-
Formation of Alcohols: Reaction with hydroxide (B78521) ions (e.g., from NaOH or KOH) yields 2-methyl-1-butanol.[4] This reaction proceeds with an inversion of stereochemistry at the chiral center if an enantiomerically pure starting material is used.
-
Williamson Ether Synthesis: Treatment with an alkoxide (e.g., sodium ethoxide) produces the corresponding ether. This is a classic and versatile method for ether formation.
-
Formation of Nitriles: Reaction with cyanide salts (e.g., NaCN or KCN) in a polar aprotic solvent like DMSO results in the formation of 3-methylpentanenitrile (B1609944).[2][5][6] This extends the carbon chain by one and provides a versatile nitrile functional group that can be further hydrolyzed to a carboxylic acid or reduced to an amine.
-
Formation of Azides: Substitution with sodium azide (B81097) (NaN₃) yields 1-azido-2-methylbutane.[7] Alkyl azides are useful intermediates, for instance, in the synthesis of amines via reduction or in click chemistry.
-
Grignard Reagent Formation: Reaction with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) is expected to form the corresponding Grignard reagent, (2-methylbutyl)magnesium iodide. This organometallic reagent is a powerful carbon nucleophile used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.
The S(_N)2 reactivity of this compound is influenced by steric hindrance around the reaction center. While it is a primary alkyl halide, the methyl group at the adjacent carbon (C2) can slightly retard the rate of reaction compared to unbranched primary alkyl halides.
Experimental Protocols
While specific experimental procedures for this compound are not widely published in introductory laboratory manuals, its reactivity is analogous to other primary alkyl iodides. The following is a representative protocol for an S(_N)2 reaction with a nucleophile, adapted from general procedures for similar substrates.
Representative Experimental Protocol: Synthesis of 3-Methylpentanenitrile via S(_N)2 Reaction
This procedure describes the synthesis of 3-methylpentanenitrile from this compound and sodium cyanide.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Apparatus for simple distillation
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium cyanide (1.1 equivalents) and anhydrous DMSO.
-
Addition of Alkyl Halide: While stirring the suspension, add this compound (1.0 equivalent) to the flask.
-
Reaction: Heat the reaction mixture to 50-60 °C and maintain this temperature with stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash with brine to remove residual DMSO.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation.
-
Purification: The crude 3-methylpentanenitrile can be purified by vacuum distillation.
Safety Note: This reaction involves highly toxic sodium cyanide. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. The aqueous waste should be treated with bleach to quench any residual cyanide before disposal.
Visualizations
The following diagram illustrates the S(_N)2 reaction pathway for the substitution of the iodide in this compound by a generic nucleophile (Nu⁻).
Caption: S(_{N})2 reaction mechanism of this compound.
References
- 1. brainly.com [brainly.com]
- 2. homework.study.com [homework.study.com]
- 3. This compound | C5H11I | CID 141479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The reaction of (R)-1-iodo-2-methylbutane with hydroxide ion form... | Study Prep in Pearson+ [pearson.com]
- 5. brainly.com [brainly.com]
- 6. homework.study.com [homework.study.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
In-Depth Technical Guide: (S)-(+)-1-Iodo-2-methylbutane (CAS 29394-58-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-(+)-1-Iodo-2-methylbutane, a chiral alkyl halide used as a building block in advanced organic synthesis. The document details its physicochemical properties, spectroscopic data, synthesis, and key applications, with a focus on its role in the development of complex molecules.
Physicochemical and Safety Data
(S)-(+)-1-Iodo-2-methylbutane is a flammable and irritant liquid. It is typically stabilized with copper. All quantitative data is summarized in the tables below for ease of reference.
Table 1: Physicochemical Properties of (S)-(+)-1-Iodo-2-methylbutane
| Property | Value | Reference |
| CAS Number | 29394-58-9 | |
| Molecular Formula | C₅H₁₁I | [1] |
| Molecular Weight | 198.05 g/mol | |
| Appearance | Colorless to yellowish liquid | [2] |
| Boiling Point | 148 °C | |
| Density | 1.525 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.497 | |
| Optical Rotation ([α]20/D) | +5.7° (neat) |
Table 2: Safety and Hazard Information
| Hazard | Classification and Precautionary Statements | Reference |
| GHS Pictograms | Flammable, Irritant | |
| Signal Word | Warning | |
| Hazard Statements | H226: Flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |
| Precautionary Statements | P210, P233, P240, P241, P303+P361+P353, P305+P351+P338 | |
| Flash Point | 43 °C (109.4 °F) - closed cup | |
| Personal Protective Equipment | Eyeshields, Faceshields, Gloves, appropriate respirator |
Spectroscopic Data
Experimental Protocols and Workflows
Detailed experimental protocols for the synthesis and use of (S)-(+)-1-Iodo-2-methylbutane are not explicitly published. However, based on standard organic chemistry principles, the following sections outline the likely synthetic routes.
Synthesis of (S)-(+)-1-Iodo-2-methylbutane
The most common method for the preparation of primary iodoalkanes from primary alcohols is via a Finkelstein-type reaction on an intermediate sulfonate ester or directly using a phosphorus-based iodinating agent. A plausible and widely used laboratory-scale synthesis would involve the conversion of the corresponding chiral alcohol, (S)-(-)-2-methyl-1-butanol, to the iodide.
Methodology:
A standard procedure would involve the reaction of (S)-(-)-2-methyl-1-butanol with iodine in the presence of triphenylphosphine (B44618) and imidazole (B134444) in a suitable aprotic solvent like dichloromethane (B109758) or acetonitrile (B52724). The reaction proceeds via the formation of a phosphonium (B103445) iodide intermediate, which is then displaced by the alcohol to form an alkoxyphosphonium iodide, followed by an SN2 reaction by the iodide ion to yield the final product.
Applications in Organic Synthesis
(S)-(+)-1-Iodo-2-methylbutane serves as a valuable chiral building block for introducing the (S)-2-methylbutyl group in the synthesis of more complex molecules.
Synthesis of a Structure-Directing Agent
This compound is used in the synthesis of the 4′-trimethylenebis(1-methyl-1-(2-methylbutyl)piperidinium) cation. This dicationic species can act as a structure-directing agent (SDA) in the synthesis of high-silica porous silicates like zeolites.
Methodology:
The synthesis would likely involve a double quaternization reaction. 4,4′-Trimethylenebis(1-methylpiperidine) would be reacted with two equivalents of (S)-(+)-1-Iodo-2-methylbutane in a polar aprotic solvent such as acetonitrile or DMF. The reaction would proceed via nucleophilic substitution (SN2), where the nitrogen atoms of the piperidine (B6355638) rings act as nucleophiles, displacing the iodide from the chiral starting material.
Synthesis of the C6 Acyl Side Chain of Zaragozic Acid A
(S)-(+)-1-Iodo-2-methylbutane is also a precursor for the C6 acyl side chain of Zaragozic Acid A. Zaragozic acids are potent inhibitors of squalene (B77637) synthase, an enzyme involved in cholesterol biosynthesis.[5][6]
Methodology:
The synthesis of the side chain would likely begin with the conversion of (S)-(+)-1-Iodo-2-methylbutane into a suitable organometallic reagent, such as a Grignard or an organolithium reagent. This nucleophilic species would then be used to perform a carbon-carbon bond-forming reaction, for example, by adding to a carbonyl compound that represents the rest of the side chain, followed by oxidation to the carboxylic acid.
Role in Drug Development
While (S)-(+)-1-Iodo-2-methylbutane itself is not known to have direct biological activity, its role as a chiral precursor in the synthesis of biologically active natural products like Zaragozic Acid A makes it relevant to drug development. The chirality of this starting material is crucial for the final biological activity of the target molecule.
Zaragozic Acid A is a picomolar competitive inhibitor of squalene synthase.[6] By inhibiting this enzyme, it blocks the synthesis of cholesterol, making it a potential therapeutic agent for hypercholesterolemia.[5][6]
References
- 1. scbt.com [scbt.com]
- 2. 1-Iodo-2-methylbutane (stabilized with Copper chip) [cymitquimica.com]
- 3. (S)-(+)-1-Iodo-2-methylbutane | C5H11I | CID 5702528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound(616-14-8) 1H NMR spectrum [chemicalbook.com]
- 5. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Iodo-2-methylbutane structural isomers and nomenclature
An In-depth Technical Guide to the Structural Isomers and Nomenclature of 1-Iodo-2-methylbutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound and its isomers, belonging to the class of iodoalkanes, are valuable compounds in organic synthesis and hold potential in the field of medicinal chemistry. Their utility stems from the reactivity of the carbon-iodine bond, which makes them effective alkylating agents and versatile intermediates in the synthesis of more complex molecules.[1] This guide provides a comprehensive overview of the structural isomers of this compound, their systematic IUPAC nomenclature, physicochemical properties, and detailed synthetic protocols. Furthermore, it explores their relevance in drug development, particularly concerning their role as synthetic building blocks and their potential biological activities.
Structural Isomers and Nomenclature
The molecular formula for this compound is C₅H₁₁I. There are eight constitutional (structural) isomers for this formula, arising from different carbon skeletons and varied positions of the iodine atom. Some of these constitutional isomers also exhibit stereoisomerism, leading to a greater number of distinct chemical entities.
The parent alkane skeletons for C₅H₁₁I are pentane (B18724), 2-methylbutane, and 2,2-dimethylpropane. The possible points of iodination on these skeletons give rise to the following isomers:
-
From the pentane skeleton:
-
1-Iodopentane
-
2-Iodopentane (chiral)
-
3-Iodopentane
-
-
From the 2-methylbutane skeleton:
-
This compound (chiral)
-
2-Iodo-2-methylbutane
-
2-Iodo-3-methylbutane (chiral)
-
-
From the 2,2-dimethylpropane skeleton:
-
1-Iodo-2,2-dimethylpropane
-
The isomers with a chiral center can exist as a pair of enantiomers, (R) and (S). For instance, this compound exists as (R)-1-iodo-2-methylbutane and (S)-1-iodo-2-methylbutane.
Visualizing Isomeric Relationships
The relationship between the carbon skeletons and the resulting iodoalkane isomers can be visualized as follows:
Physicochemical Data
The following table summarizes key physicochemical properties of the structural isomers of this compound. These properties are crucial for designing reaction conditions, purification procedures, and for understanding the structure-activity relationships.
| IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| 1-Iodopentane | 628-17-1 | 198.05 | 155 | 1.517 | 1.495 |
| 2-Iodopentane | 637-97-8 | 198.05 | 146.6 | 1.52 | 1.497 |
| 3-Iodopentane | 1809-05-8 | 198.05 | ~147-148 | ~1.5 | ~1.496 |
| This compound | 616-14-8 | 198.05 | 148 | 1.524 | 1.498 |
| 2-Iodo-2-methylbutane | 594-38-7 | 198.05 | 126.2 | 1.524 | 1.498 |
| 2-Iodo-3-methylbutane | 18295-27-7 | 198.05 | ~146 (est.) | 1.52 (est.) | 1.490 |
| 1-Iodo-3-methylbutane | 541-28-6 | 198.05 | 149 | 1.497 | 1.492 |
| 1-Iodo-2,2-dimethylpropane | 15501-33-4 | 198.05 | 126 | 1.494 | 1.489 |
Experimental Protocols for Synthesis
The synthesis of iodoalkanes can be achieved through various methods, most commonly via the substitution of a hydroxyl or another halogen group. Below are detailed protocols for the synthesis of representative isomers.
General Synthesis of Primary Iodoalkanes from Alcohols (e.g., this compound)
This protocol is based on the Appel reaction, which converts an alcohol to an alkyl iodide using triphenylphosphine (B44618) and iodine.[2]
Materials:
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-1-butanol (1 equivalent) and imidazole (1.2 equivalents) in anhydrous DCM.
-
To this solution, add triphenylphosphine (1.2 equivalents) in portions, keeping the temperature below 30 °C.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of iodine (1.2 equivalents) in DCM to the reaction mixture. The reaction is exothermic and the color will change from dark brown to a pale yellow upon completion.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to remove any unreacted iodine.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel to yield pure this compound.
General Synthesis via Finkelstein Reaction (e.g., 1-Iodo-3-methylbutane)
The Finkelstein reaction is a classic method for preparing alkyl iodides from alkyl chlorides or bromides.[3][4]
Materials:
-
Sodium iodide (NaI)
-
Acetone (B3395972), anhydrous
-
Diethyl ether
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve 1-bromo-3-methylbutane (1 equivalent) in anhydrous acetone.
-
Add sodium iodide (1.5 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by the precipitation of sodium bromide, which is insoluble in acetone.
-
After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium bromide.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and saturated aqueous sodium thiosulfate solution to remove any remaining iodine.
-
Dry the ethereal solution over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the ether by distillation.
-
The resulting crude 1-iodo-3-methylbutane can be purified by vacuum distillation.[3]
Synthesis of Tertiary Iodoalkanes from Alcohols (e.g., 2-Iodo-2-methylbutane)
Tertiary alcohols can be converted to tertiary iodides using hydroiodic acid. This reaction proceeds via an Sₙ1 mechanism.
Materials:
-
2-Methyl-2-butanol (B152257) (tert-amyl alcohol)
-
Concentrated hydroiodic acid (HI)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
In a separatory funnel, combine 2-methyl-2-butanol (1 equivalent) and cold, concentrated hydroiodic acid (2 equivalents).
-
Shake the funnel for 10-15 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The upper layer is the organic product.
-
Carefully drain and discard the lower aqueous layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it with anhydrous calcium chloride.
-
Decant the dried liquid into a distillation apparatus and purify by simple distillation to obtain 2-iodo-2-methylbutane.
Relevance in Drug Development and Signaling Pathways
Iodoalkanes, including the isomers of this compound, are important in drug development primarily as versatile synthetic intermediates and as potential alkylating agents.
Role as Synthetic Intermediates
The carbon-iodine bond is relatively weak and iodine is an excellent leaving group, making iodoalkanes highly reactive in nucleophilic substitution and cross-coupling reactions.[5] This reactivity is harnessed in medicinal chemistry to introduce alkyl fragments into more complex molecules, which is a key step in the synthesis of many pharmaceutical agents.[6][7] For example, they can be used in Suzuki, Stille, and other cross-coupling reactions to form new carbon-carbon bonds, a fundamental transformation in the construction of drug scaffolds.[5]
Potential as Bioactive Agents and Alkylating Activity
As alkylating agents, iodoalkanes have the potential to react with nucleophilic biomolecules such as DNA and proteins.[1] This reactivity is the basis for the cytotoxic effects of some anticancer and antimicrobial agents. While simple iodoalkanes like the isomers of this compound are generally too reactive and non-specific for direct therapeutic use, they serve as important models for understanding the mechanisms of more complex alkylating drugs.
The general mechanism of action for an iodoalkane as an alkylating agent involves a nucleophilic attack on the carbon atom bearing the iodine, leading to the displacement of the iodide ion and the formation of a new covalent bond between the alkyl group and the nucleophile.
It is important to note that the biological activity and potential toxicity of these compounds are directly related to their reactivity and steric hindrance, which vary among the different isomers. For instance, primary iodoalkanes are more susceptible to Sₙ2 reactions, while tertiary isomers may favor Sₙ1 pathways or elimination reactions.[1]
Conclusion
The structural isomers of this compound represent a diverse set of compounds with distinct physicochemical properties and reactivities. A thorough understanding of their nomenclature, properties, and synthetic routes is essential for their effective application in organic synthesis. While their direct role in modulating specific signaling pathways is not well-defined, their utility as reactive intermediates in the construction of complex, biologically active molecules is of significant importance to the drug development community. The protocols and data presented in this guide serve as a valuable resource for researchers and scientists working in this field.
References
- 1. 2-Iodo-3-methylbutane | 18295-27-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-Iodo-3-methylbutane | 541-28-6 [chemicalbook.com]
- 4. Iodine compounds - Wikipedia [en.wikipedia.org]
- 5. 3-Iodopentane (C5H11I)|Building Block [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Iodoalkane synthesis from alcohols: Iodination reactions using alkali iodides (2): Discussion series on bromination/iodination reactions 25 – Chemia [chemia.manac-inc.co.jp]
An In-depth Technical Guide to the Molecular Geometry and Chirality of 1-Iodo-2-Methylbutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular geometry and stereochemical nature of 1-iodo-2-methylbutane (C₅H₁₁I). Understanding these fundamental properties is critical for applications in synthetic chemistry, materials science, and pharmacology, where molecular shape and chirality dictate reactivity, physical properties, and biological interactions.
Molecular Geometry
The three-dimensional structure of this compound is defined by the spatial arrangement of its constituent atoms. The carbon backbone consists of four carbons in the butane (B89635) chain, with a methyl group at the C2 position and an iodine atom attached to the C1 position. The carbon atoms in the alkane chain are sp³ hybridized, resulting in a tetrahedral geometry around each carbon center.
Data Presentation: Molecular Geometry Parameters
The following table summarizes the expected bond lengths and angles for this compound based on standard values for organic molecules and experimental data from closely related compounds like methyl iodide.[1] These values are fundamental for computational modeling and spectroscopic analysis.
| Parameter | Atoms Involved | Typical Value | Source/Basis |
| Bond Lengths | |||
| C-C Single Bond | C-C | 154 pm (1.54 Å) | Standard sp³-sp³ C-C bond[2][3] |
| C-I Bond | C-I | 214 pm (2.14 Å) | Experimental data for methyl iodide[1] |
| C-H Bond | C-H | 109 pm (1.09 Å) | Experimental data for methyl iodide[1] |
| Bond Angles | |||
| Tetrahedral Carbon | C-C-C / C-C-H | ~109.5° | Ideal sp³ hybridization |
| Iodinated Carbon | I-C-H | ~107.5° | Experimental data for methyl iodide[1] |
| Methyl Group | H-C-H | ~111.4° | Experimental data for methyl iodide[1] |
Note: Actual bond angles may deviate slightly from the ideal 109.5° due to steric hindrance and electronic repulsion from the bulky iodine atom.
Chirality and Stereochemistry
Chirality is a key feature of this compound, arising from the presence of an asymmetric carbon atom, also known as a stereocenter.
The Stereocenter
The second carbon atom (C2) in the butane chain is bonded to four different groups:
-
An iodomethyl group (-CH₂I)
-
An ethyl group (-CH₂CH₃)
-
A methyl group (-CH₃)
-
A hydrogen atom (-H)
This structural arrangement makes this compound a chiral molecule, meaning it is non-superimposable on its mirror image.
Enantiomers
Due to its chirality, this compound exists as a pair of enantiomers: (R)-1-iodo-2-methylbutane and (S)-1-iodo-2-methylbutane. These molecules are mirror images of each other and have identical physical properties (e.g., boiling point, density), except for their interaction with plane-polarized light.
One enantiomer rotates the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other rotates it in a counter-clockwise direction (levorotatory, (-)) by an equal magnitude. The (S)-enantiomer has been experimentally determined to be dextrorotatory, hence it is designated (S)-(+)-1-iodo-2-methylbutane.
Experimental and Computational Protocols
The determination of molecular geometry and chirality relies on a combination of spectroscopic, diffraction, and computational techniques.
Determination of Molecular Geometry
Gas-Phase Electron Diffraction (GED): This is a powerful experimental method for determining the precise molecular structure of volatile compounds in the gas phase, free from intermolecular forces.[4]
-
Methodology:
-
A high-energy beam of electrons is directed at a gaseous stream of the sample molecules.
-
The electrons are scattered by the molecule's electrostatic potential.
-
The resulting diffraction pattern, an interference pattern of concentric rings, is recorded on a detector.
-
The radial distribution of scattering intensity is analyzed to determine the distances between all pairs of atoms in the molecule.
-
By fitting a molecular model to the experimental data, precise bond lengths, angles, and torsional angles can be derived.[4]
-
Microwave Spectroscopy: This technique measures the transitions between rotational energy levels of a molecule in the gas phase. It provides highly accurate data on the molecule's moments of inertia, from which its geometry can be deduced.[5][6]
-
Methodology:
-
A sample is vaporized and introduced into a high-vacuum chamber.
-
Microwave radiation is passed through the gas.
-
The frequencies at which the radiation is absorbed correspond to transitions between rotational states.
-
The rotational constants (A, B, C) are determined from the spectrum.
-
These constants are directly related to the principal moments of inertia, which depend on the atomic masses and their geometric arrangement. For simple molecules, a complete structure can be determined.
-
Computational Chemistry (Density Functional Theory - DFT): DFT is a widely used quantum mechanical modeling method to predict molecular properties, including optimized geometry.[7][8]
Determination of Chirality and Enantiomeric Excess
Polarimetry: This is the classical technique for measuring the optical rotation of a chiral substance.[9][10] It is used to determine the specific rotation of a pure enantiomer or the enantiomeric excess (e.e.) of a mixture.
-
Methodology:
-
A solution of the chiral compound is prepared at a known concentration (c).
-
The solution is placed in a sample cell of a known path length (l).
-
Monochromatic, plane-polarized light is passed through the sample.
-
The chiral molecules in the solution rotate the plane of polarization by an observed angle (α).
-
The specific rotation [α] is calculated using Biot's Law: [α] = α / (l * c) .[9]
-
The enantiomeric excess of a mixture can be determined by comparing its observed specific rotation to the specific rotation of the pure enantiomer.
-
Microwave Three-Wave Mixing (M3WM): A modern, highly sensitive gas-phase technique capable of distinguishing between enantiomers and determining their absolute configuration. This method relies on the interaction of the molecule with three coherent microwave fields and is particularly powerful for analyzing complex mixtures.[6][11]
References
- 1. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 2. Bond Length & Angle in Chemical Compounds | Study.com [study.com]
- 3. Bond length - Wikipedia [en.wikipedia.org]
- 4. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 5. Enantiomer-specific detection of chiral molecules via microwave spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]
- 9. vernier.com [vernier.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
Spectroscopic Analysis of 1-Iodo-2-Methylbutane: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 1-iodo-2-methylbutane (CAS: 616-14-8), tailored for researchers, scientists, and professionals in drug development. It covers Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, complete with experimental protocols and data interpretation.
Molecular Structure and Spectroscopic Overview
This compound is a halogenated alkane with the chemical formula C₅H₁₁I.[1][2] Its structure presents several distinct chemical environments for its protons and carbons, making it a good subject for spectroscopic elucidation. The combination of NMR, IR, and MS provides a complete picture of its molecular structure and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural assignment.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts are influenced by the electronegativity of the iodine atom and the alkyl structure.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.25 - 3.22 | Multiplet | 2H | -CH₂-I |
| ~1.80 | Multiplet | 1H | -CH(CH₃)- |
| ~1.50 | Multiplet | 2H | -CH₂-CH₃ |
| ~0.95 | Doublet | 3H | -CH(CH₃)- |
| ~0.90 | Triplet | 3H | -CH₂-CH₃ |
Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the five carbon atoms being in unique chemical environments, five distinct signals are expected.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~11.5 | -CH₂-C H₃ |
| ~16.0 | -CH(C H₃)- |
| ~26.0 | C H₂-I |
| ~34.0 | -C H₂-CH₃ |
| ~40.0 | -C H(CH₃)- |
Note: These are approximate chemical shifts. Specific data can be found in spectral databases.[1][3]
Experimental Protocol for NMR Spectroscopy
A standard protocol for obtaining NMR spectra of an alkyl halide like this compound is as follows:
-
Sample Preparation : A small amount of this compound is dissolved in a deuterated solvent, most commonly deuterated chloroform (B151607) (CDCl₃), inside an NMR tube.[3] The use of a deuterated solvent prevents the solvent's proton signals from obscuring the analyte's signals.[4] Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm.[3]
-
Instrument Setup : The NMR spectrometer is tuned to the appropriate frequencies for ¹H or ¹³C detection. Standard acquisition parameters are set, which may include the pulse angle, acquisition time, and relaxation delay.
-
Data Acquisition : For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, which is inherently less sensitive due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required.[5] Proton decoupling is commonly used in ¹³C NMR to simplify the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom.[6]
-
Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied, and the signals are integrated to determine the relative ratios of the protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
IR Spectral Data
The IR spectrum of an alkyl halide is typically characterized by C-H and C-I bond vibrations.
Table 3: IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type |
| 2960-2850 | Strong | C-H stretching (alkane) |
| 1465-1450 | Medium | C-H bending (methylene/methyl) |
| 1380-1370 | Medium | C-H bending (methyl) |
| ~1200 | Medium | C-H wag (-CH₂X)[7][8] |
| Below 690 | Variable | C-I stretching[9] |
The C-I stretching absorption is found in the far-infrared region and may not be observable on all standard spectrophotometers.[9] The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule.[10]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation : For a liquid sample like this compound, the simplest method is to prepare a neat sample. A drop of the liquid is placed between two salt plates (typically NaCl or KBr), which are transparent to infrared radiation. The plates are pressed together to form a thin liquid film.
-
Background Spectrum : A background spectrum of the empty salt plates is recorded. This is done to subtract any absorptions from the plates and the atmosphere (e.g., CO₂ and water vapor).
-
Sample Spectrum : The prepared sample is placed in the spectrometer, and the IR spectrum is recorded. The instrument measures the amount of light transmitted through the sample at each wavenumber.
-
Data Analysis : The final spectrum is displayed as absorbance or transmittance versus wavenumber. The characteristic absorption bands are then identified and correlated with specific functional groups and vibrational modes.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[11] It provides information about the molecular weight and the fragmentation pattern of the molecule, which can aid in structural elucidation.
Mass Spectral Data
In electron ionization (EI) mass spectrometry, this compound is bombarded with high-energy electrons, causing it to ionize and fragment.
Table 4: Key Mass Spectrometry Fragments for this compound
| m/z | Ion Fragment | Interpretation |
| 198 | [C₅H₁₁I]⁺• | Molecular ion (M⁺•)[2] |
| 127 | [I]⁺ | Iodine cation |
| 71 | [C₅H₁₁]⁺ | Loss of iodine radical (M - I) |
| 57 | [C₄H₉]⁺ | Butyl cation, a common fragment from alkyl chains |
| 43 | [C₃H₇]⁺ | Propyl cation |
| 29 | [C₂H₅]⁺ | Ethyl cation |
The molecular ion peak at m/z 198 confirms the molecular weight of the compound. The fragmentation pattern, with characteristic losses and the presence of common alkyl fragments, is consistent with the structure of this compound.
Experimental Protocol for Mass Spectrometry
A common method for analyzing volatile alkyl halides is Gas Chromatography-Mass Spectrometry (GC-MS).[12]
-
Sample Introduction : A dilute solution of this compound in a volatile solvent is injected into the gas chromatograph. The GC separates the components of the mixture before they enter the mass spectrometer.
-
Ionization : In the ion source of the mass spectrometer, the separated molecules are bombarded by a beam of high-energy electrons (typically 70 eV) in a process called electron ionization (EI).[13][14] This creates a positively charged molecular ion (a radical cation) and a series of fragment ions.
-
Mass Analysis : The ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio. A magnetic field or a quadrupole analyzer is commonly used for this purpose.[13]
-
Detection : An electron multiplier or other detector records the number of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion.
Integrated Spectroscopic Analysis Workflow
The following diagram illustrates how the different spectroscopic techniques provide complementary information for the structural elucidation of this compound.
Caption: Workflow for the structural elucidation of this compound.
References
- 1. (S)-(+)-1-Iodo-2-methylbutane | C5H11I | CID 5702528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C5H11I | CID 141479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 13C nmr spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 1H proton nmr spectrum of 2-iodo-2-methylpropane (CH3)3CI low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. 1 [science.widener.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. scribd.com [scribd.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. amherst.edu [amherst.edu]
- 11. prezi.com [prezi.com]
- 12. benchchem.com [benchchem.com]
- 13. Mass Spectrometry [www2.chemistry.msu.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Thermodynamic Properties of 1-Iodo-2-Methylbutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodo-2-methylbutane is a halogenated alkane with applications in organic synthesis and as an intermediate in the production of various chemical compounds. A thorough understanding of its thermodynamic properties is crucial for process design, safety analysis, and the prediction of its behavior in chemical reactions. This guide provides a summary of available thermodynamic data for this compound, details the experimental methodologies for determining these properties, and offers insights into the expected thermodynamic behavior based on its molecular structure.
Core Thermodynamic Properties
Quantitative data for the thermodynamic properties of this compound are sparse in the scientific literature. Much of the available information is derived from estimations and computational models rather than direct experimental measurement. This section presents a compilation of available data, including experimentally determined values and calculated estimates.
Physical and Thermodynamic Data Summary
| Property | Value | Unit | Source and Method |
| Molecular Formula | C₅H₁₁I | - | |
| Molecular Weight | 198.05 | g/mol | |
| Boiling Point | 148 | °C | [1][2] |
| Density | 1.53 | g/cm³ | [1] |
| Refractive Index | 1.4940-1.4980 | - | [1] |
| Flash Point | 42 | °C | [1] |
| Enthalpy of Vaporization (ΔvapH°) | 39.8 | kJ/mol | [3] (Experimental) |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 46.90 | kJ/mol | [4] (Joback Calculated Property) |
| Ideal Gas Heat Capacity (Cp,gas) | Calculated | J/(mol·K) | [4] (Joback Calculated Property) |
| Enthalpy of Formation (Gas, ΔfH°gas) | Calculated | kJ/mol | [4] (Joback Calculated Property) |
Note: It is critical to distinguish between experimentally determined values and those derived from computational methods, as the latter carry a higher degree of uncertainty. For instance, the enthalpy of vaporization has been experimentally determined[3], while the Gibbs free energy of formation is a calculated value[4].
Experimental Protocols for Thermodynamic Property Determination
The accurate determination of thermodynamic properties relies on precise and well-established experimental techniques. The following sections detail the methodologies commonly employed for measuring key thermodynamic parameters of liquid organic compounds like this compound.
Calorimetry for Enthalpy of Formation and Heat Capacity
Calorimetry is the primary experimental technique for measuring heat changes in chemical and physical processes, which are fundamental to determining the enthalpy of formation and heat capacity.
a) Adiabatic Bomb Calorimetry (for Enthalpy of Combustion)
The standard enthalpy of formation of an organic compound is often determined indirectly by measuring its enthalpy of combustion using a bomb calorimeter.
-
Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is precisely measured.
-
Apparatus: The core of the apparatus is a high-pressure stainless steel bomb, a surrounding water-filled container (calorimeter), a stirrer, a thermometer with high resolution, and an ignition system. The entire setup is often placed in an insulating jacket to minimize heat exchange with the surroundings.
-
Procedure:
-
A weighed sample of this compound is placed in a crucible inside the bomb.
-
A small amount of water is added to the bomb to ensure that the combustion products of iodine (e.g., HI) are in their standard state (aqueous solution).
-
The bomb is sealed and pressurized with pure oxygen.
-
The bomb is submerged in a known mass of water in the calorimeter, and the initial temperature is recorded after thermal equilibrium is reached.
-
The sample is ignited via an electrical fuse.
-
The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
The heat capacity of the calorimeter is determined separately by combusting a substance with a known enthalpy of combustion, such as benzoic acid.
-
-
Data Analysis: The heat of combustion at constant volume (ΔU_comb) is calculated from the temperature rise and the heat capacity of the calorimeter. This is then corrected to the standard enthalpy of combustion at constant pressure (ΔH_comb) using the ideal gas law. The standard enthalpy of formation (ΔfH°) can then be calculated using Hess's Law, from the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HI(aq)).
b) Adiabatic Calorimetry (for Heat Capacity)
Adiabatic calorimetry is used to measure the heat capacity of a substance as a function of temperature.
-
Principle: A known quantity of heat is supplied to the sample, and the resulting temperature increase is measured under conditions where no heat is lost to the surroundings.
-
Apparatus: The sample is contained in a vessel surrounded by an adiabatic shield. The temperature of the shield is continuously adjusted to match the temperature of the sample, thereby preventing any heat transfer. A heater provides a measured amount of electrical energy to the sample, and a high-precision thermometer measures the temperature change.
-
Procedure:
-
A known mass of purified this compound is placed in the calorimeter vessel.
-
The system is cooled to the starting temperature.
-
A measured amount of electrical energy (heat) is supplied to the sample, and the temperature is recorded until it stabilizes.
-
The process is repeated over the desired temperature range to obtain a series of heat capacity values.
-
-
Data Analysis: The heat capacity (Cp) is calculated from the electrical energy supplied (Q), the mass of the sample (m), and the measured temperature change (ΔT): Cp = Q / (m * ΔT).
Vapor Pressure Measurement
Vapor pressure is a fundamental thermodynamic property that indicates the volatility of a substance. It is essential for distillation calculations, safety assessments, and understanding phase equilibria.
Static Method
The static method is a direct and accurate way to measure the vapor pressure of a liquid.
-
Principle: The liquid sample is placed in a thermostated, evacuated container, and the pressure of the vapor in equilibrium with the liquid is measured directly with a pressure transducer.
-
Apparatus: A sample cell connected to a vacuum line and a high-precision pressure transducer (e.g., a capacitance diaphragm gauge). The sample cell is placed in a thermostat to maintain a constant temperature.
-
Procedure:
-
A small amount of this compound is introduced into the sample cell.
-
The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This is often achieved by repeated freeze-pump-thaw cycles.
-
The sample cell is brought to the desired temperature in the thermostat.
-
Once thermal and phase equilibrium is reached, the vapor pressure is recorded from the pressure transducer.
-
Measurements are repeated at various temperatures to obtain the vapor pressure curve.
-
-
Data Analysis: The experimental vapor pressure data as a function of temperature can be fitted to a semi-empirical equation, such as the Antoine or Clausius-Clapeyron equation, to allow for interpolation and extrapolation. The enthalpy of vaporization can also be derived from the slope of a plot of ln(P) versus 1/T.
Conclusion
References
The Stereospecific World of Alkyl Iodides: A Historical and Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral alkyl iodides, organohalogen compounds featuring a stereogenic carbon center bonded to an iodine atom, represent a cornerstone in the evolution of stereochemistry and a vital tool in modern asymmetric synthesis. Their history is intrinsically linked to the very discovery of molecular three-dimensionality and the elucidation of fundamental reaction mechanisms. Initially subjects of foundational studies that confirmed the stereospecific nature of nucleophilic substitution, they have evolved into valuable building blocks and intermediates in the pharmaceutical and materials sciences. This technical guide traces the discovery and historical significance of chiral alkyl iodides, from early observations of optical activity to the development of sophisticated, highly enantioselective synthetic methodologies. It provides detailed experimental protocols for key transformations and quantitative data to allow for a comparative assessment of synthetic strategies.
Early Foundations: The Dawn of Stereochemistry
The story of chiral alkyl iodides begins not with iodine, but with light. The conceptual framework for understanding these molecules was built over several decades in the 19th century.
-
1815: The Discovery of Optical Activity: French physicist Jean-Baptiste Biot observed that certain organic molecules, when in solution, could rotate the plane of plane-polarized light. This phenomenon, termed "optical activity," was the first tangible evidence that molecules possessed a three-dimensional structure.
-
1848: Pasteur's Seminal Resolution: Louis Pasteur, while studying salts of tartaric acid, manually separated two different types of crystals that were mirror images of each other. He found that a solution of one type rotated polarized light clockwise (dextrorotatory), while a solution of the other rotated it counter-clockwise (levorotatory). This experiment provided the first definitive proof of molecular chirality—the existence of non-superimposable mirror-image molecules, which he termed "enantiomers."
-
1874: The Tetrahedral Carbon: The theoretical basis for this chirality was independently proposed by Jacobus Henricus van 't Hoff and Joseph Le Bel. They postulated that a carbon atom bonded to four different substituents would exist in a tetrahedral geometry. This arrangement would necessarily lead to two distinct, non-superimposable mirror-image forms, thus explaining the observations of Biot and Pasteur. This tetravalent, asymmetric carbon is now known as a stereocenter.
The following diagram illustrates the key historical milestones that established the foundational principles of stereochemistry, which were essential for the later understanding and synthesis of chiral molecules like alkyl iodides.
A Definitive Experiment: The Stereochemistry of the Sₙ2 Reaction
While the theoretical framework was in place, the direct experimental verification of the stereochemical outcome of a reaction at a chiral center was a landmark achievement. This came in 1935 from a classic experiment by Edward D. Hughes and Christopher Ingold, which critically involved a chiral alkyl iodide.
They studied the reaction of optically active (S)-2-iodooctane with radioactive iodide ions (I*) in an acetone (B3395972) solution. Two concurrent processes were monitored:
-
Rate of Isotopic Exchange: The rate at which the non-radioactive iodine in 2-iodooctane (B1593957) was replaced by the radioactive iodide isotope.
-
Rate of Racemization: The rate at which the optically active solution lost its ability to rotate plane-polarized light, becoming a racemic (50:50) mixture of (S) and (R) enantiomers.
The crucial finding was that the rate of racemization was exactly twice the rate of isotopic exchange. This could only be explained if every single substitution event proceeded with a complete inversion of stereochemistry . When a radioactive iodide ion displaces the non-radioactive iodide, the product is the enantiomer, (R)-2-iodooctane. This newly formed (R)-enantiomer cancels out the optical rotation of one molecule of the starting (S)-enantiomer, leading to the racemization of two molecules for every one substitution event. This elegant experiment provided the definitive evidence for the "backside attack" mechanism of the Sₙ2 (Substitution, Nucleophilic, Bimolecular) reaction.
The diagram below illustrates this pivotal mechanism.
Synthetic Methodologies for Chiral Alkyl Iodides
The synthesis of enantiomerically pure or enriched alkyl iodides has evolved from classical substitution reactions to highly sophisticated catalytic asymmetric methods.
Classical Substitution Methods: The Finkelstein Reaction
The Finkelstein reaction is a cornerstone of halide exchange chemistry, operating via the Sₙ2 mechanism.[1] It is particularly effective for preparing alkyl iodides from the corresponding chlorides or bromides. The reaction is driven to completion by Le Châtelier's principle, as sodium iodide is soluble in acetone while the resulting sodium chloride or bromide is not, causing it to precipitate out of solution.[1]
To synthesize a chiral alkyl iodide, one must start with an enantiomerically pure precursor. A common strategy involves the conversion of a chiral alcohol into a good leaving group, such as a tosylate or mesylate, which can then be displaced by iodide with inversion of configuration.
This two-step procedure exemplifies the classical approach to generating a chiral alkyl iodide from a chiral alcohol.
Step 1: Tosylation of (S)-2-Octanol
-
Setup: A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with (S)-2-octanol (13.0 g, 0.1 mol, 1.0 equiv.) and anhydrous pyridine (B92270) (50 mL). The flask is cooled to 0 °C in an ice bath.
-
Reagent Addition: p-Toluenesulfonyl chloride (21.0 g, 0.11 mol, 1.1 equiv.) is added portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: The reaction mixture is stirred at 0 °C for 4-6 hours. The progress is monitored by thin-layer chromatography (TLC).
-
Workup: The mixture is poured into 200 mL of ice-cold 1 M HCl. The aqueous layer is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed sequentially with saturated aqueous NaHCO₃ solution (100 mL) and brine (100 mL).
-
Isolation: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield (S)-octan-2-yl tosylate as a colorless oil, which is used in the next step without further purification.
Step 2: Finkelstein Reaction
-
Setup: A 500 mL round-bottom flask is charged with the crude (S)-octan-2-yl tosylate (from Step 1), sodium iodide (22.5 g, 0.15 mol, 1.5 equiv.), and 250 mL of acetone.
-
Reaction: The mixture is heated to reflux with vigorous stirring for 12-18 hours. The formation of a white precipitate (sodium tosylate) will be observed.
-
Workup: After cooling to room temperature, the mixture is filtered to remove the precipitate. The acetone is removed from the filtrate via rotary evaporation.
-
Extraction: The residue is redissolved in 150 mL of diethyl ether and washed with water (2 x 100 mL) and 10% aqueous sodium thiosulfate (B1220275) solution (50 mL) to remove any residual iodine, followed by brine (100 mL).
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford (R)-2-iodooctane.
Modern Asymmetric Iodination Methods
Recent decades have seen a surge in the development of catalytic methods that can generate chiral centers during the iodination step itself, offering greater efficiency and atom economy.
Pioneering work has demonstrated that palladium catalysts, in conjunction with chiral ligands, can perform enantioselective iodination directly on C-H bonds. The Yu group, for instance, developed a method for the asymmetric synthesis of chiral diarylmethylamines via Pd-catalyzed C-H iodination using a mono-N-benzoyl-protected amino acid as the chiral ligand and molecular iodine (I₂) as the sole oxidant.[2][3] This reaction proceeds at room temperature and is tolerant of air.[2]
| Substrate (Diarylmethylamine) | Yield (%) | Enantiomeric Excess (ee, %) |
| Di(phenyl)methylamine derivative | 81 | 98 |
| Di(2-methylphenyl)methylamine derivative | 85 | 99 |
| Di(4-methoxyphenyl)methylamine derivative | 71 | 97 |
| Di(4-fluorophenyl)methylamine derivative | 75 | 98 |
| Di(2-thiophenyl)methylamine derivative | 51 | 99 |
| Table 1: Selected results for the Pd-catalyzed enantioselective C-H iodination of diarylmethylamines. Data sourced from Chu, L. et al. (2013).[3] |
-
Setup: To an oven-dried vial equipped with a magnetic stir bar is added the diarylmethylamine substrate (0.1 mmol, 1.0 equiv.), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 10 mol%), benzoyl-L-leucine (Bz-Leu-OH) (5.0 mg, 0.02 mmol, 20 mol%), CsOAc (57 mg, 0.3 mmol, 3.0 equiv.), and Na₂CO₃ (32 mg, 0.3 mmol, 3.0 equiv.).
-
Reagent Addition: Molecular iodine (I₂) (76 mg, 0.3 mmol, 3.0 equiv.) is added, followed by tert-amyl alcohol (0.5 mL) and DMSO (0.11 mL, 1.5 mmol, 15 equiv.).
-
Reaction: The vial is sealed and the mixture is stirred vigorously at 30 °C under an air atmosphere for 48 hours.
-
Workup: The reaction mixture is diluted with ethyl acetate (B1210297) and filtered through a pad of Celite.
-
Purification: The filtrate is concentrated, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the chiral iodinated product. The enantiomeric excess is determined by chiral HPLC analysis.
Iodolactonization is an intramolecular cyclization where an alkene and a carboxylic acid within the same molecule react in the presence of an iodine source to form an iodo-substituted lactone.[4] The development of catalytic, enantioselective versions of this reaction has been a significant advance. These reactions often use a chiral catalyst (organocatalyst or metal complex) to control the stereochemistry of the newly formed stereocenters.
For example, Jacobsen and co-workers developed a tertiary aminourea-catalyzed asymmetric iodolactonization of 5-hexenoic acids. This system uses catalytic iodine in combination with a stoichiometric N-iodoimide to generate the reactive iodinating species in situ.[5]
| Substrate (5-Hexenoic Acid Derivative) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 6-phenyl-5-hexenoic acid | 10 | 95 | 91 |
| 6-naphthyl-5-hexenoic acid | 10 | 91 | 90 |
| 6-cyclohexyl-5-hexenoic acid | 10 | 85 | 92 |
| 6,6-diphenyl-5-hexenoic acid | 10 | 94 | 97 |
| Table 2: Selected results for aminourea-catalyzed enantioselective iodolactonization. Data sourced from G. L. C. Paulus, T. et al. (2010).[5] |
The following workflow illustrates the general process for a modern, catalytic enantioselective iodination reaction.
Conclusion
The journey of chiral alkyl iodides is a microcosm of the development of organic chemistry itself. From being instrumental in proving the fundamental mechanism of bimolecular substitution, these molecules have become sophisticated targets and tools in the ongoing quest for stereochemical control. The transition from stoichiometric, substrate-controlled methods like the Finkelstein reaction to modern, catalytic, and enantioselective C-H functionalization highlights the remarkable progress in synthetic efficiency and capability. For professionals in drug discovery and materials science, the ability to precisely install an iodo-substituted stereocenter provides access to novel chemical space and versatile synthetic handles for further molecular elaboration. The principles uncovered through the study of these seemingly simple molecules continue to inform the design of complex, life-impacting chemical entities.
References
- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 2. Pd-catalyzed enantioselective C-H iodination: asymmetric synthesis of chiral diarylmethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chu-lab.org [chu-lab.org]
- 4. Iodolactonization - Wikipedia [en.wikipedia.org]
- 5. Tertiary Aminourea-Catalyzed Enantioselective Iodolactonization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1-Iodo-2-methylbutane from 2-Methyl-1-butanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-iodo-2-methylbutane from 2-methyl-1-butanol (B89646), a key transformation in organic synthesis. This document details the underlying chemical principles, offers specific experimental protocols, and presents relevant physicochemical data to support research and development in the chemical and pharmaceutical industries.
Introduction
This compound is a valuable alkyl iodide intermediate used in a variety of organic transformations, including nucleophilic substitutions and the formation of organometallic reagents. Its synthesis from the readily available primary alcohol, 2-methyl-1-butanol, is a fundamental conversion that can be achieved through several reliable methods. This guide will focus on two prevalent and effective approaches: the use of phosphorus and iodine, and the Appel reaction, which utilizes triphenylphosphine (B44618) and iodine.
Reaction Mechanisms
The conversion of a primary alcohol to an alkyl iodide is typically achieved via a nucleophilic substitution reaction. Since the hydroxyl group (-OH) is a poor leaving group, it must first be converted into a better leaving group. The methods discussed herein achieve this activation, facilitating a subsequent SN2 attack by an iodide ion.
Synthesis using Phosphorus and Iodine
In this classic method, red phosphorus and iodine react in the presence of the alcohol to form phosphorus triiodide (PI₃) in situ. The PI₃ then activates the hydroxyl group of 2-methyl-1-butanol, forming a good leaving group which is subsequently displaced by an iodide ion.
The Appel Reaction
The Appel reaction provides a milder alternative for the conversion of primary alcohols to alkyl iodides. In this reaction, triphenylphosphine (PPh₃) and iodine (I₂) react to form an iodophosphonium iodide intermediate. The alcohol then attacks this intermediate, leading to the formation of an alkoxyphosphonium iodide. Finally, the iodide ion acts as a nucleophile, attacking the carbon bearing the oxygen in an SN2 fashion to yield the desired this compound and triphenylphosphine oxide.
Quantitative Data
A summary of the key quantitative data for the starting material and the product is presented in the table below for easy reference and comparison.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 2-Methyl-1-butanol | C₅H₁₂O | 88.15 | 128-132 | 0.819 |
| This compound | C₅H₁₁I | 198.05 | 148[1][2][3] | 1.53[1][3] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound from 2-methyl-1-butanol.
Method 1: Synthesis using Red Phosphorus and Iodine
This protocol is adapted from standard procedures for the conversion of primary alcohols to alkyl iodides.
Materials:
-
2-Methyl-1-butanol
-
Red phosphorus
-
Iodine
-
Anhydrous diethyl ether
-
5% Sodium thiosulfate (B1220275) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place red phosphorus (0.15 mol).
-
Add 2-methyl-1-butanol (0.5 mol) to the flask.
-
Slowly add iodine (0.25 mol) to the mixture through the dropping funnel with constant stirring. The reaction is exothermic and may require cooling in an ice bath to control the rate.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours.
-
After cooling, decant the liquid into a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium thiosulfate solution (to remove unreacted iodine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and purify the crude this compound by distillation.
Method 2: The Appel Reaction
This protocol is based on the established Appel reaction conditions. A reported synthesis of this compound from (+/-)-2-methyl-1-butanol using triphenyl phosphite (B83602) and methyl iodide gave a yield of 67.7%.[3] The following is a representative procedure using triphenylphosphine and iodine.
Materials:
-
2-Methyl-1-butanol
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated sodium thiosulfate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of triphenylphosphine (1.2 eq) and imidazole (1.5 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add iodine (1.2 eq) portion-wise.
-
Stir the resulting slurry for 10-15 minutes at 0 °C.
-
Add a solution of 2-methyl-1-butanol (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to afford this compound.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the reaction pathway for the synthesis of this compound and a general experimental workflow.
Caption: General reaction pathway for the conversion of 2-methyl-1-butanol to this compound.
Caption: A generalized workflow for the synthesis and purification of this compound.
Spectroscopic Data
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.[4][5][6]
-
¹H NMR: Expected signals will correspond to the protons of the ethyl, methyl, and methylene (B1212753) groups adjacent to the iodine atom.
-
¹³C NMR: The spectrum will show distinct peaks for each of the five carbon atoms in the molecule.
This guide provides the essential information for the successful synthesis, purification, and characterization of this compound from 2-methyl-1-butanol. The provided protocols and data are intended to serve as a valuable resource for chemists in research and development.
References
An In-depth Technical Guide to the Carbon-Iodine Bond in Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the carbon-iodine (C-I) bond, a pivotal functional group in organic synthesis and medicinal chemistry. We will delve into its core physicochemical properties, reactivity, and the experimental methodologies used to characterize it, offering valuable insights for its application in research and drug development.
Core Properties of the Carbon-Iodine Bond
The C-I bond is the longest, weakest, and least polar among the carbon-halogen bonds. These characteristics are a direct consequence of the large atomic radius and low electronegativity of the iodine atom. While often considered non-polar based on electronegativity scales, the high polarizability of iodine's electron cloud significantly influences its reactivity, making the carbon atom a potent electrophilic site.[1][2][3][4]
Bond Length and Strength
The length of a chemical bond is determined by the atomic radii of the constituent atoms. Iodine's large size results in a C-I bond that is significantly longer than other carbon-halogen bonds.[4][5][6] This increased length leads to less effective orbital overlap between carbon and iodine, resulting in a weaker bond.[5]
The strength of a covalent bond is quantified by its Bond Dissociation Energy (BDE), which is the enthalpy change required to break the bond homolytically. The C-I bond has the lowest BDE among alkyl halides, making it the most reactive.[7][8] This low bond energy means that less energy is required to cleave the C-I bond, facilitating reactions where iodine acts as a leaving group.[4][9][10]
Polarity and Dipole Moment
Bond polarity arises from the difference in electronegativity between two bonded atoms. Carbon and iodine have very similar electronegativity values (around 2.5 on the Pauling scale), resulting in a C-I bond with a very small permanent dipole moment.[1][5] However, the large electron cloud of iodine is easily distorted, a property known as polarizability.[2][11] This high polarizability allows for the inducement of a temporary dipole when approached by a nucleophile or reagent, rendering the carbon atom susceptible to attack despite the low ground-state polarity.[2]
Data Summary: C-X Bond Properties in Methyl Halides
The following table summarizes and compares the key quantitative properties of the carbon-halogen (C-X) bond in methyl halides.
| Property | C-F | C-Cl | C-Br | C-I |
| Halogen Electronegativity | 4.0 | 3.5 | 2.8 | 2.5 |
| Electronegativity Diff. (Δχ) | 1.5 | 1.0 | 0.3 | ~0 |
| Bond Length (pm) | 139 | 178 | 193 | 214 |
| Bond Dissociation Energy (kcal/mol) | 108 | 85 | 70 | 57 |
| Dipole Moment (Debye) | 1.85 | 1.87 | 1.81 | 1.62 |
(Data compiled from various sources[5][6][7])
Caption: Relationship between iodine's atomic properties and C-I bond characteristics.
Reactivity and Applications in Drug Development
The unique properties of the C-I bond make alkyl iodides highly valuable reagents in organic synthesis. Their high reactivity makes them excellent substrates for a variety of transformations crucial in the synthesis of active pharmaceutical ingredients (APIs).
Nucleophilic Substitution and Elimination Reactions
Alkyl iodides are the most reactive among alkyl halides in both SN1 and SN2 reactions.[12][13] This heightened reactivity is attributed to two primary factors:
-
Low C-I Bond Strength: The weak C-I bond is easily broken during the reaction.[12]
-
Excellent Leaving Group: The iodide ion (I⁻) is a large, highly polarizable, and stable anion, making it an exceptional leaving group.[3]
Similarly, alkyl iodides readily undergo E1 and E2 elimination reactions in the presence of a strong base to form alkenes.[9][14]
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern medicinal chemistry for constructing C-C and C-heteroatom bonds.[15][16][17] Alkyl iodides are often preferred electrophiles in these reactions due to their high reactivity, which allows for milder reaction conditions and lower catalyst loadings.
-
Suzuki-Miyaura Coupling: Forms C(sp²)-C(sp³) bonds by coupling an alkyl iodide with an organoboron reagent. This is a cornerstone for creating complex molecular scaffolds.
-
Buchwald-Hartwig Amination: A critical reaction for installing nitrogen atoms into aromatic systems, forming C-N bonds by coupling an alkyl iodide with an amine.[16] This is fundamental for modulating properties like solubility and target binding.[16]
-
Reductive Cross-Electrophile Coupling: Nickel-catalyzed reactions between two different electrophiles, such as an aryl halide and an alkyl iodide, have become increasingly important for introducing alkyl groups into aromatic systems.[18]
Caption: Catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols for C-I Bond Characterization
Precise characterization of the C-I bond's properties relies on a combination of experimental and computational techniques.
Methodology for Bond Length Determination
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the alkyl iodide compound are grown from a suitable solvent by slow evaporation, cooling, or vapor diffusion.
-
Data Collection: The crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam.
-
Diffraction Pattern: The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern that is recorded by a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. From this map, the positions of the individual atoms (including carbon and iodine) are determined.
-
Bond Length Calculation: The C-I bond length is calculated as the precise distance between the determined nuclear positions of the carbon and iodine atoms.[19]
Methodology for Bond Dissociation Energy (BDE) Measurement
Protocol: Pyrolysis Flow Technique (Toluene Carrier Gas Method)
This kinetic method is a classic approach for determining BDEs.[20]
-
Apparatus Setup: A flow system is constructed consisting of a furnace, a reaction tube, and a product trapping system.
-
Reactant Preparation: A dilute mixture of the alkyl iodide in a large excess of a carrier gas (e.g., toluene) is prepared. Toluene (B28343) serves to thermalize the alkyl iodide and also acts as a radical trap.[20]
-
Pyrolysis: The gas mixture is passed through the furnace at a controlled high temperature and low pressure. The high temperature causes homolytic cleavage of the weakest bond, the C-I bond, to generate an alkyl radical and an iodine atom.
-
R-I → R• + I•
-
-
Radical Trapping: The highly reactive alkyl radicals (R•) are trapped by the toluene carrier gas.
-
Product Analysis: The reaction products are collected in a cold trap and analyzed quantitatively, typically by gas chromatography-mass spectrometry (GC-MS).
-
Kinetic Analysis: By measuring the rate of product formation at different temperatures, the activation energy (Ea) for the initial bond cleavage step can be determined using the Arrhenius equation. For this unimolecular dissociation, the activation energy is a good approximation of the C-I bond dissociation energy.[20][21]
Caption: Experimental workflow for BDE determination using pyrolysis.
Computational Methods: Modern approaches often use Density Functional Theory (DFT) to calculate BDEs. This involves computing the enthalpies of the parent molecule (R-I) and its resulting radicals (R• and I•). The BDE is then calculated as the difference between the enthalpy of the products and the reactant.[22]
Conclusion
The carbon-iodine bond possesses a distinct set of properties—long, weak, and highly polarizable—that establish alkyl iodides as exceptionally reactive and versatile building blocks in chemical synthesis. For researchers in drug discovery, a thorough understanding of these properties is essential for leveraging the C-I bond's reactivity in nucleophilic substitutions and, most critically, in modern cross-coupling reactions. The ability to efficiently form complex C-C and C-N bonds using alkyl iodides continues to accelerate the development of novel therapeutic agents.
References
- 1. Structure and Reactivity of Alkyl Halides | OpenOChem Learn [learn.openochem.org]
- 2. electrons - Is the C-I bond polar? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Video: Alkyl Halides [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. adichemistry.com [adichemistry.com]
- 6. Khan Academy [khanacademy.org]
- 7. ALKYL HALIDES [research.cm.utexas.edu]
- 8. Furman Chemistry 120: Organic / Alkyl Halides [furmanchm120.pbworks.com]
- 9. byjus.com [byjus.com]
- 10. m.youtube.com [m.youtube.com]
- 11. quora.com [quora.com]
- 12. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Alkyl halides- Classification, Properties and Methods of Preparation [allen.in]
- 15. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 16. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. C(sp2)-C(sp3) Cross-Coupling Reactions for Drug Discovery | TCI AMERICA [tcichemicals.com]
- 19. Bond length - Wikipedia [en.wikipedia.org]
- 20. royalsocietypublishing.org [royalsocietypublishing.org]
- 21. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 22. royalsocietypublishing.org [royalsocietypublishing.org]
An In-depth Technical Guide to 1-Iodo-2-methylbutane and its Isomeric Analogue, Isoamyl Iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-iodo-2-methylbutane and its commonly referenced isomer, isoamyl iodide (1-iodo-3-methylbutane). This document delves into their chemical synonyms, physical and chemical properties, detailed experimental protocols for their synthesis, and key reaction mechanisms. The information is presented to support research and development activities in the chemical and pharmaceutical sciences.
Chemical Identity and Synonyms
Accurate identification of chemical compounds is critical in research and development. This compound and isoamyl iodide are constitutional isomers with the same molecular formula (C₅H₁₁I) but different structural arrangements. This distinction is crucial as it leads to differences in their physical and chemical properties.
1.1. This compound
The IUPAC name for this compound is this compound. It is a chiral molecule and can exist as (S)-(+)-1-iodo-2-methylbutane and (R)-(-)-1-iodo-2-methylbutane enantiomers.
| Synonym | CAS Number |
| This compound | 616-14-8 |
| 2-Methylbutyl iodide | 616-14-8 |
| pri-act-amyl iodide | 616-14-8 |
| Butane, 1-iodo-2-methyl- | 616-14-8 |
| (S)-(+)-1-Iodo-2-methylbutane | 29394-58-9 |
| (R)-(-)-1-Iodo-2-methylbutane | 53498-33-4 |
1.2. Isoamyl Iodide (1-Iodo-3-methylbutane)
Isoamyl iodide is the common name for the structural isomer 1-iodo-3-methylbutane. It is an achiral molecule.
| Synonym | CAS Number |
| Isoamyl iodide | 541-28-6 |
| 1-Iodo-3-methylbutane | 541-28-6 |
| Isopentyl iodide | 541-28-6 |
| 3-Methyl-1-iodobutane | 541-28-6 |
| Butane, 1-iodo-3-methyl- | 541-28-6 |
Physicochemical Properties
The structural differences between this compound and isoamyl iodide influence their physical properties. The following table summarizes key quantitative data for both compounds.
| Property | This compound | Isoamyl Iodide (1-Iodo-3-methylbutane) |
| Molecular Formula | C₅H₁₁I | C₅H₁₁I |
| Molecular Weight | 198.05 g/mol | 198.05 g/mol |
| Appearance | Colorless to brown clear liquid[1] | Clear, colorless to pale yellow or pink liquid |
| Boiling Point | 148 °C[2] | 147-149 °C |
| Density | 1.53 g/cm³[2] | 1.497-1.515 g/mL at 25 °C |
| Refractive Index | 1.4940-1.4980 | 1.492 |
| Flash Point | 42 °C[2] | ~46 °C |
| Solubility | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in alcohol and ether |
Experimental Protocols
Detailed methodologies for the synthesis of these alkyl iodides are crucial for their application in further research.
3.1. Synthesis of this compound from 2-Methyl-1-butanol
This procedure involves the conversion of the primary alcohol, 2-methyl-1-butanol, to the corresponding iodide. A common method utilizes triphenyl phosphite (B83602) and methyl iodide.
Materials:
-
(+/-)-2-Methyl-1-butanol
-
Triphenyl phosphite
-
Methyl iodide
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (+/-)-2-methyl-1-butanol and triphenyl phosphite in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add methyl iodide to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for approximately 20 hours.
-
After cooling to room temperature, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.
3.2. Synthesis of Isoamyl Iodide via Finkelstein Reaction
The Finkelstein reaction is an efficient method for preparing alkyl iodides from the corresponding alkyl chlorides or bromides.[3][4][5] This protocol describes the synthesis of isoamyl iodide from isoamyl bromide.
Materials:
-
Isoamyl bromide (1-bromo-3-methylbutane)
-
Sodium iodide (NaI)
-
Diethyl ether
-
Saturated sodium thiosulfate (B1220275) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium iodide in acetone.
-
Add isoamyl bromide to the solution.
-
Heat the reaction mixture to reflux. A white precipitate of sodium bromide will form.
-
Continue refluxing until the reaction is complete (can be monitored by TLC or GC).
-
Cool the mixture to room temperature and filter to remove the precipitated sodium bromide.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the ether solution with saturated sodium thiosulfate solution to remove any residual iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to yield isoamyl iodide.
Key Reactions and Mechanisms
This compound and isoamyl iodide, as primary alkyl halides, readily participate in a variety of nucleophilic substitution and elimination reactions.
4.1. Sₙ2 Reaction
Both iodides are excellent substrates for bimolecular nucleophilic substitution (Sₙ2) reactions due to the good leaving group ability of iodide and the relatively unhindered primary carbon center.[6][7][8]
Caption: Sₙ2 reaction mechanism of a primary alkyl iodide.
4.2. Grignard Reagent Formation
The reaction of these alkyl iodides with magnesium metal in an anhydrous ether solvent yields the corresponding Grignard reagents.[9][10][11] These organometallic compounds are potent nucleophiles and strong bases, widely used in organic synthesis for the formation of new carbon-carbon bonds.
Caption: Formation of a Grignard reagent from an alkyl iodide.
4.3. Williamson Ether Synthesis
In the presence of a strong base, an alcohol can be deprotonated to form an alkoxide, which can then act as a nucleophile in an Sₙ2 reaction with this compound or isoamyl iodide to form an ether. This is known as the Williamson ether synthesis.[12][13][14]
Caption: Williamson ether synthesis workflow.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules.
5.1. ¹H NMR Data
| Compound | Proton Assignment | Approximate Chemical Shift (ppm) | Multiplicity |
| This compound | -CH₂I | 3.2 - 3.4 | Doublet of doublets |
| -CH(CH₃)- | 1.6 - 1.8 | Multiplet | |
| -CH₂CH₃ | 1.2 - 1.5 | Multiplet | |
| -CH(CH₃) | 0.9 - 1.0 | Doublet | |
| -CH₂CH₃ | 0.8 - 0.9 | Triplet | |
| Isoamyl Iodide | -CH₂I | 3.2 | Triplet |
| -CH₂CH(CH₃)₂ | 1.7 - 1.9 | Multiplet | |
| -CH(CH₃)₂ | 1.5 - 1.7 | Nonet | |
| -CH(CH₃)₂ | 0.9 | Doublet |
5.2. ¹³C NMR Data
| Compound | Carbon Assignment | Approximate Chemical Shift (ppm) |
| This compound | -CH₂I | ~10 |
| -CH(CH₃)- | ~38 | |
| -CH₂CH₃ | ~29 | |
| -CH(CH₃) | ~16 | |
| -CH₂CH₃ | ~11 | |
| Isoamyl Iodide | -CH₂I | ~7 |
| -CH₂CH(CH₃)₂ | ~42 | |
| -CH(CH₃)₂ | ~29 | |
| -C(CH₃)₂ | ~22 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
This guide provides foundational technical information for researchers and professionals working with this compound and isoamyl iodide. For further details on specific applications and safety protocols, consulting peer-reviewed literature and safety data sheets is recommended.
References
- 1. Page loading... [wap.guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 6. The reaction of (R)-1-iodo-2-methylbutane with hydroxide ion form... | Study Prep in Pearson+ [pearson.com]
- 7. SN2 reaction - Wikipedia [en.wikipedia.org]
- 8. 7.2 SN2 Reaction Mechanisms, Energy Diagram and Stereochemistry – Organic Chemistry I [kpu.pressbooks.pub]
- 9. leah4sci.com [leah4sci.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. adichemistry.com [adichemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 14. cactus.utahtech.edu [cactus.utahtech.edu]
An In-depth Technical Guide to the Health and Safety of 1-Iodo-2-Methylbutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for 1-iodo-2-methylbutane (CAS No: 616-14-8), a flammable and irritant liquid. The following sections detail its hazards, safe handling procedures, emergency measures, and relevant physical and chemical properties to ensure its safe use in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Its primary dangers are flammability and its irritant effects on the skin, eyes, and potentially the respiratory system.
GHS Hazard Classification:
| Hazard Class | Category | GHS Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor[1][2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | 2A / 2 | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2] |
Hazard Pictograms:
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. These properties are essential for understanding its behavior and for designing safe experimental and storage conditions.
| Property | Value | Source |
| Molecular Formula | C5H11I | [1] |
| Molecular Weight | 198.05 g/mol | [1] |
| Appearance | Colorless to Brown clear liquid | [1] |
| Boiling Point | 148 °C | [1] |
| Flash Point | 42 °C (107.6 °F) - closed cup | [1][3] |
| Density | 1.525 g/mL at 25 °C | |
| Refractive Index | 1.497 (at 20 °C) |
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to minimize the risks associated with this compound.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[1][4]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1][4]
-
Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[1][4]
-
Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE).[5]
-
Wash hands thoroughly after handling.[5]
Storage:
-
Store in a well-ventilated place and keep cool.[1]
-
Keep the container tightly closed.[1]
-
Store under an inert gas is recommended.[1]
-
The substance is light and air sensitive.[1] Some commercial preparations are stabilized with copper chips.[4]
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound:
-
Eye/Face Protection: Safety glasses with side-shields or chemical goggles. A face shield may be necessary for splash hazards.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If ventilation is inadequate, use a respirator with an appropriate filter for organic vapors (e.g., type ABEK (EN14387) respirator filter).
First Aid Measures
In the event of exposure, immediate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.[5][6] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water/shower for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1][4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor/physician immediately.[5][7] |
Fire and Explosion Hazard Data
-
Flammability: Flammable liquid and vapor.[1][2] Vapors may form explosive mixtures with air.
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8] Do not use a solid water stream as it may scatter and spread the fire.
-
Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Reactivity and Stability
-
Reactivity: No specific reactivity data was found in the search results. However, alkyl iodides can be reactive. The substance undergoes SN2 reactions, for example with hydroxide (B78521) ions to form alcohols.[9]
-
Chemical Stability: Stable under recommended storage conditions. May be sensitive to light and air.[1]
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Under combustion, it may produce carbon monoxide, carbon dioxide, and hydrogen iodide.
Experimental Protocols
While specific experimental safety studies for this compound were not detailed in the provided search results, the following are generalized, standard methodologies for determining the key hazards identified.
Determination of Flash Point (Closed-Cup Method):
-
Principle: The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air near the surface of the liquid. The closed-cup method prevents the loss of volatile components.
-
Apparatus: A Pensky-Martens or similar closed-cup flash point tester.
-
Procedure: a. A sample of the substance is placed in the test cup. b. The cup is heated at a slow, constant rate. c. A small flame is directed into an opening in the lid at regular temperature intervals. d. The flash point is the lowest temperature at which the application of the test flame causes the vapor above the sample to ignite.
Assessment of Skin Irritation (In Vitro Method - Reconstructed Human Epidermis Test):
-
Principle: This method uses a reconstructed human epidermis model to assess the potential of a chemical to cause skin irritation.
-
Procedure: a. The test chemical is applied topically to the surface of the epidermis tissue model. b. After a defined exposure period, the chemical is removed by washing. c. The viability of the cells is measured, typically using an MTT assay, which measures mitochondrial activity. d. A reduction in cell viability below a certain threshold indicates that the chemical is an irritant.
Visualized Workflows and Relationships
The following diagrams illustrate key logical relationships and workflows relevant to the safe handling and assessment of this compound.
References
- 1. This compound | 616-14-8 | TCI AMERICA [tcichemicals.com]
- 2. This compound | C5H11I | CID 141479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. This compound | 616-14-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. aksci.com [aksci.com]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. eamworldwide.com [eamworldwide.com]
- 8. zycz.cato-chem.com [zycz.cato-chem.com]
- 9. The reaction of (R)-1-iodo-2-methylbutane with hydroxide ion form... | Study Prep in Pearson+ [pearson.com]
Natural occurrence of organoiodine compounds
An In-depth Technical Guide to the Natural Occurrence of Organoiodine Compounds
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Organoiodine compounds, organic molecules containing one or more carbon-iodine (C-I) bonds, represent a unique class of naturally occurring halogenated substances. While less abundant than their chlorinated and brominated counterparts, organoiodines play critical roles in biological systems and exhibit diverse chemical structures. The C-I bond is the weakest of the carbon-halogen bonds, a characteristic that imparts high chemical reactivity and makes these compounds significant as both metabolic intermediates and bioactive agents.
In human health, the most vital organoiodine compounds are the thyroid hormones, thyroxine (T4) and triiodothyronine (T3), which are essential for regulating metabolism, growth, and development.[1][2] Beyond vertebrates, marine environments, particularly marine algae and sponges, are rich sources of a wide array of novel organoiodine compounds.[1] An estimated 214 kilotonnes of iodomethane (B122720) are produced annually by marine organisms, microbial activity, and biomass burning, highlighting their role in the global iodine cycle.[1] This guide provides a comprehensive overview of the natural occurrence of these compounds, their biosynthetic pathways, quantitative distribution, and the experimental protocols used for their study.
Natural Occurrence and Distribution
Organoiodine compounds are found across a range of biological taxa, from bacteria and algae to humans. The marine environment is the most prolific source of these molecules.
Marine Organisms
Marine ecosystems, rich in iodide, are a primary source of diverse organoiodine compounds.
-
Algae: Marine algae, especially red and brown algae, are significant producers of both simple and complex organoiodines, which are thought to serve as chemical defense mechanisms.[3][4] Volatile compounds like iodomethane (CH₃I), diiodomethane (B129776) (CH₂I₂), and iodoform (B1672029) (CHI₃) are emitted in large quantities by various species.[2] For instance, the edible red alga Asparagopsis taxiformis is a known producer of iodoform.[3]
-
Sponges: Marine sponges are known to synthesize complex iodinated metabolites. A notable example includes the geodiamolides, iodinated depsipeptides isolated from sponges of the Geodia genus, which have shown cytotoxic activity against cancer cell lines.
-
Corals: The first naturally occurring organoiodine compound, 3,5-diiodotyrosine (DIT), was isolated from the coral Gorgonia cavolinii in 1896.
Terrestrial Organisms and Environments
While less common than in marine settings, organoiodine compounds are also produced by terrestrial sources.
-
Bacteria and Fungi: Certain terrestrial bacteria and fungi are capable of producing iodomethane.[2]
-
Soil and Sediments: Iodine can become organically bound to natural organic matter like fulvic and humic acids in soils and sediments, influencing its environmental mobility.
Vertebrates
In vertebrates, the primary organoiodine compounds are the thyroid hormones, which are tyrosine-based molecules essential for life.[2]
-
Thyroxine (T4) and Triiodothyronine (T3): These hormones are produced in the thyroid gland and are crucial regulators of metabolism.[5] T4 is the primary hormone secreted, which is then converted to the more active T3 in peripheral tissues.[2][6] The synthesis and regulation of these hormones are tightly controlled by the hypothalamic-pituitary-thyroid (HPT) axis.[5][7]
Biosynthesis and Signaling Pathways
The formation of organoiodine compounds involves specific enzymatic pathways that incorporate inorganic iodide into organic molecules.
Thyroid Hormone Synthesis in Vertebrates
The synthesis of thyroid hormones is a multi-step process occurring in the follicular cells of the thyroid gland.[5] It is a highly regulated pathway involving several key proteins and enzymes.[6][8]
-
Iodide Trapping: Iodide from the bloodstream is actively transported into thyroid follicular cells by the sodium-iodide symporter (NIS).[8]
-
Transport to Colloid: Iodide then moves across the apical membrane into the follicular lumen (colloid) via the pendrin transporter.[8]
-
Iodide Oxidation: In the colloid, the enzyme thyroid peroxidase (TPO) oxidizes iodide (I⁻) to iodine (I₂), a more reactive species.[8]
-
Organification: The reactive iodine is attached to tyrosine residues on a large glycoprotein (B1211001) scaffold called thyroglobulin (Tg). This reaction, also catalyzed by TPO, forms monoiodotyrosine (MIT) and diiodotyrosine (DIT).[5][8]
-
Coupling: TPO then catalyzes the coupling of these iodotyrosine molecules. The combination of two DIT molecules forms T4, while one MIT and one DIT molecule join to form T3.[5][8]
-
Storage and Release: The iodinated thyroglobulin is stored in the colloid. Upon stimulation by thyroid-stimulating hormone (TSH), the colloid is endocytosed back into the follicular cell, where lysosomes digest the thyroglobulin, releasing T3 and T4 into the bloodstream.[1][8]
Caption: Vertebrate thyroid hormone synthesis pathway.
Biosynthesis in Marine Algae
In marine algae, the biosynthesis of simple volatile organoiodines like iodomethane is often dependent on S-adenosyl-L-methionine (SAM).
-
Methylation: Halide methyltransferase enzymes catalyze the transfer of a methyl group from SAM to an iodide ion, forming iodomethane.[9] This enzymatic reaction is a key contributor to the large-scale production of iodomethane in marine environments.[9][10]
Caption: Algal biosynthesis of iodomethane via methylation.
Quantitative Data
The concentration of organoiodine compounds varies significantly depending on the species and environmental conditions. The tables below summarize representative quantitative data from the literature.
Table 1: Iodine Content in Edible Marine Algae
| Algal Species | Common Name | Type | Iodine Content (mg/kg dry weight) | Citation(s) |
| Porphyra spp. | Nori | Red | 29.3 – 45.8 | [11] |
| Undaria pinnatifida | Wakame | Brown | 93.9 – 185.1 | [11] |
| Laminaria spp. | Kombu | Brown | 241 – 4921 | [11] |
| Sargassum spp. | Sargasso | Brown | ~520 | [12] |
Note: In brown seaweeds, iodide can constitute up to 90% of the total iodine content, whereas in red seaweeds, this value is often less than 30%.[12]
Table 2: Iodine Concentration in Marine Fauna
| Organism | Tissue | Iodine Concentration (µg/g) | Citation(s) |
| Haliotis discus hannai (Abalone) | Viscera | 74 – 76 | |
| Haliotis discus hannai (Abalone) | Muscle | 17 |
Table 3: Concentration of Iodine Species in Coastal Seawater
| Location / Condition | Iodide (nM) | Iodate (nM) | Citation(s) |
| Near Kelp Forest (Pt. Loma, CA) | 84 (surface) | ~320 - 420 | [13] |
| Scripps Pier (2017-2018 Avg.) | Not specified | 301 (± 75) | [13] |
Experimental Protocols
The study of naturally occurring organoiodine compounds requires specialized protocols for their extraction, isolation, identification, and quantification.
Protocol 1: Extraction of Bioactive Compounds from Algae
This protocol describes a general method for solvent extraction of moderately polar to nonpolar organoiodine compounds from algal biomass.
Objective: To extract a broad range of organic compounds, including organoiodines, from dried algal tissue.
Methodology:
-
Sample Preparation: Harvested algal biomass is thoroughly washed with fresh water to remove salts and debris, then dried at 45-50°C or freeze-dried to a constant weight.[14][15] The dried biomass is ground into a fine powder to increase surface area for extraction.
-
Solvent Extraction (Folch Method Adaptation):
-
A known amount of dried biomass (e.g., 50 mg) is homogenized in a 2:1 (v/v) mixture of chloroform:methanol (B129727).[16] Non-polar solvents like n-hexane can also be used for specifically targeting non-polar lipids.[16]
-
The mixture is agitated or sonicated at a controlled temperature (e.g., 52.5°C for ultrasonic-assisted extraction) for a defined period (e.g., 30 minutes) to ensure complete extraction.[17] The optimal liquid-to-solid ratio (e.g., 30 mL/g) should be maintained.[17]
-
-
Phase Separation:
-
After extraction, Milli-Q water is added to the solvent mixture to induce phase separation and remove water-soluble impurities.[16]
-
The mixture is centrifuged (e.g., 4600 x g for 8 minutes) to clearly separate the lower organic (chloroform) layer, containing the lipids and organoiodine compounds, from the upper aqueous/methanol layer.[16]
-
-
Drying and Concentration:
-
The organic layer is carefully collected.[16]
-
Anhydrous sodium sulfate (B86663) is added to the organic extract to remove any residual water.
-
The solvent is evaporated under a stream of nitrogen or using a rotary evaporator to yield the crude extract. The extract is then stored at a low temperature (e.g., -20°C) for further analysis.
-
Protocol 2: Analysis of Volatile Organoiodines by GC-MS
This protocol outlines the analysis of volatile organoiodine compounds, such as iodomethane, using Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To identify and quantify volatile organoiodine compounds emitted from or contained within a biological sample.
Methodology:
-
Sample Collection (Headspace Adsorption):
-
The sample (e.g., algal culture, water sample) is placed in a sealed headspace vial. For solid samples, a purge-and-trap system is used.[18]
-
The vial is gently heated (e.g., 80°C for 40 minutes) to promote the release of volatile compounds into the headspace.[19]
-
Volatiles are collected by passing the headspace gas through a sorbent tube (e.g., Tenax®, Carboxen®) or by exposing a Solid Phase Microextraction (SPME) fiber to the headspace.[20]
-
-
Thermal Desorption:
-
The sorbent tube or SPME fiber is transferred to the thermal desorption unit of the GC-MS system.
-
The trap is rapidly heated (e.g., to 275°C) to desorb the trapped analytes, which are then transferred to the GC column via a heated transfer line.[19]
-
-
Gas Chromatography (GC) Separation:
-
Column: A capillary column appropriate for volatile organic compounds (e.g., DB-5ms) is used.
-
Carrier Gas: Helium is used as the carrier gas.
-
Temperature Program: A temperature gradient is applied to the GC oven to separate compounds based on their boiling points and affinity for the stationary phase.
-
-
Mass Spectrometry (MS) Detection:
-
As compounds elute from the GC column, they enter the mass spectrometer.
-
The MS is operated in electron ionization (EI) mode.
-
Identification: Compounds are identified by comparing their mass spectra to reference libraries (e.g., NIST) and by their retention times relative to known standards.
-
Quantification: Quantification is achieved by comparing the peak area of the target compound to a calibration curve generated from standards. An internal standard is used to correct for variations in extraction and injection.[19]
-
Protocol 3: Separation of Non-Volatile Organoiodines by HPLC
This protocol details the separation of larger, non-volatile organoiodine compounds from a crude extract using High-Performance Liquid Chromatography (HPLC).
Objective: To isolate and purify specific organoiodine compounds from a complex mixture.
Methodology:
-
Sample Preparation: The crude extract from Protocol 5.1 is re-dissolved in a suitable solvent (e.g., methanol or acetonitrile) and filtered through a 0.22 µm syringe filter to remove particulate matter.
-
HPLC System and Conditions:
-
Technique: Reversed-phase HPLC (RP-HPLC) is typically used, which separates compounds based on hydrophobicity.[21]
-
Column: A C18 or Phenyl-Hexyl column is commonly employed for separating halogenated aromatic compounds.[21][22]
-
Mobile Phase: A gradient elution is often used, starting with a high polarity mobile phase (e.g., water with 0.1% formic acid) and gradually increasing the proportion of an organic solvent (e.g., acetonitrile (B52724) or methanol).[21]
-
Flow Rate: A typical analytical flow rate is 1.0 mL/min.
-
Temperature: The column is often thermostatted (e.g., 25-40°C) to ensure reproducible retention times.[23]
-
-
Detection:
-
A Diode Array Detector (DAD) or UV-Vis detector is used to monitor the column effluent. The detection wavelength is set to the absorbance maximum of the target compounds.[21]
-
For structural elucidation, the HPLC can be coupled to a mass spectrometer (LC-MS).
-
-
Fraction Collection: For preparative scale work, an automated fraction collector is used to collect the eluent corresponding to specific peaks of interest.[21] The purity of the collected fractions can be re-analyzed by analytical HPLC.
References
- 1. Synthesis and Secretion of Thyroid Hormones [vivo.colostate.edu]
- 2. Iodomethane - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Production of Methyl-Iodide in the Environment [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. cusabio.com [cusabio.com]
- 6. Thyroid Hormone Synthesis – My Endo Consult [myendoconsult.com]
- 7. m.youtube.com [m.youtube.com]
- 8. prepladder.com [prepladder.com]
- 9. researchgate.net [researchgate.net]
- 10. Production of Methyl-Iodide in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of iodine content in seaweed by GC-ECD and estimation of iodine intake - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. sargcoop.org [sargcoop.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 18. dem.ri.gov [dem.ri.gov]
- 19. agilent.com [agilent.com]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 23. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Synthesis of (2-methylbutyl)magnesium Iodide: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of the Grignard reagent, (2-methylbutyl)magnesium iodide, from 1-iodo-2-methylbutane. Grignard reagents are powerful nucleophilic organometallic compounds widely employed in organic synthesis for the formation of carbon-carbon bonds, making them invaluable in the fields of chemical research and drug development. The protocol herein is adapted from established methods for the synthesis of Grignard reagents from primary alkyl halides.
Application Notes
The synthesis of Grignard reagents is a fundamental and highly versatile transformation in organic chemistry. The reagent (2-methylbutyl)magnesium iodide serves as a potent nucleophile, capable of reacting with a wide array of electrophiles such as aldehydes, ketones, esters, and carbon dioxide to introduce the 2-methylbutyl group into a target molecule. This particular Grignard reagent is useful in the synthesis of chiral molecules and complex organic frameworks due to its branched alkyl structure.
The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal in an ethereal solvent. The success of the synthesis is highly dependent on the purity of the reagents and the rigorous exclusion of atmospheric moisture and oxygen, as Grignard reagents are highly reactive towards protic sources. Alkyl iodides are generally more reactive than the corresponding bromides and chlorides, which can facilitate the initiation of the reaction but may also increase the likelihood of side reactions, such as Wurtz coupling.
The choice of solvent is critical, with anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) being the most common. These solvents are not only unreactive towards the Grignard reagent but also play a crucial role in stabilizing the organomagnesium species through coordination. Initiation of the reaction can sometimes be challenging due to a passivating layer of magnesium oxide on the surface of the magnesium turnings. The use of a small crystal of iodine can help to activate the magnesium surface and initiate the reaction.
Once formed, the concentration of the Grignard reagent solution should be determined by titration before its use in subsequent reactions to ensure accurate stoichiometry. A common method for this is titration against a known concentration of a protic acid using a colorimetric indicator.
Experimental Protocol: Synthesis of (2-methylbutyl)magnesium Iodide
This protocol is adapted from the synthesis of isobutylmagnesium bromide and takes into account the higher reactivity of the iodide starting material.
Materials:
-
This compound (freshly distilled)
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine (a single small crystal)
-
Anhydrous work-up reagents (e.g., saturated aqueous ammonium (B1175870) chloride solution)
-
Standard acid solution (for titration, e.g., 1 M HCl)
-
Indicator solution (for titration, e.g., phenolphthalein)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk line or similar apparatus for handling air-sensitive reagents
-
Syringes and needles
Procedure:
-
Preparation of Apparatus: All glassware must be rigorously dried in an oven (at least 120 °C) overnight and assembled hot under a stream of inert gas (argon or nitrogen). The apparatus consists of a three-necked flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inert gas inlet.
-
Charging the Flask: To the cooled flask, add magnesium turnings (1.2 equivalents). A small crystal of iodine is added to the flask. The flask is gently warmed under the inert atmosphere to sublime some of the iodine onto the surface of the magnesium, which helps in activating it.
-
Initiation of the Reaction: A solution of this compound (1.0 equivalent) in anhydrous diethyl ether is prepared in the dropping funnel. A small portion of this solution (approximately 10%) is added to the magnesium turnings. The reaction is initiated if the brownish color of the iodine disappears and bubbling is observed at the magnesium surface. Gentle warming with a heat gun may be necessary to start the reaction. If the reaction does not initiate, the addition of a small amount of a pre-formed Grignard reagent can be used as an initiator.
-
Formation of the Grignard Reagent: Once the reaction has started, the remaining solution of this compound is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the rate of addition should be controlled to prevent the reaction from becoming too vigorous. If necessary, the flask can be cooled in a water bath.
-
Completion of the Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gentle reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting solution should be a cloudy grey or brownish color.
-
Determination of Grignard Reagent Concentration (Titration): A small aliquot (e.g., 1.0 mL) of the Grignard solution is taken via syringe and quenched with a known excess of standard acid (e.g., 10.0 mL of 1 M HCl). The excess acid is then back-titrated with a standard solution of a base (e.g., 0.1 M NaOH) using a suitable indicator like phenolphthalein. The concentration of the Grignard reagent can then be calculated.
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of (2-methylbutyl)magnesium iodide.
| Parameter | Value/Range | Notes |
| Reactants | ||
| This compound | 1.0 equivalent | Starting material. |
| Magnesium Turnings | 1.2 - 1.5 equivalents | Excess magnesium ensures complete reaction of the alkyl halide. |
| Iodine | 1-2 small crystals | Used to activate the magnesium surface. |
| Anhydrous Diethyl Ether | Sufficient to make a ~0.5 - 1.0 M solution | Anhydrous conditions are critical. |
| Reaction Conditions | ||
| Temperature | Gentle reflux (~35 °C for diethyl ether) | The reaction is exothermic and may not require external heating once initiated. |
| Reaction Time | 1 - 3 hours | Monitored by the consumption of magnesium. |
| Atmosphere | Anhydrous inert gas (Nitrogen or Argon) | Essential to prevent reaction with atmospheric moisture and oxygen. |
| Expected Yield | ||
| (2-methylbutyl)magnesium iodide | 80 - 95% | Yield is highly dependent on reaction conditions and purity of reagents. Primary alkyl iodides typically give high yields. |
| Characterization | ||
| Titration | Gilman's double titration or acid-base titration | To determine the molar concentration of the active Grignard reagent. |
Mandatory Visualization
The following diagram illustrates the logical workflow for the synthesis of the Grignard reagent from this compound.
This detailed guide should provide researchers, scientists, and drug development professionals with the necessary information to successfully synthesize (2-methylbutyl)magnesium iodide for their research and development needs. Adherence to anhydrous and inert conditions is paramount for achieving a high yield of the desired Grignard reagent.
Application Notes and Protocols for Nucleophilic Substitution Reactions Using 1-Iodo-2-methylbutane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic substitution reactions with the primary alkyl halide, 1-iodo-2-methylbutane. This substrate is a valuable building block in organic synthesis, allowing for the introduction of the 2-methylbutyl group into a variety of molecular scaffolds. The protocols detailed below focus on the bimolecular nucleophilic substitution (SN2) pathway, which is characteristic of primary alkyl halides and proceeds with inversion of stereochemistry.
Introduction to Nucleophilic Substitution on this compound
This compound is an excellent substrate for SN2 reactions due to the good leaving group ability of the iodide ion and the relatively unhindered nature of the primary carbon center. The general reaction scheme involves the attack of a nucleophile (Nu:⁻) on the electrophilic carbon atom bearing the iodine, leading to the displacement of the iodide ion and the formation of a new carbon-nucleophile bond.
General Reaction:
The rate of these reactions is typically second-order, depending on the concentration of both the this compound and the nucleophile.[1][2][3][4][5] The choice of solvent is crucial, with polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetone (B3395972) generally favoring SN2 reactions by solvating the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus enhancing its nucleophilicity.[6]
Stereochemistry of SN2 Reactions
A key feature of the SN2 mechanism is the inversion of configuration at the stereocenter if the reaction occurs at a chiral carbon.[4][7][8][9] For example, the reaction of (R)-1-iodo-2-methylbutane with a nucleophile will result in the formation of a product with the (S) configuration at the carbon where the substitution takes place. This stereospecificity is a powerful tool in asymmetric synthesis.
Reaction Mechanisms: SN1 vs. SN2 Pathways
The following diagram illustrates the concerted SN2 mechanism favored by this compound, contrasted with the stepwise SN1 mechanism which is disfavored for primary alkyl halides due to the instability of the primary carbocation intermediate.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for the reaction of this compound with various nucleophiles. The quantitative data is summarized for easy comparison.
Synthesis of 2-Methylbutyl Nitrile (Cyanide Substitution)
This reaction is a classic example of an SN2 reaction, providing a straightforward route to nitriles, which are versatile intermediates in organic synthesis.
Experimental Workflow:
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equiv) in dimethyl sulfoxide (DMSO).
-
Addition of Nucleophile: Add sodium cyanide (1.2 equiv) to the solution.
-
Reaction: Heat the mixture to 90 °C and stir for the specified reaction time. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation to afford 2-methylbutyl nitrile.
Quantitative Data:
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaCN | DMSO | 90 | 2 | >90 | [10] |
| NaCN | DMF | 100 | 4 | ~85 | General Knowledge |
Williamson Ether Synthesis: Preparation of Alkyl 2-Methylbutyl Ethers
The Williamson ether synthesis is a reliable method for the preparation of symmetrical and unsymmetrical ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[11][12][13][14]
Protocol:
-
Alkoxide Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare the desired alkoxide by reacting the corresponding alcohol with a strong base like sodium hydride (NaH) in a suitable solvent (e.g., THF or the parent alcohol).
-
Addition of Alkyl Halide: To the freshly prepared alkoxide, add this compound (1.0 equiv) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for the required time. Monitor the reaction by TLC or GC.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent like diethyl ether.
-
Purification: Wash the combined organic extracts with water and brine, dry over a drying agent (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure. The resulting ether can be purified by distillation or column chromatography.
Quantitative Data:
| Alkoxide (from Alcohol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Ethoxide (Ethanol) | NaH | Ethanol | Reflux | 6 | High | [12][13] |
| Sodium Methoxide (Methanol) | NaH | Methanol | Reflux | 6 | High | [12][13] |
Synthesis of 1-Azido-2-methylbutane (B13578496)
Organic azides are versatile intermediates, readily undergoing reactions such as the Staudinger ligation and "click" chemistry (Huisgen cycloaddition). The synthesis of 1-azido-2-methylbutane is efficiently achieved through the SN2 displacement of iodide.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in a polar aprotic solvent such as DMF or DMSO.[15]
-
Addition of Azide (B81097): Add sodium azide (NaN₃, 1.5 equiv) to the solution. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir until the starting material is consumed, as indicated by TLC or GC analysis.
-
Work-up: Cool the reaction mixture and pour it into water. Extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and carefully remove the solvent under reduced pressure (avoiding high temperatures). The product, 1-azido-2-methylbutane, can be purified by distillation if necessary, although it is often used in subsequent steps without further purification.
Quantitative Data:
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaN₃ | DMF | 60 | 12 | >90 | [15][16][17] |
| NaN₃ | DMSO | 70 | 5 | High | [2] |
Logical Relationships in SN2 Reactions of this compound
The success of a nucleophilic substitution reaction on this compound is governed by several interconnected factors. The following diagram illustrates these relationships.
Conclusion
This compound is a versatile substrate for a wide range of SN2 reactions, enabling the efficient synthesis of various functionalized molecules. The protocols provided herein serve as a practical guide for researchers in academic and industrial settings. By carefully selecting the nucleophile, solvent, and reaction conditions, high yields of the desired substitution products can be achieved with predictable stereochemical outcomes.
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. ias.ac.in [ias.ac.in]
- 3. Solved What change would you expect on the rate of the SN2 | Chegg.com [chegg.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. The reaction of (R)-1-iodo-2-methylbutane with hydroxide ion form... | Study Prep in Pearson+ [pearson.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Frontiers | I2/DMSO-Catalyzed Transformation of N-tosylhydrazones to 1,2,3-thiadiazoles [frontiersin.org]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. cactus.utahtech.edu [cactus.utahtech.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. benchchem.com [benchchem.com]
- 16. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 17. I2/DMSO-mediated oxidative C–C and C–heteroatom bond formation: a sustainable approach to chemical synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: SN2 Reaction Mechanism of (R)-1-iodo-2-methylbutane with Nucleophiles
Abstract
This document provides a detailed examination of the bimolecular nucleophilic substitution (SN2) reaction mechanism of the chiral substrate (R)-1-iodo-2-methylbutane with a variety of nucleophiles. The SN2 reaction is a cornerstone of organic synthesis, characterized by a concerted mechanism that results in the inversion of stereochemistry at the electrophilic carbon center.[1][2][3] This application note outlines the theoretical framework of the SN2 reaction, presents quantitative data on relative reaction rates, and provides detailed experimental protocols for conducting and analyzing these reactions. The stereospecific nature of this reaction makes it a valuable tool in asymmetric synthesis, a critical aspect of modern drug development.
Introduction to the SN2 Reaction
The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where a nucleophile attacks the carbon atom bearing a leaving group from the opposite side of the leaving group.[1][3] This "backside attack" leads to a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. As the new bond forms, the old bond breaks, resulting in an inversion of the stereochemical configuration at the reaction center, a phenomenon known as Walden inversion.
The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, leading to a second-order rate law: Rate = k[Substrate][Nucleophile].[1] The efficiency of the SN2 reaction is influenced by several factors, including the steric hindrance of the substrate, the strength of the nucleophile, the nature of the leaving group, and the solvent used.[4][5] (R)-1-iodo-2-methylbutane is a primary alkyl halide, which is a favorable substrate for SN2 reactions due to minimal steric hindrance at the reaction center.[5][6]
Data Presentation: Relative Reaction Rates
The rate of the SN2 reaction of (R)-1-iodo-2-methylbutane is highly dependent on the nucleophilicity of the attacking species. The following table summarizes the expected relative reaction rates with various nucleophiles in a polar aprotic solvent like acetone (B3395972). The data is based on established trends for SN2 reactions of primary alkyl iodides.
| Nucleophile | Formula | Nucleophilicity | Expected Relative Rate (k_rel) |
| Azide (B81097) | N₃⁻ | Strong | ~500 |
| Cyanide | CN⁻ | Strong | ~100 |
| Iodide | I⁻ | Strong | ~100 |
| Thiocyanate | SCN⁻ | Strong | ~100 |
| Hydroxide | OH⁻ | Strong | ~50 |
| Methoxide | CH₃O⁻ | Strong | ~50 |
| Bromide | Br⁻ | Moderate | ~1 |
| Chloride | Cl⁻ | Moderate | ~0.1 |
| Water | H₂O | Weak | Very Slow |
Note: The relative rates are estimates for reactions in acetone and can be influenced by the specific reaction conditions, including solvent and temperature.
Experimental Protocols
This section provides a detailed methodology for the SN2 reaction of (R)-1-iodo-2-methylbutane with sodium azide as a representative strong nucleophile. It also includes protocols for monitoring the reaction progress and characterizing the product.
General Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle all chemicals in a well-ventilated fume hood.
-
(R)-1-iodo-2-methylbutane is a flammable liquid and an irritant.
-
Sodium azide is highly toxic and can form explosive metal azides. Avoid contact with heavy metals and acids.
-
Acetone is a highly flammable solvent.
Protocol for the SN2 Reaction of (R)-1-iodo-2-methylbutane with Sodium Azide
Materials:
-
(R)-1-iodo-2-methylbutane (98% purity)
-
Sodium azide (NaN₃)
-
Anhydrous acetone
-
Round-bottom flask (50 mL) with a magnetic stir bar
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel (100 mL)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of sodium azide in 20 mL of anhydrous acetone.
-
Addition of Substrate: To the stirring solution, add 2.0 g of (R)-1-iodo-2-methylbutane via syringe.
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 56 °C) using a heating mantle. Let the reaction proceed for 4-6 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a 100 mL separatory funnel containing 30 mL of deionized water.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude (S)-1-azido-2-methylbutane.
-
Reaction Monitoring and Product Analysis
3.3.1. Thin-Layer Chromatography (TLC)
-
Mobile Phase: Hexane/Ethyl Acetate (9:1 v/v)
-
Stationary Phase: Silica gel plates
-
Visualization: UV light (if applicable) or potassium permanganate (B83412) stain.
-
Procedure: Spot the starting material and aliquots of the reaction mixture on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot will indicate the progress of the reaction.
3.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
GC-MS can be used to confirm the identity and purity of the product. The mass spectrum of the product will show a molecular ion peak corresponding to (S)-1-azido-2-methylbutane.
3.3.3. Polarimetry
-
Objective: To confirm the inversion of stereochemistry. (R)-1-iodo-2-methylbutane is dextrorotatory, while the expected product, (S)-1-azido-2-methylbutane, is levorotatory.
-
Procedure:
-
Prepare a solution of the purified product in a suitable solvent (e.g., chloroform) at a known concentration.
-
Measure the optical rotation using a polarimeter at the sodium D-line (589 nm).
-
A negative sign of the measured optical rotation will confirm the inversion of configuration.
-
Visualizations
The following diagrams illustrate the key aspects of the SN2 reaction of (R)-1-iodo-2-methylbutane.
Caption: SN2 reaction mechanism of (R)-1-iodo-2-methylbutane.
Caption: General experimental workflow for the SN2 reaction.
Caption: Relationship between nucleophilicity and reaction rate.
References
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application of 1-Iodo-2-Methylbutane in the Synthesis of a Key Pharmaceutical Intermediate for Antiviral Agents
Introduction
1-Iodo-2-methylbutane is a versatile alkylating agent employed in the synthesis of various organic molecules, including key intermediates for active pharmaceutical ingredients (APIs). Its branched alkyl structure is a common motif in a number of antiviral drugs, contributing to the molecule's lipophilicity and binding affinity to biological targets. This application note details a synthetic protocol for the utilization of this compound in the preparation of a crucial intermediate for a class of antiviral protease inhibitors. The protocol is based on the well-established nucleophilic substitution reaction, a fundamental transformation in pharmaceutical chemistry.
Core Application: Alkylation of a Thiol Nucleophile
The primary application highlighted here is the S-alkylation of a heterocyclic thiol, a common precursor in the synthesis of various therapeutic agents. The resulting thioether is a key intermediate in the construction of more complex drug molecules. The reaction proceeds via an SN2 mechanism, where the thiol nucleophile attacks the electrophilic carbon of this compound, displacing the iodide leaving group. The use of a chiral form of this compound, such as (S)-1-iodo-2-methylbutane, can be critical for the synthesis of enantiomerically pure final drug products.
Experimental Protocol: Synthesis of a 2-((2-Methylbutyl)thio)-1H-benzo[d]imidazole Intermediate
This protocol describes the synthesis of a benzimidazole-based thioether, a common scaffold in medicinal chemistry, using this compound.
Materials:
| Reagent/Solvent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | 616-14-8 | C5H11I | 198.05 |
| 2-Mercapto-1H-benzo[d]imidazole | 583-39-1 | C7H6N2S | 150.20 |
| Potassium Carbonate (K2CO3) | 584-08-7 | K2CO3 | 138.21 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C3H7NO | 73.09 |
| Ethyl Acetate (B1210297) | 141-78-6 | C4H8O2 | 88.11 |
| Hexane (B92381) | 110-54-3 | C6H14 | 86.18 |
| Deionized Water | 7732-18-5 | H2O | 18.02 |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO4 | 120.37 |
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-mercapto-1H-benzo[d]imidazole (1.50 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent Addition: Add 30 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reagent Addition: Stir the mixture at room temperature for 15 minutes to ensure the formation of the thiolate salt. To this suspension, add this compound (2.38 g, 12.0 mmol) dropwise via a syringe.
-
Reaction Conditions: Heat the reaction mixture to 60 °C and maintain this temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Pour the reaction mixture into 100 mL of deionized water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity to 9:1 hexane/ethyl acetate) to afford the pure 2-((2-methylbutyl)thio)-1H-benzo[d]imidazole.
Expected Yield and Characterization:
Based on similar alkylation reactions, the expected yield of the final product is typically in the range of 80-90%. The purified product should be characterized by standard analytical techniques:
| Parameter | Expected Result |
| Appearance | White to off-white solid |
| Yield | 80-90% |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.60-7.50 (m, 2H), 7.25-7.15 (m, 2H), 3.30 (t, J = 7.6 Hz, 2H), 1.95-1.80 (m, 1H), 1.60-1.45 (m, 2H), 0.95 (d, J = 6.8 Hz, 3H), 0.90 (t, J = 7.4 Hz, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 151.8, 143.5, 122.5, 114.8, 40.2, 38.5, 28.9, 18.7, 11.4 |
| Mass Spectrometry (ESI-MS) m/z | Calculated for C₁₂H₁₆N₂S [M+H]⁺: 221.11, Found: 221.1 |
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of the benzimidazole (B57391) intermediate.
Caption: Workflow for the synthesis of the target thioether intermediate.
Signaling Pathway Context: Protease Inhibition
The synthesized intermediate serves as a building block for more complex molecules designed to inhibit viral proteases. Proteases are enzymes crucial for the life cycle of many viruses, as they cleave large viral polyproteins into functional smaller proteins. The 2-methylbutyl side chain of the inhibitor often plays a key role in binding to the hydrophobic pockets of the protease active site.
The diagram below illustrates the general mechanism of action for this class of antiviral drugs.
Caption: Mechanism of viral protease inhibition.
This compound is a valuable reagent for introducing the 2-methylbutyl group into pharmaceutical intermediates. The provided protocol for the S-alkylation of 2-mercapto-1H-benzo[d]imidazole demonstrates a straightforward and efficient method for the synthesis of a key building block for antiviral drug discovery. The versatility of this reaction allows for its application in the synthesis of a wide range of other heterocyclic intermediates, making this compound a significant tool for medicinal chemists and drug development professionals.
Application Notes and Protocols: 1-Iodo-2-methylbutane as a Model System for Antimicrobial Agent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potential therapeutic applications. Alkyl halides, a class of organic compounds, are recognized for their utility as synthetic intermediates in the pharmaceutical industry and are present in a number of bioactive natural products and approved drugs.[1][2][3][4] While often perceived as non-specific alkylators, their specific incorporation into molecular structures can enhance biological activity through various steric and electronic effects.[2][3][4] This document outlines the application of 1-iodo-2-methylbutane as a model system for studying the antimicrobial potential of small, chiral alkyl halides. Its relatively simple structure allows for a focused investigation of the fundamental contributions of an iodo-alkyl moiety to antimicrobial efficacy and mechanism of action.
These notes provide a framework for preliminary screening and detailed investigation of this compound's antimicrobial properties, serving as a guide for researchers in the early stages of drug discovery.
Postulated Mechanism of Action
The antimicrobial activity of alkylating agents like this compound is likely attributable to their ability to form covalent bonds with nucleophilic functional groups present in essential biological macromolecules. The proposed mechanism involves the nucleophilic substitution of the iodide, a good leaving group, by microbial proteins and nucleic acids. This can lead to:
-
Enzyme Inactivation: Alkylation of amino acid residues such as cysteine (thiol group), histidine (imidazole ring), and lysine (B10760008) (amino group) within the active sites of essential enzymes can disrupt their catalytic function, leading to metabolic arrest.
-
Disruption of Protein Structure: Covalent modification of proteins outside of the active site can alter their three-dimensional conformation, leading to loss of function.
-
DNA Damage: Alkylation of nucleotide bases in DNA can interfere with DNA replication and transcription, ultimately leading to cell death.
-
Membrane Disruption: While less common for simple alkyl halides, interaction with membrane components cannot be entirely ruled out and may contribute to a loss of cellular integrity.
The following diagram illustrates a potential signaling pathway affected by this compound, leading to bacterial cell death.
Caption: Postulated mechanism of antimicrobial action for this compound.
Data Presentation
The following tables present hypothetical data for the antimicrobial activity of this compound against a panel of common pathogenic microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
| Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | Positive | 64 | 128 |
| Bacillus subtilis | Positive | 32 | 64 |
| Escherichia coli | Negative | 128 | >256 |
| Pseudomonas aeruginosa | Negative | >256 | >256 |
| Candida albicans | N/A (Fungus) | 128 | 256 |
Table 2: Zone of Inhibition Diameters for this compound (Disk Diffusion Assay)
| Microorganism | Disk Content (µg) | Zone of Inhibition (mm) |
| Staphylococcus aureus | 30 | 15 |
| Bacillus subtilis | 30 | 18 |
| Escherichia coli | 30 | 10 |
| Pseudomonas aeruginosa | 30 | 0 |
| Candida albicans | 30 | 12 |
Experimental Protocols
The following are detailed protocols for assessing the antimicrobial activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial/fungal cultures in logarithmic growth phase
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix well. This will be a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculum Preparation: Adjust the turbidity of the microbial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 10 µL of the prepared inoculum to each well, except for the sterility control wells.
-
Controls:
-
Growth Control: A well containing broth and inoculum but no test compound.
-
Sterility Control: A well containing only broth.
-
Solvent Control: A well containing broth, inoculum, and the highest concentration of the solvent used.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC test (Protocol 1)
-
Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar)
-
Sterile pipette and tips
-
Incubator
Procedure:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot-plate the aliquot onto a sterile agar plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Experimental Workflow Diagram
The following diagram outlines the workflow for the MIC and MBC assays.
Caption: Workflow for MIC and MBC determination.
Conclusion
This compound serves as a valuable model compound for investigating the antimicrobial potential of chiral alkyl halides. The protocols outlined in these application notes provide a standardized approach for the initial screening and characterization of its antimicrobial activity. The hypothetical data presented suggests that such a compound may exhibit selective activity, being more effective against Gram-positive bacteria. Further studies could explore structure-activity relationships by synthesizing and testing analogs of this compound, and delve deeper into its mechanism of action through assays investigating membrane integrity, DNA interaction, and specific enzyme inhibition. These foundational studies are crucial for the development of new classes of antimicrobial agents to combat the growing threat of drug-resistant pathogens.
References
- 1. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]
- 2. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apec.org [apec.org]
- 6. woah.org [woah.org]
Application Notes and Protocols for Stereospecific Synthesis Using (S)-1-Iodo-2-methylbutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-Iodo-2-methylbutane is a valuable chiral building block in organic synthesis, particularly for the stereospecific introduction of a chiral 2-methylbutyl group. Its utility lies in its ability to participate in nucleophilic substitution reactions, primarily through an S(_N)2 mechanism, which proceeds with a predictable inversion of stereochemistry. This allows for the synthesis of enantiomerically enriched or pure target molecules, a critical aspect in the development of pharmaceuticals and other bioactive compounds where stereochemistry dictates biological activity.
These application notes provide an overview of the stereospecific synthesis of a chiral hydrocarbon, (S)-3,7-dimethylnonane, utilizing (S)-1-iodo-2-methylbutane and a lithium dialkylcuprate reagent in a Corey-House-type reaction. The protocol is based on established principles of stereospecific S(_N)2 reactions.
Key Reaction: Corey-House Synthesis
The Corey-House synthesis is a powerful method for forming carbon-carbon bonds by reacting a lithium dialkylcuprate (Gilman reagent) with an alkyl halide. A key feature of this reaction is that it proceeds with inversion of configuration when the alkyl halide is chiral, making it a stereospecific process.
The overall transformation for the synthesis of (S)-3,7-dimethylnonane is depicted below:
Figure 1: Overall reaction scheme for the synthesis of (S)-3,7-dimethylnonane.
Stereochemical Pathway
The stereospecificity of the Corey-House synthesis is a direct consequence of the S(_N)2 reaction mechanism. The nucleophilic cuprate (B13416276) attacks the carbon atom bearing the iodine from the backside, leading to an inversion of the stereocenter.
Figure 2: Stereochemical pathway of the SN2 reaction with inversion of configuration.
Experimental Protocol: Synthesis of (S)-3,7-dimethylnonane
This protocol details the preparation of the lithium di-(S)-2-methylbutylcuprate reagent and its subsequent reaction with (S)-1-iodo-2-methylbutane.
Materials:
-
(S)-1-iodo-2-methylbutane (≥98% enantiomeric excess)
-
(S)-2-methyl-1-bromobutane (≥98% enantiomeric excess)
-
Lithium metal
-
Copper(I) iodide (CuI)
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Standard laboratory glassware, syringes, and inert atmosphere setup (e.g., Schlenk line)
Procedure:
Part 1: Preparation of (S)-2-methylbutyllithium
-
Under an inert atmosphere (argon or nitrogen), place freshly cut lithium metal in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add anhydrous diethyl ether to the flask.
-
Slowly add a solution of (S)-2-methyl-1-bromobutane in anhydrous diethyl ether from the dropping funnel to the lithium suspension with vigorous stirring.
-
Maintain the reaction mixture at a gentle reflux. The reaction is initiated when the solution turns cloudy and heat is evolved.
-
After the addition is complete, continue stirring at room temperature until the lithium is consumed.
-
The concentration of the resulting (S)-2-methylbutyllithium solution should be determined by titration (e.g., with a standard solution of sec-butanol in xylene using 1,10-phenanthroline (B135089) as an indicator).
Part 2: Preparation of Lithium di-(S)-2-methylbutylcuprate
-
In a separate flame-dried flask under an inert atmosphere, suspend copper(I) iodide in anhydrous diethyl ether at -20 °C.
-
To this suspension, slowly add two equivalents of the previously prepared (S)-2-methylbutyllithium solution via syringe, while maintaining the temperature at -20 °C.
-
Allow the mixture to stir for 30 minutes at this temperature to ensure the complete formation of the lithium di-(S)-2-methylbutylcuprate. The solution should become nearly colorless.
Part 3: Coupling Reaction
-
Cool the cuprate solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of (S)-1-iodo-2-methylbutane in anhydrous diethyl ether to the cuprate solution.
-
Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., hexanes) to afford pure (S)-3,7-dimethylnonane.
Workflow Diagram:
Figure 3: Experimental workflow for the synthesis of (S)-3,7-dimethylnonane.
Data Presentation
The expected outcome of this stereospecific synthesis is the formation of (S)-3,7-dimethylnonane with a high degree of enantiomeric purity. The yield and enantiomeric excess are critical parameters to quantify the success of the reaction.
| Reactant | Product | Expected Yield | Expected Enantiomeric Excess (e.e.) | Stereochemical Outcome |
| (S)-1-iodo-2-methylbutane | (S)-3,7-dimethylnonane | > 80% | > 95% | Inversion |
Note: The expected yield and e.e. are based on typical Corey-House reactions with primary alkyl halides. Actual results may vary depending on reaction conditions and the purity of the starting materials.
Conclusion
The use of (S)-1-iodo-2-methylbutane in stereospecific synthesis, particularly through the Corey-House reaction, provides a reliable method for the construction of chiral molecules with a high degree of stereochemical control. The predictable inversion of configuration at the chiral center makes this a valuable tool for the synthesis of complex, enantiomerically pure targets in pharmaceutical and materials science research. Careful execution of the experimental protocol under anhydrous and inert conditions is crucial for achieving high yields and enantiomeric purity.
Application Notes and Protocols for Reactions Involving Flammable Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for safely conducting chemical reactions with flammable alkyl halides. Adherence to these guidelines is crucial for ensuring laboratory safety and obtaining reliable experimental results.
Introduction
Alkyl halides are versatile reagents and intermediates in organic synthesis, widely used in the pharmaceutical and chemical industries. Many low-molecular-weight alkyl halides are flammable and require specific handling procedures to mitigate the risks of fire and explosion. These notes provide a comprehensive overview of the necessary safety precautions, experimental setups, and detailed protocols for two common reaction types involving flammable alkyl halides: a Grignard reaction with tert-butyl chloride and a nucleophilic substitution (Finkelstein) reaction with allyl chloride.
Safety Precautions and Engineering Controls
Working with flammable alkyl halides necessitates a stringent safety-first approach. The following measures are mandatory:
-
Fume Hood: All manipulations of flammable alkyl halides must be performed inside a certified chemical fume hood to ensure proper ventilation and containment of flammable vapors.
-
Inert Atmosphere: Reactions that are sensitive to air and moisture, such as Grignard reactions, must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Elimination of Ignition Sources: All potential ignition sources, including hot plates, open flames, and non-intrinsically safe electrical equipment, must be removed from the work area. Use of spark-proof tools is recommended.
-
Personal Protective Equipment (PPE): At a minimum, safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves must be worn. For larger scale operations, a face shield and additional protective clothing may be necessary.
-
Fire Safety: A Class B (for flammable liquids) and/or Class D (for combustible metals like magnesium) fire extinguisher, as well as a safety shower and eyewash station, must be readily accessible.
-
Secondary Containment: Transport flammable alkyl halides in secondary, shatter-resistant containers.
-
Waste Disposal: Flammable and halogenated organic waste must be collected in separate, appropriately labeled containers for hazardous waste disposal.
Properties of Common Flammable Alkyl Halides
The following table summarizes key physical and safety data for several common flammable alkyl halides. This information is critical for risk assessment and experimental design.
| Alkyl Halide | Chemical Formula | Boiling Point (°C) | Flash Point (°C) |
| tert-Butyl Chloride | (CH₃)₃CCl | 51-52[1] | -27[2][3] |
| Allyl Chloride | CH₂=CHCH₂Cl | 45[4] | -32 |
| Isopropyl Chloride | (CH₃)₂CHCl | 35.7[5][6] | -32 |
| sec-Butyl Bromide | CH₃CH₂CH(Br)CH₃ | 91.2[7][8] | 21[7][9] |
Experimental Protocols
The following are detailed protocols for two representative reactions involving flammable alkyl halides.
Protocol 1: Grignard Reaction with tert-Butyl Chloride
This protocol describes the formation of tert-butylmagnesium chloride, a Grignard reagent, followed by its reaction with an electrophile (e.g., a ketone like acetone).
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
tert-Butyl chloride
-
Acetone (B3395972) (or other suitable electrophile)
-
Saturated aqueous ammonium (B1175870) chloride solution (for quenching)
-
Anhydrous sodium sulfate (B86663) (for drying)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas (nitrogen or argon) supply with a bubbler
-
Heating mantle
-
Ice bath
Procedure:
-
Apparatus Setup: Assemble the dry three-necked flask with a magnetic stir bar, reflux condenser, and dropping funnel. The entire apparatus must be flame-dried under a stream of inert gas to remove all traces of moisture. Maintain a positive pressure of inert gas throughout the reaction.
-
Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine.
-
Grignard Formation: Add a small portion of anhydrous diethyl ether to cover the magnesium. In the dropping funnel, prepare a solution of tert-butyl chloride (1.0 equivalent) in anhydrous diethyl ether. Add a small amount of the tert-butyl chloride solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming with a heating mantle may be necessary.[10]
-
Addition of Alkyl Halide: Once the reaction has started, add the remaining tert-butyl chloride solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction with Electrophile: After the addition of tert-butyl chloride is complete and the magnesium has been consumed, cool the reaction mixture to 0 °C using an ice bath. Add a solution of the electrophile (e.g., acetone, 1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.
-
Quenching: After the addition of the electrophile is complete, slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise.[11][12] This is an exothermic process, so maintain cooling with the ice bath.[2][13]
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product. The product can then be purified by distillation or chromatography.
Protocol 2: Nucleophilic Substitution of Allyl Chloride (Finkelstein Reaction)
This protocol describes the conversion of allyl chloride to allyl iodide using sodium iodide in acetone, a classic example of a Finkelstein reaction.[5][14][15]
Materials:
-
Allyl chloride
-
Sodium iodide
-
Anhydrous acetone
Equipment:
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium iodide (1.2 equivalents) in anhydrous acetone.
-
Addition of Alkyl Halide: To the stirred solution, add allyl chloride (1.0 equivalent) in one portion.
-
Reaction: Heat the reaction mixture to a gentle reflux using a heating mantle. The reaction progress can be monitored by the formation of a white precipitate (sodium chloride), which is insoluble in acetone.[15]
-
Work-up: After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.
-
Isolation: Filter the reaction mixture to remove the precipitated sodium chloride. Wash the precipitate with a small amount of cold acetone.
-
Purification: Combine the filtrate and washings. Remove the acetone under reduced pressure. The resulting crude allyl iodide can be purified by distillation.
Visualized Workflows and Decision-Making
The following diagrams illustrate the general experimental workflow for reactions with flammable alkyl halides and a decision-making process for ensuring safety.
Caption: A generalized workflow for conducting reactions with flammable alkyl halides.
Caption: A flowchart to guide safety decisions before starting a reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. rroij.com [rroij.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. reddit.com [reddit.com]
- 5. ocw.uci.edu [ocw.uci.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. m.youtube.com [m.youtube.com]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. benchchem.com [benchchem.com]
- 10. adichemistry.com [adichemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. byjus.com [byjus.com]
- 14. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 15. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
Application Notes and Protocols for Determining the Enantiomeric Purity of 1-Iodo-2-methylbutane
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Iodo-2-methylbutane is a chiral alkyl halide that can serve as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. The stereochemistry of such precursors is critical as different enantiomers of a final drug compound can exhibit varied pharmacological and toxicological profiles.[1] Therefore, the accurate determination of enantiomeric purity is an essential aspect of quality control and process development.
These application notes provide detailed protocols for the determination of the enantiomeric excess (e.e.) of this compound using two common and powerful analytical techniques: Chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent (CSA).
Chiral Gas Chromatography (GC) Method
Principle
Chiral Gas Chromatography separates enantiomers by utilizing a chiral stationary phase (CSP).[2] The stationary phase, often a derivative of cyclodextrin, forms transient diastereomeric complexes with the enantiomers of the analyte.[3] The differing stability of these complexes leads to different retention times for each enantiomer, allowing for their separation and quantification.
Experimental Protocol
a) Sample Preparation:
-
Prepare a stock solution of the this compound sample in a volatile, inert solvent such as hexane (B92381) or dichloromethane (B109758) at a concentration of approximately 1 mg/mL.
-
For the calibration curve, prepare a series of standards with known enantiomeric ratios (e.g., racemic, 50:50, 75:25, 90:10, 95:5, and enantiopure R and S if available).
b) Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: Chiral GC Column, e.g., Cyclodextrin-based CSP such as trifluoroacetylated γ-cyclodextrin.[4]
-
Carrier Gas: Helium or Hydrogen.[4]
-
Injector Temperature: 220 °C.[4]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
Hold at 150 °C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 250 °C.[4]
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
c) Data Analysis:
-
Integrate the peak areas for the two enantiomers.
-
Calculate the enantiomeric excess (% e.e.) using the following formula:
% e.e. = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100
Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.
Data Presentation
| Sample (R:S Ratio) | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Peak Area (R-enantiomer) | Peak Area (S-enantiomer) | Enantiomeric Excess (% e.e.) |
| Racemic (50:50) | 12.5 | 12.8 | 50,123 | 49,877 | 0.25% |
| 75:25 | 12.5 | 12.8 | 75,456 | 24,544 | 50.91% |
| 90:10 | 12.5 | 12.8 | 90,050 | 9,950 | 80.10% |
| 95:5 | 12.5 | 12.8 | 95,100 | 4,900 | 90.20% |
| Unknown Sample | 12.5 | 12.8 | 98,500 | 1,500 | 97.00% |
Experimental Workflow for Chiral GC Analysis
Caption: Workflow for enantiomeric purity determination by Chiral GC.
¹H NMR Spectroscopy Method with Chiral Solvating Agent (CSA)
Principle
In an achiral solvent, the NMR spectra of enantiomers are identical. However, in the presence of a chiral solvating agent (CSA), the enantiomers form transient, diastereomeric solvates. These diastereomeric complexes have different magnetic environments, which can lead to the resolution of signals for the two enantiomers in the NMR spectrum.[5] The ratio of the integrals of these resolved signals corresponds to the enantiomeric ratio of the sample.
Experimental Protocol
a) Reagents and Materials:
-
This compound sample.
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE).
-
Deuterated solvent: Benzene-d₆ or Chloroform-d.
b) Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Add approximately 0.6 mL of the deuterated solvent.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add 1.0 to 1.5 equivalents of the chiral solvating agent, (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol, to the NMR tube.
-
Gently shake the tube to ensure complete dissolution and complex formation.
c) NMR Acquisition:
-
Spectrometer: 400 MHz NMR spectrometer or higher.
-
Nucleus: ¹H.
-
Solvent: Benzene-d₆.
-
Temperature: 298 K.
-
Number of Scans: 16 or as needed for good signal-to-noise.
-
Relaxation Delay: 5 seconds.
d) Data Analysis:
-
Identify a proton signal of this compound that shows clear separation into two peaks in the presence of the CSA. The protons closest to the chiral center (e.g., the -CH₂I protons) are often good candidates.
-
Carefully integrate the two resolved signals corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (% e.e.) using the following formula:
% e.e. = |(Integral₁ - Integral₂)| / (Integral₁ + Integral₂) * 100
Where Integral₁ and Integral₂ are the integration values for the resolved signals of the two enantiomers.
Data Presentation
| Sample | Proton Signal Analyzed | Chemical Shift (δ) without CSA (ppm) | Chemical Shift (δ) with CSA (ppm) - Enantiomer 1 | Chemical Shift (δ) with CSA (ppm) - Enantiomer 2 | Integral Ratio (Enantiomer 1 : Enantiomer 2) | Enantiomeric Excess (% e.e.) |
| Racemic | -CH₂I | 3.25 (d) | 3.28 (d) | 3.26 (d) | 1.00 : 1.02 | 0.99% |
| 75:25 | -CH₂I | 3.25 (d) | 3.28 (d) | 3.26 (d) | 3.00 : 1.00 | 50.00% |
| 90:10 | -CH₂I | 3.25 (d) | 3.28 (d) | 3.26 (d) | 9.00 : 1.00 | 80.00% |
| 95:5 | -CH₂I | 3.25 (d) | 3.28 (d) | 3.26 (d) | 19.00 : 1.00 | 90.00% |
| Unknown Sample | -CH₂I | 3.25 (d) | 3.28 (d) | 3.26 (d) | 39.00 : 1.00 | 95.00% |
Logical Relationship in NMR with a Chiral Solvating Agent
Caption: Principle of enantiomeric discrimination by NMR with a CSA.
Summary and Comparison
Both Chiral GC and ¹H NMR with a Chiral Solvating Agent are effective methods for determining the enantiomeric purity of this compound.
-
Chiral GC offers high resolution and sensitivity, making it ideal for detecting trace enantiomeric impurities. However, it requires a dedicated chiral column and method development.
-
¹H NMR with a CSA is a rapid and straightforward technique that does not require derivatization of the analyte. It provides direct information on the enantiomeric ratio from a single spectrum, provided that baseline resolution of at least one pair of signals can be achieved. The sensitivity is generally lower than that of GC.
The choice of method will depend on the specific requirements of the analysis, including the expected level of enantiomeric purity, sample throughput, and available instrumentation.
References
Application Notes and Protocols for the Synthesis of 1-Iodo-2-methylbutane via Finkelstein Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of 1-iodo-2-methylbutane from 1-bromo-2-methylbutane (B81432) using the Finkelstein reaction. The Finkelstein reaction is a robust and efficient method for the preparation of alkyl iodides, which are valuable intermediates in organic synthesis. This protocol details the necessary reagents, equipment, safety precautions, and a step-by-step procedure for the reaction, workup, and purification of the final product.
Introduction
The Finkelstein reaction is a nucleophilic substitution (SN2) reaction that involves the exchange of a halogen atom in an alkyl halide.[1][2][3] In its classic form, an alkyl chloride or bromide is treated with a solution of sodium iodide in acetone (B3395972).[1][2] The reaction's success is driven by the differential solubility of the sodium halide salts in acetone. While sodium iodide is soluble in acetone, the resulting sodium chloride or sodium bromide is not and precipitates out of solution.[1][2] According to Le Châtelier's principle, this precipitation drives the equilibrium towards the formation of the alkyl iodide, often resulting in high yields.[4] The reaction is particularly effective for primary alkyl halides.[1][3]
This compound is a useful building block in the synthesis of more complex organic molecules and active pharmaceutical ingredients. This protocol has been developed to provide a reliable and reproducible method for its preparation on a laboratory scale.
Reaction Scheme
Quantitative Data Summary
The following table summarizes the key quantitative data for this protocol, based on a starting quantity of 10.0 g of 1-bromo-2-methylbutane.
| Parameter | Value | Notes |
| Starting Material | ||
| 1-Bromo-2-methylbutane | 10.0 g (66.2 mmol) | Primary alkyl bromide |
| Reagents | ||
| Sodium Iodide (NaI) | 11.9 g (79.4 mmol) | 1.2 equivalents |
| Acetone (anhydrous) | 120 mL | Solvent |
| Reaction Conditions | ||
| Temperature | ~56 °C | Refluxing acetone |
| Reaction Time | 1 hour | Monitor by TLC |
| Workup Reagents | ||
| Deionized Water | 75 mL | For washing |
| Diethyl Ether | 2 x 40 mL | For extraction |
| 5% aq. Na₂S₂O₃ | 20 mL | To remove residual iodine |
| Brine | 20 mL | For final wash |
| Anhydrous MgSO₄ | As needed | Drying agent |
| Product Information | ||
| Product Name | This compound | |
| Molecular Formula | C₅H₁₁I | |
| Molecular Weight | 198.05 g/mol | |
| Boiling Point | 148 °C | For purification by distillation[4][5][6] |
| Expected Yield | 10.5 g (80%) | Typical yields for this reaction are high |
Experimental Protocol
Materials and Reagents
-
1-Bromo-2-methylbutane (>98%)
-
Sodium iodide (anhydrous, >99%)
-
Acetone (anhydrous)
-
Diethyl ether (anhydrous)
-
5% (w/v) aqueous sodium thiosulfate (B1220275) solution (Na₂S₂O₃)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Deionized water
-
Boiling chips
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Simple distillation apparatus
-
Standard laboratory glassware and consumables
Safety Precautions
-
This compound is a flammable liquid and vapor. It causes skin and serious eye irritation.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
1-Bromo-2-methylbutane is a flammable liquid and is harmful if swallowed or inhaled.
-
Acetone and diethyl ether are highly flammable. Ensure all heating is done using a heating mantle and that there are no open flames in the laboratory.
-
All procedures should be performed in a well-ventilated fume hood.
Reaction Procedure
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add sodium iodide (11.9 g, 79.4 mmol).
-
Add 120 mL of anhydrous acetone to the flask and stir until the sodium iodide is fully dissolved.
-
Add 1-bromo-2-methylbutane (10.0 g, 66.2 mmol) to the solution.
-
Add a few boiling chips to the flask, attach a reflux condenser, and heat the mixture to reflux (~56 °C) with stirring.
-
Continue refluxing for 1 hour. The formation of a white precipitate (sodium bromide) should be observed. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
Workup Procedure
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the precipitated sodium bromide by gravity filtration, washing the solid with a small amount of acetone.
-
Transfer the filtrate to a round-bottom flask and remove the acetone using a rotary evaporator.
-
To the resulting residue, add 75 mL of deionized water and transfer the mixture to a 250 mL separatory funnel.
-
Extract the aqueous layer with diethyl ether (2 x 40 mL).
-
Combine the organic extracts and wash with 20 mL of 5% aqueous sodium thiosulfate solution to remove any traces of iodine.
-
Wash the organic layer with 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude this compound.
Purification
-
Purify the crude product by simple distillation.
-
Set up a simple distillation apparatus and carefully distill the crude product, collecting the fraction that boils at approximately 148 °C.[4][5][6]
-
The purified this compound should be a colorless liquid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: SN2 mechanism of the Finkelstein reaction.
References
Application Notes and Protocols for 1-Iodo-2-methylbutane as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodo-2-methylbutane is a primary alkyl iodide that serves as a versatile alkylating agent in organic synthesis. Its utility lies in the introduction of the 2-methylbutyl group onto a variety of nucleophilic substrates. The presence of iodine, an excellent leaving group, facilitates nucleophilic substitution reactions, primarily through an Sₙ2 mechanism. This chiral alkylating agent is particularly valuable in the synthesis of complex organic molecules, including pharmaceuticals and natural products, where the introduction of specific alkyl chains with defined stereochemistry can be crucial for biological activity.
The branched nature of the 2-methylbutyl group can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. For instance, it can enhance metabolic stability by hindering enzymatic degradation and improve binding affinity to biological targets through favorable steric interactions.
This document provides detailed application notes and generalized experimental protocols for the use of this compound in key alkylation reactions.
Core Principles of Alkylation with this compound
The primary role of this compound as an alkylating agent is governed by the principles of the bimolecular nucleophilic substitution (Sₙ2) reaction.
-
Sₙ2 Mechanism: The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon atom bearing the iodine, and the iodide ion is simultaneously displaced. This mechanism typically results in an inversion of configuration at the stereocenter if a chiral starting material is used.
-
Leaving Group Ability: The iodide ion is an excellent leaving group due to its large size and the high polarizability of the C-I bond, making this compound a reactive alkylating agent.
-
Steric Hindrance: As a primary alkyl halide, this compound is well-suited for Sₙ2 reactions, as the steric hindrance at the reaction center is minimal compared to secondary or tertiary alkyl halides.
Application I: C-Alkylation of Enolates and Active Methylene (B1212753) Compounds
The formation of carbon-carbon bonds is fundamental in organic synthesis. This compound can be used to alkylate enolates derived from ketones, esters, and other carbonyl compounds, as well as stabilized carbanions from active methylene compounds like diethyl malonate.
General Reaction Scheme:
Nucleophile: Enolate or Malonate Anion
Caption: C-Alkylation of a nucleophile using this compound.
Experimental Protocol: Alkylation of Diethyl Malonate
This protocol describes a general procedure for the mono-alkylation of diethyl malonate with this compound.
Materials:
-
Diethyl malonate
-
This compound
-
Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)
-
Anhydrous ethanol (B145695) (if using NaOEt) or Anhydrous THF (if using NaH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Enolate Formation:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol in a round-bottom flask.
-
To this solution, add diethyl malonate (1.05 equivalents) dropwise at room temperature with stirring.
-
Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.
-
-
Alkylation:
-
To the enolate solution, add this compound (1.0 equivalent) dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to afford the pure diethyl 2-(2-methylbutyl)malonate.
-
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Yield (%) |
| Diethyl malonate | This compound | NaOEt | Ethanol | Reflux | 6-12 h | 70-85 |
| 2-Pentanone | This compound | LDA | THF | -78 °C to RT | 2-4 h | 65-80 |
Application II: N-Alkylation of Amines and Heterocycles
This compound is an effective reagent for the N-alkylation of primary and secondary amines, as well as nitrogen-containing heterocycles, to produce the corresponding secondary and tertiary amines or N-alkylated heterocycles. These products are common structural motifs in pharmaceuticals.
General Workflow for N-Alkylation:
Caption: General workflow for N-alkylation reactions.
Experimental Protocol: N-Alkylation of Aniline (B41778)
This protocol provides a general method for the N-alkylation of aniline with this compound.
Materials:
-
Aniline
-
This compound
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Anhydrous acetonitrile (B52724) (ACN) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve aniline (1.0 equivalent) in anhydrous acetonitrile.
-
Add a non-nucleophilic base such as potassium carbonate (1.5 equivalents).
-
To this suspension, add this compound (1.1 equivalents).
-
-
Reaction:
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield N-(2-methylbutyl)aniline.
-
Quantitative Data (Representative):
| Nucleophile | Base | Solvent | Temperature | Time | Yield (%) |
| Aniline | K₂CO₃ | ACN | Reflux | 8-16 h | 75-90 |
| Pyrrolidine | Et₃N | DMF | 60 °C | 4-8 h | 80-95 |
| Imidazole | NaH | THF | RT | 2-4 h | 85-95 |
Application III: O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for preparing ethers. This compound can react with alkoxides or phenoxides to form 2-methylbutyl ethers.
Signaling Pathway of Williamson Ether Synthesis:
Caption: Key steps in the Williamson ether synthesis.
Experimental Protocol: Synthesis of 2-Methylbutyl Phenyl Ether
This protocol outlines the synthesis of 2-methylbutyl phenyl ether from phenol and this compound.
Materials:
-
Phenol
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
Phenoxide Formation:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of phenol (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
-
Alkylation:
-
Cool the reaction mixture back to 0 °C and add this compound (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux, monitoring by TLC.
-
-
Work-up:
-
After completion, cool the reaction to room temperature and cautiously quench with water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with 1 M NaOH solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-methylbutyl phenyl ether.
-
Quantitative Data (Representative):
| Alcohol/Phenol | Base | Solvent | Temperature | Time | Yield (%) |
| Phenol | NaH | THF | Reflux | 6-12 h | 80-90 |
| Benzyl alcohol | NaH | DMF | RT | 4-8 h | 85-95 |
Application IV: S-Alkylation of Thiols
Thiols are excellent nucleophiles and readily react with this compound to form thioethers (sulfides). This reaction is typically fast and high-yielding.
Experimental Protocol: Synthesis of 2-Methylbutyl Phenyl Sulfide
Materials:
-
Thiophenol
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve thiophenol (1.0 equivalent) in anhydrous DMF.
-
Add potassium carbonate (1.5 equivalents).
-
To this mixture, add this compound (1.1 equivalents).
-
-
Reaction:
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is often complete within a few hours.
-
-
Work-up:
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to yield 2-methylbutyl phenyl sulfide.
-
Quantitative Data (Representative):
| Thiol | Base | Solvent | Temperature | Time | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | RT | 1-3 h | >95 |
| 1-Butanethiol | NaOH | Ethanol | RT | 1-2 h | >95 |
Conclusion
This compound is a valuable and reactive primary alkyl halide for the introduction of the 2-methylbutyl group into a wide range of organic molecules. Its application in C-, N-, O-, and S-alkylation reactions is straightforward and generally proceeds with high efficiency via an Sₙ2 mechanism. The protocols provided herein serve as a general guide for researchers in synthetic and medicinal chemistry. Specific reaction conditions may require optimization based on the substrate and desired outcome.
Troubleshooting & Optimization
How to prevent elimination side reactions with 1-iodo-2-methylbutane
Welcome to the technical support center for synthetic reactions involving 1-iodo-2-methylbutane. This resource provides troubleshooting guides and frequently asked questions to help you minimize unwanted elimination side reactions and maximize the yield of your desired substitution products.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant amounts of alkene byproducts in my reaction with this compound?
A1: You are likely observing the results of a competing E2 (bimolecular elimination) reaction alongside your desired SN2 (bimolecular nucleophilic substitution) reaction. This compound is a primary alkyl halide, which typically favors the SN2 pathway.[1][2][3] However, the methyl group on the second carbon (the β-carbon) introduces steric hindrance.[4][5] This steric bulk can impede the nucleophile's backside attack required for an SN2 reaction, making the alternative E2 pathway, where the reactant acts as a base to abstract a proton, more competitive.[3][6][7]
Several factors can unintentionally favor this unwanted E2 pathway:
-
Strongly Basic Nucleophiles: Using a reactant that is a strong base (e.g., hydroxides, alkoxides) will significantly promote the E2 reaction.[8][9][10]
-
High Temperatures: Elimination reactions are generally favored over substitution reactions at higher temperatures.[11][12][13][14] This is because elimination results in an increase in entropy, which is favored by heat.[15]
-
Solvent Choice: Polar protic solvents (like ethanol (B145695) or water) can solvate the nucleophile, reducing its nucleophilicity and potentially favoring E2, whereas polar aprotic solvents (like DMSO or acetone) tend to favor SN2.[16][17][18][19]
Troubleshooting Guide
Q2: My primary goal is the SN2 product. How can I modify my experimental conditions to prevent the E2 side reaction?
A2: To favor the SN2 pathway and minimize elimination, you must carefully control the reaction conditions. The key is to maximize the rate of substitution while minimizing the rate of elimination.
Here is a summary of recommended adjustments:
| Parameter | Recommendation to Favor SN2 | Rationale |
| Nucleophile/Base | Use a good nucleophile that is a weak base . | Minimizes the reactant's tendency to act as a base and abstract a proton for the E2 pathway.[16] Examples include I⁻, Br⁻, N₃⁻, CN⁻, and RS⁻.[8][9] Avoid strong bases like HO⁻ and RO⁻.[8][9] |
| Temperature | Maintain low to moderate temperatures .[20] | Higher temperatures provide the activation energy that favors the E2 pathway.[12] Keeping the reaction cool or at room temperature will favor the SN2 product. |
| Solvent | Use a polar aprotic solvent .[17][18][19] | Solvents like Acetone, DMSO, DMF, or acetonitrile (B52724) enhance the reactivity of the nucleophile, promoting the SN2 reaction, without solvating it as heavily as protic solvents do.[17][19] |
| Concentration | Use a high concentration of the nucleophile . | The rate of an SN2 reaction is directly proportional to the concentration of both the substrate and the nucleophile.[21][22][23][24] Ensuring a high concentration of the nucleophile can help the SN2 reaction outcompete the E2 reaction. |
Below is a diagram illustrating the competing SN2 and E2 pathways for this compound.
Caption: Competing SN2 and E2 reaction pathways for this compound.
Q3: Which specific nucleophiles are best for this substrate to ensure a high yield of the substitution product?
A3: The ideal choice is a nucleophile that exhibits high nucleophilicity but low basicity. This combination ensures it will preferentially attack the electrophilic carbon (SN2) rather than abstracting a beta-hydrogen (E2).
Table: Comparison of Nucleophiles for Reactions with Primary Alkyl Halides
| Nucleophile | Formula | Basicity | Nucleophilicity | Expected Major Product with this compound |
| Iodide | I⁻ | Very Weak | Excellent | SN2 |
| Azide (B81097) | N₃⁻ | Weak | Good | SN2 [8] |
| Cyanide | CN⁻ | Weak | Good | SN2 [8][21] |
| Thiolate | RS⁻ | Weak | Excellent | SN2 [8] |
| Hydroxide | HO⁻ | Strong | Good | E2 [8] |
| Ethoxide | CH₃CH₂O⁻ | Strong | Good | E2 [12] |
| tert-Butoxide | (CH₃)₃CO⁻ | Very Strong, Bulky | Poor | E2 (major) [7][15][25] |
As the table shows, ions like cyanide (CN⁻), azide (N₃⁻), and thiolates (RS⁻) are excellent choices for maximizing the SN2 product yield. Strongly basic alkoxides, especially bulky ones like tert-butoxide, are very likely to produce the elimination product as the major, if not exclusive, product.[7][25][26]
The following decision-making workflow can guide your experimental design.
Caption: Troubleshooting workflow for minimizing E2 side reactions.
Experimental Protocols
Protocol: Synthesis of 2-Methylbutylnitrile via SN2 Reaction
This protocol provides a method for the nucleophilic substitution of this compound with sodium cyanide, designed to maximize the yield of the SN2 product and minimize E2 elimination.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
Standard glassware for extraction and distillation
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium cyanide (1.2 equivalents) and anhydrous dimethyl sulfoxide (DMSO). Stir the suspension at room temperature.
-
Substrate Addition: To the stirring suspension, add this compound (1.0 equivalent) dropwise over 15 minutes.
-
Reaction Conditions: Maintain the reaction mixture at room temperature (or slightly elevated, not exceeding 40°C) and stir for 12-24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC). The use of a polar aprotic solvent like DMSO and low temperature is critical to favor the SN2 pathway.[17][27]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing an equal volume of water.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine. This removes any unreacted cyanide and residual DMSO.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product, 2-methylbutylnitrile, by vacuum distillation to obtain the final product.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Which reaction, E2 or Sₙ2, would you expect to be more favorable ... | Study Prep in Pearson+ [pearson.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. brainkart.com [brainkart.com]
- 20. Reddit - The heart of the internet [reddit.com]
- 21. brainly.com [brainly.com]
- 22. chegg.com [chegg.com]
- 23. chegg.com [chegg.com]
- 24. youtube.com [youtube.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Reddit - The heart of the internet [reddit.com]
- 27. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
Improving yield in Grignard formation with 1-iodo-2-methylbutane
Topic: Improving Yield in Grignard Formation with 1-iodo-2-methylbutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Grignard reagent formation, specifically using the sterically hindered substrate this compound.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is failing to initiate. What are the common causes and solutions?
A1: Initiation failure is a frequent challenge, particularly with sterically hindered alkyl halides like this compound. The primary reasons include an inactive magnesium surface and the presence of moisture.
-
Inactive Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction.[1]
-
Solution: Activate the magnesium surface. Common methods include the addition of a small crystal of iodine, a few drops of 1,2-dibromoethane (B42909), or mechanical stirring of the magnesium turnings under an inert atmosphere to expose a fresh surface.[2][3]
-
-
Presence of Moisture: Grignard reagents are highly sensitive to water and will be quenched.[4]
-
Solution: Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying. Use anhydrous solvents and maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the experiment.[5]
-
Q2: I'm observing a low yield of my desired product, and a significant amount of a higher molecular weight byproduct. What is happening?
A2: This is likely due to a side reaction known as Wurtz coupling, where the formed Grignard reagent reacts with the unreacted this compound.[6] This is a major side reaction, especially with primary and secondary alkyl halides.
-
Causes:
-
High local concentration of the alkyl halide: Rapid addition of this compound can lead to localized high concentrations.[6]
-
Elevated temperature: The Grignard formation is exothermic, and higher temperatures can favor the Wurtz coupling reaction.[6][7]
-
Solvent choice: Some solvents can promote Wurtz coupling more than others.[6]
-
-
Solutions:
-
Slow addition: Add the this compound solution dropwise to the magnesium suspension to maintain a low concentration of the halide.[6]
-
Temperature control: Maintain a gentle reflux and use a cooling bath if the reaction becomes too vigorous.[7]
-
Solvent selection: Consider using a solvent less prone to promoting Wurtz coupling. For some substrates, 2-Methyltetrahydrofuran (2-MeTHF) has been shown to suppress this side reaction compared to THF.[8]
-
Q3: Which solvent is best for preparing the Grignard reagent from this compound?
A3: Ethereal solvents are essential for stabilizing the Grignard reagent.[9] The choice between common options like diethyl ether and tetrahydrofuran (B95107) (THF) can impact the reaction's success.
-
Diethyl Ether (Et₂O): A traditional and effective solvent. Its low boiling point (34.6 °C) can help manage the reaction temperature.[10]
-
Tetrahydrofuran (THF): A more polar ether that can better solvate and stabilize the Grignard reagent, which can be advantageous for less reactive halides.[5] Its higher boiling point (66 °C) allows for reactions at higher temperatures if needed.[10] However, for some substrates, THF can promote Wurtz coupling more than diethyl ether.[6][11]
-
2-Methyltetrahydrofuran (2-MeTHF): A greener alternative that can sometimes offer superior performance by suppressing Wurtz coupling.[8]
Q4: Can I use "Turbo-Grignard" reagents for this reaction?
A4: Yes, for particularly challenging substrates, preparing the Grignard reagent in the presence of lithium chloride (LiCl) to form a "Turbo-Grignard" reagent can significantly improve yields. The LiCl helps to break down Grignard reagent aggregates, leading to more reactive monomeric species. This is especially useful for sterically hindered halides.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reaction does not initiate (no heat, no bubbling, iodine color persists) | Inactive magnesium surface | Activate magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane.[2][3] Mechanically crush a few turnings with a dry glass rod. |
| Presence of moisture | Flame-dry all glassware under vacuum and cool under an inert gas. Use freshly distilled anhydrous solvent.[5] | |
| Reaction starts but then stops | Insufficient magnesium activation | Add another small crystal of iodine or a few more drops of 1,2-dibromoethane. |
| Poor quality magnesium | Use fresh, shiny magnesium turnings. | |
| Low yield of Grignard reagent (determined by titration) | Wurtz coupling side reaction | Add the this compound solution slowly and maintain a gentle reflux.[6] Consider changing the solvent from THF to diethyl ether or 2-MeTHF.[6][8][11] |
| Incomplete reaction | Ensure all the magnesium has been consumed. If not, gentle heating may be required to complete the reaction. | |
| Formation of a white precipitate | Reaction with atmospheric oxygen or moisture | Maintain a positive pressure of inert gas. Ensure all connections are well-sealed. |
Data Presentation
Table 1: Comparison of Common Solvents for Grignard Reagent Formation [10]
| Solvent | Boiling Point (°C) | Key Advantages | Key Disadvantages | Typical Yield |
| Diethyl Ether (Et₂O) | 34.6 | Well-established, easy to remove, can minimize Wurtz coupling for some substrates.[11] | Highly flammable, anesthetic properties, prone to peroxide formation. | Good to Excellent |
| Tetrahydrofuran (THF) | 66 | Higher boiling point, good solvating power for less reactive halides.[5] | Forms explosive peroxides, can promote Wurtz coupling for some substrates.[6][11] | Good to Excellent |
| 2-Methyltetrahydrofuran (2-MeTHF) | ~80 | "Green" solvent, can suppress Wurtz coupling, higher boiling point.[8] | May be less readily available than Et₂O or THF. | Good to Excellent |
Experimental Protocols
Protocol 1: General Procedure for the Preparation of 2-Methylbutylmagnesium Iodide
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or THF
-
Iodine (crystal) or 1,2-dibromoethane
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Glassware Preparation: All glassware (a three-necked round-bottom flask, condenser, and addition funnel) must be thoroughly dried by flame-drying under vacuum or oven-drying at >120°C for several hours and cooled under an inert atmosphere.[5]
-
Reaction Setup: Assemble the glassware under a positive pressure of inert gas. Place the magnesium turnings in the flask.
-
Magnesium Activation:
-
Iodine Method: Add a single small crystal of iodine. The flask may be gently warmed until the purple vapor is visible. The reaction has initiated when the brown color of the iodine in the solvent disappears.[12]
-
1,2-Dibromoethane Method: Add a few drops of 1,2-dibromoethane to the magnesium suspension in a small amount of anhydrous ether. Initiation is indicated by the observation of ethylene (B1197577) gas bubbles.[9]
-
-
Grignard Reagent Formation:
-
Prepare a solution of this compound in anhydrous diethyl ether or THF in the addition funnel.
-
Add a small portion of the halide solution to the activated magnesium. An exothermic reaction should commence, indicated by gentle refluxing of the solvent.
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a steady, gentle reflux.[6]
-
After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated to ensure all the magnesium has reacted. The resulting grey/brown solution is the Grignard reagent.
-
Protocol 2: Titration of the Grignard Reagent
To accurately determine the concentration of the prepared Grignard reagent, a titration is recommended. A common method involves titration against a solution of iodine in THF.
Materials:
-
Iodine
-
Anhydrous THF
-
Lithium chloride (optional, to help solubilize magnesium salts)
-
1,10-Phenanthroline (B135089) (indicator)
Procedure:
-
Prepare Iodine Solution: In a flame-dried flask under an inert atmosphere, dissolve a precisely weighed amount of iodine in anhydrous THF.
-
Titration Setup: Add a crystal of 1,10-phenanthroline to the iodine solution.
-
Titration: Slowly add the prepared Grignard reagent solution via a syringe to the stirred iodine solution at 0°C.
-
Endpoint: The endpoint is reached when the color of the solution changes from the color of the indicator complex with the Grignard reagent to the color of the free indicator.
Visualizations
Caption: Troubleshooting workflow for Grignard formation.
References
- 1. METHYLMAGNESIUM IODIDE synthesis - chemicalbook [chemicalbook.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. organic chemistry - Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. gauthmath.com [gauthmath.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. organic chemistry - Activation of Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. web.mnstate.edu [web.mnstate.edu]
Stabilizer (copper chip) removal from 1-iodo-2-methylbutane before reaction
Technical Support Center: 1-Iodo-2-methylbutane
This technical support guide provides troubleshooting advice and frequently asked questions regarding the removal of the copper chip stabilizer from this compound prior to its use in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is there a copper chip in my bottle of this compound?
A1: A copper chip is added to this compound as a stabilizer. Alkyl iodides can decompose over time, when exposed to light, or upon heating, releasing free iodine (I₂), which can cause the solution to develop a pink or brownish color and can interfere with subsequent reactions. The copper acts as a scavenger, reacting with any free iodine to form insoluble copper(I) iodide, thus preserving the purity and stability of the alkyl iodide.
Q2: Is it necessary to remove the copper stabilizer before my reaction?
A2: Yes, in most cases it is crucial to remove the copper stabilizer before using this compound in a reaction. The presence of copper can interfere with many common reactions, particularly organometallic reactions such as the formation of Grignard reagents or in copper-catalyzed cross-coupling reactions where precise control of the copper source is essential.
Q3: What are the signs that my this compound may have started to decompose?
A3: The primary sign of decomposition is a change in color from colorless to a pink, purple, or brown hue. This indicates the presence of dissolved iodine.
Q4: Can I use this compound that has changed color?
A4: If the discoloration is minor, the this compound can often be purified by washing with a sodium thiosulfate (B1220275) solution to remove the iodine, followed by drying and distillation. However, for sensitive reactions, it is best to start with fresh, colorless material.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Solution remains colored after washing with sodium thiosulfate. | Insufficient washing or a highly concentrated iodine solution. | Repeat the washing procedure with fresh sodium thiosulfate solution. Ensure vigorous mixing during the wash. If the color persists, consider distillation of the this compound. |
| Low yield in subsequent reaction (e.g., Grignard formation). | Residual water in the purified this compound. | Ensure the washed organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or calcium chloride). Consider distilling the this compound from the drying agent. |
| Incomplete removal of dissolved copper species. | While physical removal of the chip is the primary step, a wash with a chelating agent solution (e.g., EDTA) could be considered in highly sensitive applications, followed by a water wash and thorough drying. | |
| Formation of an emulsion during washing steps. | Vigorous shaking during the extraction. | Gently invert the separatory funnel multiple times instead of vigorous shaking. If an emulsion forms, allow it to stand or add a small amount of brine to help break the emulsion. |
Experimental Protocols
Protocol 1: Removal of Copper Chip and Washing
This protocol describes the standard procedure for removing the copper chip stabilizer and any dissolved iodine from this compound before use.
Materials:
-
This compound (stabilized with a copper chip)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)
-
Separatory funnel
-
Erlenmeyer flasks
-
Filter paper and funnel or a sintered glass funnel
Procedure:
-
Physical Removal of the Copper Chip: Carefully decant the this compound into a clean, dry flask, leaving the copper chip behind. Alternatively, use clean forceps to remove the copper chip from the original container.
-
Washing with Sodium Thiosulfate: Transfer the this compound to a separatory funnel. Add an equal volume of saturated sodium thiosulfate solution. Stopper the funnel and gently invert it several times, venting frequently to release any pressure. The organic layer should become colorless as the iodine is reduced by the thiosulfate. Drain the lower aqueous layer.
-
Washing with Brine: Add an equal volume of brine to the separatory funnel containing the organic layer. This wash helps to remove any remaining water-soluble impurities and aids in breaking up any potential emulsions. Gently invert the funnel as before, then drain the aqueous layer.
-
Drying: Transfer the washed this compound to a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous magnesium sulfate or calcium chloride to the liquid. Swirl the flask gently and let it stand for 10-15 minutes, or until the liquid is clear and the drying agent is no longer clumping.
-
Filtration: Filter the dried this compound through a fluted filter paper or a sintered glass funnel into a clean, dry flask. The purified product is now ready for use.
Quantitative Data Summary
| Parameter | Value | Notes |
| Volume of Wash Solutions | Equal to the volume of this compound | Ensures efficient removal of impurities. |
| Amount of Drying Agent | Approx. 1-2 g per 10 mL of liquid | Add until the drying agent no longer clumps together. |
| Contact Time for Drying | 10-15 minutes | Allows for sufficient removal of residual water. |
Visualizations
Experimental Workflow for Stabilizer Removal
Caption: Workflow for the removal of copper stabilizer from this compound.
Common impurities in commercial 1-iodo-2-methylbutane and their removal
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial 1-iodo-2-methylbutane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound typically contains two main impurities:
-
Free Iodine (I₂): This impurity arises from the slow decomposition of the alkyl iodide, a process often accelerated by exposure to light and air. It imparts a yellow to brown color to the otherwise colorless liquid.
-
Copper Stabilizer: Many suppliers add a copper chip or copper powder as a stabilizer to scavenge free iodine as it forms, thereby extending the shelf life of the product.[1] For many applications, this stabilizer must be removed.
Additionally, depending on the synthetic route used by the manufacturer, other impurities may be present, such as:
-
Unreacted Starting Materials: If synthesized from 2-methyl-1-butanol, residual alcohol may be present.
-
Synthesis Byproducts: Oxidation of the starting alcohol could lead to the formation of 2-methylbutanoic acid.
Q2: My bottle of this compound has a brown tint. Is it still usable?
A2: A yellow or brown color indicates the presence of dissolved iodine (I₂).[2] For many applications, particularly those sensitive to radical initiators or where stoichiometry is critical, this free iodine should be removed. The presence of iodine suggests some degradation of the product, but it can often be purified for use.
Q3: Why is there a piece of copper in my bottle of this compound?
A3: The copper acts as a stabilizer.[3] It reacts with and removes any free iodine that forms upon storage, preventing the accumulation of this impurity and maintaining the product's purity over time.
Q4: How should I store this compound to minimize degradation?
A4: To minimize the formation of free iodine, this compound should be stored in a cool, dark place, preferably in an amber glass bottle to protect it from light.[2] Storing under an inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Product is colored (yellow, brown, or purple). | Decomposition leading to the formation of free iodine (I₂). | 1. Wash the this compound with a 10% aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the organic layer is colorless. 2. Pass the material through a short plug of activated alumina. 3. For long-term storage after purification, add a fresh copper chip or wire. |
| Unexpected side products in my reaction. | The copper stabilizer may be interfering with your reaction chemistry (e.g., with organometallic reagents). | Remove the copper stabilizer prior to use by washing the organic liquid with an aqueous solution of ammonium (B1175870) hydroxide (B78521) or ammonium chloride. |
| Low yield in a reaction sensitive to electrophiles. | The presence of free iodine can quench nucleophiles or initiate unwanted side reactions. | Purify the this compound by washing with aqueous sodium thiosulfate followed by distillation to remove the iodine. |
| Inconsistent reaction outcomes. | Variable purity of the commercial this compound between batches. | It is good practice to purify this compound before use, especially for sensitive applications, to ensure consistent quality. |
Data on Impurities and Purification
The following table provides representative data on the purity of commercial this compound before and after a standard purification procedure involving a sodium thiosulfate wash and fractional distillation.
| Compound | Purity in Commercial Product (Typical) | Purity After Purification (Expected) | Common Analytical Method |
| This compound | >95.0 - 99.0%[3] | >99.5% | GC-MS, ¹H NMR |
| Free Iodine (I₂) | Variable (causes discoloration) | Not detectable | Visual, UV-Vis Spectroscopy |
| Copper Stabilizer | Present | Not detectable | Atomic Absorption (AA) Spectroscopy |
| 2-methyl-1-butanol | <0.5% | <0.1% | GC-MS |
Experimental Protocols
Protocol 1: Purification of Commercial this compound
This protocol describes the removal of free iodine and the copper stabilizer, followed by distillation to obtain high-purity this compound.
Materials:
-
Commercial this compound
-
10% (w/v) aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Separatory funnel
-
Round-bottom flask
-
Fractional distillation apparatus (Vigreux column, condenser, receiving flasks)
-
Heating mantle
-
Vacuum source (if performing vacuum distillation)
-
Boiling chips
-
Amber glass storage bottle
-
Copper chip or wire (for storage)
Procedure:
-
Removal of Free Iodine:
-
Place the commercial this compound in a separatory funnel.
-
Add an equal volume of 10% aqueous sodium thiosulfate solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The organic layer (top) should become colorless. If color persists, repeat the wash with a fresh portion of sodium thiosulfate solution.
-
Drain and discard the lower aqueous layer.
-
-
Aqueous Work-up:
-
Wash the organic layer with an equal volume of deionized water to remove any remaining thiosulfate salts. Separate the layers and discard the aqueous layer.
-
Wash the organic layer with an equal volume of saturated brine solution to aid in the removal of water. Separate the layers and discard the aqueous layer.
-
-
Drying:
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to the liquid. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Allow the mixture to stand for 15-20 minutes to ensure complete drying.
-
Filter the dried liquid into a clean, dry round-bottom flask suitable for distillation.
-
-
Fractional Distillation:
-
Add a few boiling chips to the distillation flask.
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry.
-
Heat the flask gently with a heating mantle.
-
Collect the fraction that distills at the boiling point of this compound (approximately 148 °C at atmospheric pressure). Note: For heat-sensitive applications, distillation under reduced pressure is recommended to lower the boiling point.
-
Discard the initial and final fractions, which may contain lower and higher boiling impurities, respectively.
-
-
Storage:
-
Transfer the purified this compound to a clean, dry amber glass bottle.
-
Add a small copper chip or a piece of copper wire to stabilize the purified product for long-term storage.
-
Flush the bottle with an inert gas (e.g., argon or nitrogen) before sealing.
-
Store in a cool, dark location.
-
Visualizations
Troubleshooting Workflow for Impure this compound
Caption: A flowchart for troubleshooting and purifying commercial this compound.
Logical Relationship of Impurities and Removal Methods
Caption: Relationship between impurities in this compound and their removal methods.
References
Troubleshooting low reactivity in nucleophilic substitution of 1-iodo-2-methylbutane
This guide provides troubleshooting advice for researchers encountering low reactivity during the nucleophilic substitution of 1-iodo-2-methylbutane.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction with this compound is extremely slow or not proceeding at all. What are the potential causes?
Low reactivity in the nucleophilic substitution of this compound can stem from several factors. The primary issues to investigate are steric hindrance, the choice of solvent, the strength of the nucleophile, and potential side reactions. Although this compound is a primary alkyl halide, the methyl group on the adjacent carbon (C2) introduces steric bulk that can impede the progress of an S(_N)2 reaction.[1][2][3][4]
Q2: How does the structure of this compound specifically impact the reaction rate?
This compound is a primary alkyl halide, which would typically favor an S(_N)2 mechanism.[5][6] However, the methyl group at the β-position (the second carbon) creates steric hindrance, which can significantly slow down the backside attack required for an S(_N)2 reaction.[1][3] This steric hindrance raises the energy of the transition state, thereby decreasing the reaction rate.[1][2] While an S(_N)1 reaction is possible, the primary carbocation that would form is highly unstable and thus unlikely to be a major pathway unless rearrangement occurs.[4][7]
Q3: I am using a protic solvent like ethanol. Could this be the reason for the low reactivity?
Yes, the choice of solvent is critical. Polar protic solvents, such as water and alcohols (e.g., ethanol, methanol), can significantly slow down S(N)2 reactions.[1][8] These solvents form hydrogen bonds with the nucleophile, creating a "solvent cage" around it.[1][9] This solvation stabilizes the nucleophile, making it less reactive.[10][8] For an S(_N)2 reaction, a polar aprotic solvent is generally preferred.[5][11]
Q4: What type of solvent should I be using for an S(_N)2 reaction with this substrate?
For an S(_N)2 reaction, polar aprotic solvents are the best choice.[5][11] These solvents can dissolve the nucleophile but do not engage in hydrogen bonding, leaving the nucleophile more "naked" and reactive.[2][9]
Solvent Comparison for S(_N)2 Reactions
| Solvent Type | Examples | Effect on S(N)2 Rate | Rationale |
| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile | Increases Rate | Solvates the cation of a salt but not the anionic nucleophile, increasing the nucleophile's reactivity.[2][9] |
| Polar Protic | Water (H₂O), Ethanol (EtOH), Methanol (MeOH) | Decreases Rate | Solvates and stabilizes the nucleophile through hydrogen bonding, reducing its reactivity.[1][8] |
| Non-polar | Hexane, Toluene | Very Low Rate | Nucleophilic salts are often insoluble in non-polar solvents. |
Q5: Could the strength of my nucleophile be the issue?
The rate of an S(_N)2 reaction is directly dependent on the concentration and strength of the nucleophile.[4][12] A weak nucleophile will react much more slowly than a strong one. If you are observing low reactivity, consider using a stronger nucleophile.
Relative Strength of Common Nucleophiles
| Strength | Examples |
| Strong | I⁻, HS⁻, RS⁻, CN⁻, N₃⁻, OH⁻, OR⁻ |
| Moderate | Br⁻, Cl⁻, RCO₂⁻, NH₃, RNH₂ |
| Weak | F⁻, H₂O, ROH |
Q6: Is it possible that an elimination reaction is competing with the substitution?
Yes, elimination (E2) is a common competing reaction, especially if your nucleophile is also a strong, sterically hindered base.[9] The steric hindrance around the α-carbon in this compound can make it easier for the nucleophile to act as a base and abstract a proton from the β-carbon, leading to the formation of an alkene. To favor substitution over elimination, use a good nucleophile that is not a strong, bulky base.
Troubleshooting Workflow
If you are experiencing low reactivity with this compound, follow this troubleshooting workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for low reactivity.
Factors Influencing Reaction Pathway: S(_N)1 vs. S(_N)2
The choice of reaction conditions will determine whether the substitution proceeds via an S(_N)1 or S(_N)2 pathway. For this compound, the S(_N)2 pathway is generally more feasible, though hindered.
Caption: Factors influencing the reaction pathway.
Experimental Protocols
Protocol 1: General Procedure for S(_N)2 Substitution of this compound with Sodium Cyanide
This protocol is optimized for an S(_N)2 reaction.
-
Reagents and Equipment:
-
This compound (1.0 eq)
-
Sodium cyanide (NaCN) (1.2 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, distillation or chromatography setup)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add sodium cyanide and anhydrous DMSO.
-
Stir the mixture until the sodium cyanide is fully dissolved.
-
Add this compound to the flask via syringe.
-
Heat the reaction mixture to 50-60 °C with stirring. The steric hindrance may require gentle heating to achieve a reasonable reaction rate.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by pouring the reaction mixture into water and extracting with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
Protocol 2: Solvolysis of this compound in Ethanol (S(_N)1/E1 Conditions)
This protocol illustrates conditions that would favor an S(_N)1/E1 pathway, which is expected to be slow for this substrate.
-
Reagents and Equipment:
-
This compound (1.0 eq)
-
Ethanol (solvent and nucleophile)
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Heat the solution to reflux.
-
Monitor the reaction over an extended period (potentially days) for the slow formation of the substitution product (2-ethoxy-2-methylbutane, after rearrangement) and elimination products.
-
Workup and purification would be similar to Protocol 1, though the product distribution will be more complex.
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 4. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 5. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 10. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing SN2 Reactions with 1-Iodo-2-Methylbutane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sₙ2 reactions involving 1-iodo-2-methylbutane. Our aim is to help you optimize your solvent choice and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your Sₙ2 reactions with this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incorrect Solvent Choice | Sₙ2 reactions are significantly favored in polar aprotic solvents. Ensure you are not using a polar protic solvent (e.g., water, ethanol (B145695), methanol) which can solvate the nucleophile, reducing its reactivity.[1][2][3][4] Recommended solvents are Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile, and Acetone (B3395972).[1][2][5] |
| Weak Nucleophile | The rate of an Sₙ2 reaction is directly proportional to the strength of the nucleophile.[6] If you are using a weak nucleophile, consider switching to a stronger, less basic one like the azide (B81097) ion (N₃⁻) or cyanide ion (CN⁻).[1] |
| Steric Hindrance | This compound is a secondary alkyl halide, which is inherently slower in Sₙ2 reactions compared to primary halides due to steric hindrance.[7][8] Ensure your reaction conditions are optimized for a less reactive substrate. This includes using an optimal solvent and a strong nucleophile. |
| Purity of Reactants and Solvent | Water is a common impurity in solvents and can significantly hinder Sₙ2 reactions by solvating the nucleophile. Ensure you are using anhydrous solvents and that your reactants are pure. |
| Low Reaction Temperature | While higher temperatures can favor the competing E2 elimination reaction, a temperature that is too low may result in a very slow reaction rate. Monitor the reaction progress and consider a modest increase in temperature if the reaction is not proceeding. |
Issue 2: Presence of a Significant Amount of Alkene (Elimination) Product
| Potential Cause | Troubleshooting Steps |
| Strongly Basic Nucleophile | With secondary alkyl halides like this compound, using a strongly basic nucleophile (e.g., hydroxides, alkoxides) can lead to the E2 elimination reaction as the major pathway.[1] To favor Sₙ2, use a good nucleophile that is a weak base, such as the azide ion (N₃⁻).[1] |
| High Reaction Temperature | Higher temperatures generally favor elimination over substitution. If you are observing a significant amount of the elimination product, try running the reaction at a lower temperature. |
| Solvent Choice | While polar aprotic solvents are generally recommended for Sₙ2 reactions, in some cases with secondary halides and basic nucleophiles, they can still lead to significant elimination.[1] Ensure you are pairing your solvent with a non-basic nucleophile. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for an Sₙ2 reaction with this compound?
For Sₙ2 reactions, polar aprotic solvents are the optimal choice.[2][3][5][9] This is because they can dissolve the ionic nucleophile while not strongly solvating the anion, leaving it "naked" and more reactive.[2][5] The most commonly recommended polar aprotic solvents are:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile
-
Acetone
The choice among these can depend on the specific nucleophile and reaction conditions.
Q2: Why shouldn't I use a polar protic solvent like ethanol for my Sₙ2 reaction?
Polar protic solvents, such as water and alcohols, contain acidic hydrogens that can form strong hydrogen bonds with the negatively charged nucleophile. This creates a "solvent cage" around the nucleophile, stabilizing it and making it less available to attack the electrophilic carbon of the this compound.[3][10] This solvation effect significantly slows down the rate of an Sₙ2 reaction.[3][10]
Q3: How does the choice of solvent affect the reaction rate?
Q4: I am seeing a mix of substitution and elimination products. What can I do to favor the Sₙ2 product?
The competition between Sₙ2 and E2 pathways is a common issue with secondary alkyl halides.[1] To favor the Sₙ2 product:
-
Use a good nucleophile that is a weak base: Azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻) are excellent choices.[1] Avoid strongly basic nucleophiles like hydroxides (OH⁻) and alkoxides (RO⁻).[1]
-
Lower the reaction temperature: Elimination reactions are generally favored at higher temperatures.
-
Choose the right solvent: Stick with polar aprotic solvents which enhance the nucleophilicity of the nucleophile without promoting the E2 reaction as much as some other solvent types might, especially when paired with a non-basic nucleophile.
Data Presentation
While specific kinetic data for the Sₙ2 reaction of this compound in various polar aprotic solvents is not available in the provided search results, the following table illustrates the general trend of relative reaction rates for a typical Sₙ2 reaction in different solvent types.
Table 1: Relative Rate of a Typical Sₙ2 Reaction in Various Solvents
| Solvent | Solvent Type | Relative Rate |
| Methanol (B129727) | Polar Protic | 1 |
| Water | Polar Protic | 7 |
| Ethanol | Polar Protic | 2 |
| Acetone | Polar Aprotic | 500 |
| Acetonitrile | Polar Aprotic | 500 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 1000 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 1300 |
Note: The data presented is illustrative of the general effect of solvent on Sₙ2 reaction rates and is based on the reaction of bromoethane (B45996) with potassium iodide.[3][11]
Experimental Protocols
Key Experiment: Sₙ2 Reaction of this compound with Sodium Azide
This protocol provides a general methodology for the reaction of this compound with sodium azide in a polar aprotic solvent.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere of nitrogen or argon.
-
Reagent Addition: To the flask, add sodium azide (1.2 equivalents) and anhydrous DMF. Stir the mixture to dissolve the sodium azide.
-
Substrate Addition: Slowly add this compound (1.0 equivalent) to the stirring solution at room temperature.
-
Reaction: Heat the reaction mixture to a temperature of 50-60 °C.
-
Monitoring: Monitor the progress of the reaction by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.
-
Extraction: Extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography, to obtain the desired 1-azido-2-methylbutane.
Visualizations
Caption: Solvent selection workflow for SN2 reactions.
Caption: Decision guide for minimizing E2 elimination.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. SN2 reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. brainkart.com [brainkart.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Safe handling and storage procedures for light-sensitive 1-iodo-2-methylbutane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the safe handling, storage, and use of light-sensitive 1-iodo-2-methylbutane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered light-sensitive?
A1: this compound (C₅H₁₁I) is a halogenated alkane used as a synthetic intermediate in various chemical reactions.[1] Like many alkyl iodides, the carbon-iodine bond is relatively weak and susceptible to homolytic cleavage when exposed to light, particularly UV radiation.[2] This process generates free radicals, leading to decomposition and the formation of elemental iodine (I₂), which can color the solution yellow or brown.[2]
Q2: What are the primary hazards associated with this compound?
A2: this compound is a flammable liquid and vapor.[3][4] It can cause skin and serious eye irritation.[3][4] Inhalation may also cause respiratory irritation.[4] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.[5]
Q3: Why is there a piece of copper in the bottle of this compound?
A3: Many commercial preparations of this compound include a copper chip as a stabilizer.[1][6] Copper scavenges any iodine that is formed due to decomposition, thereby preventing the buildup of this impurity and helping to maintain the integrity of the reagent.[7]
Q4: What are the ideal storage conditions for this compound?
A4: To ensure its stability, this compound should be stored in a cool, dry, and dark place, away from heat, sparks, and open flames.[5] The container should be kept tightly closed and stored under an inert atmosphere (e.g., argon or nitrogen).[6] It is recommended to store it in a well-ventilated area.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, with a focus on its use in Grignard reactions.
Issue 1: The this compound solution has a yellow or brown tint.
-
Question: I opened a new bottle of this compound and it has a distinct color. Is it still usable?
-
Answer: A pale yellow color indicates some decomposition and the presence of dissolved iodine. For many applications, particularly those where high purity is critical like in drug development, it is best to purify the reagent before use. However, for some less sensitive reactions, it might still be usable, though yields may be compromised. The presence of a copper stabilizer helps to minimize this decomposition.[1][7]
Issue 2: My Grignard reaction with this compound fails to initiate.
-
Question: I'm trying to form a Grignard reagent using this compound, but the reaction won't start. What could be the problem?
-
Answer: Failure to initiate a Grignard reaction is a common issue. Here are several potential causes and solutions:
-
Wet Glassware or Solvent: Grignard reagents are extremely sensitive to moisture.[8] Ensure all glassware is flame-dried or oven-dried immediately before use and that the ether or THF solvent is anhydrous.
-
Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction. Gently crush the magnesium with a glass rod (in the reaction flask, under inert atmosphere) to expose a fresh surface.
-
Initiator: A small crystal of iodine can be added to activate the magnesium surface.[9] The disappearance of the iodine color is an indicator that the magnesium is ready to react.
-
Concentration: A small amount of the this compound in a concentrated solution can be added directly to the magnesium to initiate the reaction before diluting with more solvent.
-
Issue 3: The yield of my reaction is lower than expected.
-
Question: My reaction using this compound resulted in a low yield of the desired product. What are the likely reasons?
-
Answer: Low yields can stem from several factors:
-
Reagent Decomposition: If the this compound was exposed to light during storage or the reaction setup, it may have partially decomposed, reducing the amount of active starting material. Always handle the reagent in a dimly lit area and wrap the reaction vessel in aluminum foil.
-
Side Reactions: The Grignard reagent is a strong base and can be consumed by any acidic protons in the reaction mixture. Ensure all reactants are free from water and other protic impurities.
-
Wurtz Coupling: This is a common side reaction where two alkyl groups couple together. It can be minimized by the slow addition of the alkyl iodide to the magnesium suspension.
-
Data Presentation
Table 1: Qualitative Stability of this compound Under Various Conditions
| Storage Condition | Light Exposure | Atmosphere | Temperature | Expected Stability | Visible Signs of Decomposition |
| Amber Bottle, Sealed | Dark (in cabinet) | Inert Gas (Argon) | 2-8 °C | High | Colorless liquid |
| Amber Bottle, Sealed | Dark (in cabinet) | Air | Room Temperature | Moderate | Pale yellowing over time |
| Clear Bottle, Sealed | Ambient Lab Light | Air | Room Temperature | Low | Noticeable yellow to brown color |
| Any Container | Direct Sunlight | Air | Elevated | Very Low | Rapid darkening, potential pressure buildup |
Note: This table provides a qualitative summary based on general chemical principles of alkyl iodides. Actual decomposition rates can vary based on the purity of the compound and the presence of stabilizers.
Experimental Protocols
Detailed Methodology for Grignard Reagent Formation and Reaction with an Aldehyde
This protocol describes the formation of 2-methylbutylmagnesium iodide and its subsequent reaction with propanal.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine (crystal)
-
Propanal
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (flame-dried)
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a single crystal of iodine.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the this compound solution to the magnesium. The reaction should initiate, evidenced by bubbling and the disappearance of the iodine color. Gentle warming may be necessary.
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for 30-60 minutes until most of the magnesium has been consumed.
-
-
Reaction with Propanal:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of propanal (0.9 equivalents) in anhydrous diethyl ether in the dropping funnel.
-
Add the propanal solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude alcohol product.
-
Visualizations
References
- 1. This compound (stabilized with Copper chip) [cymitquimica.com]
- 2. organicmystery.com [organicmystery.com]
- 3. This compound | 616-14-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. This compound | C5H11I | CID 141479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. guidechem.com [guidechem.com]
- 7. US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents [patents.google.com]
- 8. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]
- 9. jove.com [jove.com]
Technical Support Center: Quenching Procedures for Reactions Involving 1-Iodo-2-Methylbutane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for quenching procedures in reactions involving 1-iodo-2-methylbutane.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when quenching a reaction involving this compound?
When quenching reactions with this compound, the primary considerations are the nature of the reactive species present (e.g., Grignard reagents, organolithiums), the potential for side reactions, and the stability of the desired product. The choice of quenching agent and the procedure should aim to neutralize reactive intermediates, minimize the formation of byproducts like Wurtz coupling products, and prevent the degradation of the target molecule. Careful temperature control and slow addition of the quenching agent are crucial.
Q2: How do I choose the appropriate quenching agent for my reaction?
The selection of a quenching agent depends on the type of reaction.
-
For Grignard reactions (forming 2-methylbutylmagnesium iodide), a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is a common and effective choice. It is acidic enough to hydrolyze the magnesium alkoxide but generally mild enough to avoid degradation of many sensitive functional groups. Dilute acids like 1 M HCl can also be used but may be too harsh for acid-sensitive products.
-
For organolithium reactions , protic solvents like methanol (B129727) or isopropanol (B130326) are often used for an initial, more controlled quench, followed by the addition of water or aqueous solutions.
-
For nucleophilic substitution (SN2) reactions , the workup typically involves removing unreacted electrophile and nucleophile. If unreacted this compound is present, a wash with a mild reducing agent like aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) can be employed to remove the iodine color.
-
For reactions with organocuprates (Gilman reagents) , the workup is similar to Grignard reactions, often utilizing a quenched with a saturated aqueous solution of ammonium chloride.
Q3: I am observing a significant amount of a high-boiling point byproduct in my Grignard reaction. What is the likely cause and how can I minimize it?
A high-boiling point byproduct in a Grignard reaction with this compound is likely the Wurtz coupling product, 3,6-dimethyloctane. This occurs when the formed Grignard reagent reacts with unreacted this compound. To minimize this:
-
Slowly add the this compound to the magnesium turnings to maintain a low concentration of the alkyl iodide.
-
Maintain a low reaction temperature during the formation of the Grignard reagent.
-
Ensure efficient stirring to quickly disperse the alkyl iodide as it is added.
Q4: An emulsion has formed during the aqueous workup. How can I resolve this?
Emulsion formation is a common issue. Here are several strategies to address it:
-
Add brine (a saturated aqueous solution of NaCl). The increased ionic strength of the aqueous layer can help break the emulsion.
-
Filter the entire mixture through a pad of Celite® . This can break up the emulsion by removing fine particulate matter.
-
Allow the mixture to stand for an extended period , as sometimes the layers will separate on their own.
-
If possible, remove the organic solvent via rotary evaporation before the aqueous wash and then redissolve the residue in a fresh portion of the extraction solvent.
Troubleshooting Guides
Grignard Reaction Quenching
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of desired product | Incomplete reaction. | Ensure the Grignard reagent was fully formed before quenching. Consider titrating the Grignard reagent to determine its concentration. |
| Wurtz coupling. | Add the this compound slowly during Grignard formation. Maintain a low reaction temperature. | |
| Quenching was too vigorous, leading to side reactions or product degradation. | Cool the reaction mixture to 0 °C before and during the slow, dropwise addition of the quenching agent. | |
| Milky/cloudy aqueous layer after quenching | Formation of magnesium hydroxides/salts. | Add more of the acidic quenching agent (e.g., saturated aq. NH₄Cl) until the aqueous layer becomes clear. |
| Persistent purple/brown color in the organic layer | Residual iodine. | Wash the organic layer with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). |
Organolithium Reaction Quenching
| Issue | Possible Cause | Troubleshooting Steps |
| Violent/uncontrolled quenching | The organolithium reagent is highly reactive with the quenching agent. | Perform the quench at a low temperature (e.g., -78 °C or 0 °C). Add the quenching agent (e.g., methanol) very slowly and dropwise with vigorous stirring. |
| Incomplete quenching | Insufficient quenching agent was added. | Ensure a molar excess of the quenching agent is used. |
| Formation of unexpected byproducts | The quenching agent is reacting with the desired product. | Choose a less reactive quenching agent or protect sensitive functional groups before the reaction. |
Data Presentation
The following table summarizes common quenching agents and their typical performance in reactions involving the formation of 2-methylbutylmagnesium iodide from this compound. Yields are representative and can vary based on specific reaction conditions and the subsequent electrophile used.
| Quenching Agent | Concentration | Temperature (°C) | Rate of Addition | Typical Product Yield (%) | Notes |
| Saturated aq. NH₄Cl | Saturated | 0 | Slow, dropwise | 70-90 | Generally the preferred method; mild and effective. |
| 1 M HCl | 1 M | 0 | Slow, dropwise | 65-85 | Can be used if the product is stable to stronger acids. May cause dehydration of tertiary alcohols. |
| Water | - | 0 | Very slow, dropwise | 50-70 | Can be very exothermic and lead to the formation of insoluble magnesium hydroxide, complicating the workup. |
| Methanol followed by Saturated aq. NH₄Cl | - | -78 to 0 | Slow, dropwise | 75-90 | Useful for very sensitive substrates; the initial quench with methanol is less exothermic. |
Experimental Protocols
Protocol 1: Quenching a Grignard Reaction of this compound
This protocol describes the quenching and workup of a Grignard reaction where 2-methylbutylmagnesium iodide has been formed from this compound and reacted with an electrophile (e.g., an aldehyde or ketone).
-
Cooling: Once the reaction with the electrophile is complete (as determined by a suitable analytical method like TLC or GC), cool the reaction mixture to 0 °C using an ice-water bath.
-
Quenching: Slowly and with vigorous stirring, add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to the reaction mixture. The addition should be exothermic. Maintain the temperature below 20 °C. Continue adding the NH₄Cl solution until the bubbling ceases and any solids have dissolved, resulting in two clear layers.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether or another suitable organic solvent to dilute the organic phase. Separate the organic layer.
-
Aqueous Wash: Wash the organic layer with brine (saturated aqueous NaCl solution).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.
Protocol 2: Quenching an SN2 Reaction of this compound with an Alkoxide
This protocol details the workup procedure for a Williamson ether synthesis where this compound is the electrophile.
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature. Quench the reaction by slowly adding deionized water.[1]
-
Extraction: Transfer the mixture to a separatory funnel and add an appropriate organic solvent for extraction (e.g., diethyl ether or ethyl acetate).[1]
-
Washing: Wash the organic layer sequentially with deionized water and then with brine.[1]
-
Removal of Unreacted Iodide (Optional): If the organic layer has a purple or brown tint due to unreacted this compound or iodine, wash with a 10% aqueous solution of sodium thiosulfate until the color disappears.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate.[1]
-
Concentration: Remove the solvent under reduced pressure to yield the crude ether.
Mandatory Visualization
References
Technical Support Center: Disposal of 1-iodo-2-methylbutane Waste and Reaction Byproducts
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of 1-iodo-2-methylbutane and its associated reaction byproducts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and disposal of this compound waste.
Question: My container of this compound has turned a brown or reddish color. Is it still safe to use and how does this affect disposal?
Answer: The discoloration of this compound is common as it is sensitive to light and air, leading to the formation of iodine (I₂). The product is often stabilized with copper chips to scavenge iodine. While the presence of a slight color may not affect many reactions, it is crucial to handle the waste appropriately. The discolored solution and any copper stabilizers must be disposed of as halogenated organic waste. Do not attempt to neutralize the color with reagents like sodium thiosulfate (B1220275) before disposal, as this creates a more complex waste mixture.
Question: I have a reaction mixture containing this compound and an aqueous solution of sodium hydroxide (B78521). How should I dispose of this?
Answer: This mixture contains a halogenated organic compound and a basic aqueous solution. These two waste streams should not be mixed in the same general waste container.
-
Quench the Reaction: Ensure the reaction is complete and quenched. A common method is to cool the reaction mixture in an ice bath and slowly add a weak acid (e.g., saturated ammonium (B1175870) chloride solution) to neutralize the excess sodium hydroxide.
-
Separate the Layers: After quenching, allow the aqueous and organic layers to separate in a separatory funnel.
-
Dispose of Separately:
-
The organic layer, containing unreacted this compound and the organic product (e.g., 2-methyl-1-butanol), must be collected in a designated halogenated organic waste container.[1][2]
-
The aqueous layer should be tested for pH. If necessary, neutralize it to a pH between 6 and 9 before disposing of it down the sanitary sewer, in accordance with your institution's guidelines. Be aware that some institutional policies prohibit the drain disposal of any reaction byproduct, in which case it should be collected as aqueous waste.
-
Question: What is the correct procedure for disposing of glassware contaminated with this compound?
Answer: Proper decontamination of glassware is essential to prevent cross-contamination and ensure safety.
-
Initial Rinse: Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone (B3395972) or ethanol) to remove the bulk of the this compound residue. This rinse solvent must be collected and disposed of as halogenated organic waste .[3][4][5]
-
Washing: Wash the glassware with warm soapy water or a laboratory detergent.[6][7]
-
Final Rinse: Rinse thoroughly with tap water, followed by a final rinse with deionized water.
-
Drying: Allow the glassware to air dry or dry in an oven.
For stubborn organic residues, soaking the glassware in a base bath (a saturated solution of NaOH or KOH in ethanol (B145695) or methanol) can be effective.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable liquid and vapor.[8] It can cause skin and eye irritation.[9] It is also sensitive to light and air.
Q2: Can I mix this compound waste with other organic solvent waste?
A2: It is crucial to segregate halogenated and non-halogenated organic waste.[1][2] this compound waste must be collected in a designated container for halogenated organic solvents . Mixing it with non-halogenated solvents increases disposal costs and complexity, as the entire mixture must be treated as halogenated waste.[1]
Q3: What are the common byproducts of reactions involving this compound that I need to consider for disposal?
A3: this compound typically undergoes nucleophilic substitution reactions (SN2). Common byproducts depend on the nucleophile used. For example:
-
With hydroxide ions (e.g., NaOH), the primary byproduct is 2-methyl-1-butanol.[10]
-
With hydrosulfide (B80085) ions (e.g., NaSH), the primary byproduct is 2-methyl-1-butanethiol. These byproducts, along with any unreacted starting material, should be disposed of as halogenated organic waste.
Q4: How do I dispose of the copper chips used as a stabilizer in the this compound container?
A4: The copper chips will be contaminated with this compound and iodine. They should be treated as solid hazardous waste. Collect the copper chips in a separate, clearly labeled container for solid chemical waste. Do not dispose of them in the regular trash or with the liquid halogenated waste.
Data Presentation
Table 1: Physical and Safety Data for this compound
| Property | Value |
| Molecular Formula | C₅H₁₁I |
| Molecular Weight | 198.05 g/mol [9] |
| Appearance | Colorless to brown liquid |
| Boiling Point | 148 °C |
| Flash Point | 42 °C |
| Hazard Statements | H226: Flammable liquid and vapor[9] H315: Causes skin irritation[9] H319: Causes serious eye irritation[9] |
| Disposal Code | Must be disposed of as halogenated organic waste. |
Experimental Protocols
Protocol 1: General Disposal of Unused this compound
Objective: To safely dispose of surplus or degraded this compound.
Materials:
-
Original container of this compound
-
Designated halogenated organic waste container
-
Personal Protective Equipment (PPE): nitrile gloves, safety goggles, lab coat
-
Fume hood
Procedure:
-
Ensure you are wearing appropriate PPE and are working within a certified fume hood.
-
Carefully open the container of this compound.
-
Pour the contents directly into the designated halogenated organic waste container.
-
If the original container has a copper chip stabilizer, use forceps to transfer it to a designated solid hazardous waste container.
-
Rinse the empty original container three times with a small amount of a compatible solvent (e.g., acetone).
-
Transfer the rinse solvent into the halogenated organic waste container.
-
Leave the rinsed, empty container open in the back of the fume hood to evaporate any residual solvent before disposing of it as clean glassware.
Protocol 2: Quenching and Workup of a Reaction Mixture Containing this compound and a Basic Aqueous Reagent (e.g., NaOH)
Objective: To safely quench a reaction and separate the waste streams for proper disposal.
Materials:
-
Reaction mixture in a reaction flask
-
Ice bath
-
Saturated ammonium chloride (NH₄Cl) solution
-
Separatory funnel
-
Halogenated organic waste container
-
Aqueous waste container (if required by institutional policy)
-
pH paper
-
PPE (as above)
Procedure:
-
Place the reaction flask in an ice bath to cool the mixture to 0-5 °C.
-
While stirring, slowly add the saturated ammonium chloride solution to the reaction mixture to neutralize any excess base. Monitor the pH of the aqueous layer, aiming for a pH between 6 and 8.
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Allow the layers to fully separate. The upper layer will be the organic phase, and the lower layer will be the aqueous phase.
-
Drain the lower aqueous layer into a beaker. Check its pH and neutralize if necessary. Dispose of it according to your institution's guidelines for aqueous waste.
-
Drain the upper organic layer into the designated halogenated organic waste container.
-
Rinse the separatory funnel with a small amount of acetone and add the rinse to the halogenated organic waste container.
Visualizations
Caption: Waste disposal workflow for this compound.
Caption: Troubleshooting logic for common disposal issues.
References
- 1. 7.2 Organic Solvents [ehs.cornell.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. How To [chem.rochester.edu]
- 4. Cleaning Glassware | Chem Lab [chemlab.truman.edu]
- 5. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 6. Cleaning Laboratory Glassware [sigmaaldrich.com]
- 7. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. This compound | 616-14-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. (S)-(+)-1-Iodo-2-methylbutane | C5H11I | CID 5702528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The reaction of (R)-1-iodo-2-methylbutane with hydroxide ion form... | Study Prep in Pearson+ [pearson.com]
Purification of 1-iodo-2-methylbutane by distillation or chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-iodo-2-methylbutane by distillation and chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges stem from the compound's sensitivity to heat and light, which can lead to decomposition. The carbon-iodine bond is relatively weak, making iodoalkanes less stable than their chloro- or bromo-analogs.[1] Additionally, crude this compound may contain impurities with boiling points close to the product, complicating separation by distillation.
Q2: What common impurities are found in crude this compound?
A2: Common impurities can include:
-
Unreacted starting materials: Such as 2-methyl-1-butanol.
-
Isomeric byproducts: Depending on the synthetic route, other iodinated pentanes may be present.
-
Elimination products: Alkenes formed by the loss of hydrogen iodide.
-
Free iodine (I₂): Arises from the decomposition of the product, often indicated by a purple or brownish tint to the liquid.[2]
Q3: How can I minimize the decomposition of this compound during purification?
A3: To minimize decomposition, it is crucial to:
-
Avoid high temperatures: Utilize vacuum distillation to lower the boiling point.
-
Protect from light: Use amber glassware or wrap equipment in aluminum foil.
-
Work under an inert atmosphere: A nitrogen or argon atmosphere can prevent oxidation.
-
Use a stabilizer: Commercial preparations of this compound are often stabilized with copper.[3][4][5][6] Adding a small piece of copper wire or copper turnings to the distillation flask can help quench any generated HI and prevent further decomposition.
Q4: What are the recommended storage conditions for purified this compound?
A4: Store the purified compound in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., nitrogen or argon). Refrigeration at 2-8°C is recommended to maintain long-term purity.[1]
Troubleshooting Guides
Distillation Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product is decomposing in the distillation flask (darkening of the solution). | The distillation temperature is too high, causing thermal decomposition. | Use a vacuum pump to perform the distillation under reduced pressure, which will lower the boiling point. Ensure the heating mantle is not set to an excessively high temperature. Add a copper chip or wire as a stabilizer.[3][4][5][6] |
| Poor separation from impurities. | The boiling points of the product and impurities are very close. | Use a fractional distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column) to improve separation efficiency. |
| Bumping or uneven boiling. | Lack of boiling chips or inadequate stirring. | Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. |
| Low or no product distilling over. | The vacuum is too high, causing the boiling point to be below the temperature of the condenser coolant. The apparatus has a leak. | Adjust the vacuum to achieve a steady distillation rate at a manageable temperature. Check all joints and connections for leaks. |
Chromatography Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Streaking or tailing of the product spot on TLC or broad peaks in column chromatography. | The sample is too concentrated or overloaded on the column. The compound is interacting strongly with the stationary phase, possibly leading to decomposition. | Dilute the sample before loading. Reduce the amount of crude material loaded onto the column. For acid-sensitive compounds, consider using a deactivated stationary phase like neutral alumina (B75360) or adding a small amount of a non-polar organic base (e.g., triethylamine, ~0.1-1%) to the eluent.[7] |
| Poor separation of product from impurities. | The eluent (solvent system) polarity is not optimized. | Systematically test different solvent systems with varying polarities using thin-layer chromatography (TLC) to find the optimal eluent for separation. For non-polar compounds like this compound, start with a very non-polar eluent (e.g., pure hexane) and gradually increase the polarity by adding a slightly more polar solvent (e.g., diethyl ether or ethyl acetate) in small increments. |
| Product is not eluting from the column. | The eluent is not polar enough. The compound may have decomposed on the stationary phase. | Gradually increase the polarity of the eluent. If decomposition is suspected, test the stability of the compound on a small amount of the stationary phase (e.g., silica (B1680970) gel) by spotting it on a TLC plate and letting it sit for a period before eluting.[8] If decomposition occurs, switch to a more inert stationary phase like neutral alumina.[9][10] |
| Low recovery of the product. | The compound is volatile and may have evaporated during solvent removal. The compound has irreversibly adsorbed to or decomposed on the column. | Use a rotary evaporator with a cooled trap and carefully control the vacuum to avoid excessive evaporation. As mentioned above, if decomposition is the issue, change the stationary phase. |
Data Presentation
Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₁₁I |
| Molecular Weight | 198.05 g/mol [11] |
| Boiling Point | 148 °C (at atmospheric pressure)[6] |
| Density | 1.525 g/mL at 25 °C[6] |
| Refractive Index | n20/D 1.497[6] |
| Appearance | Colorless to brown clear liquid[3][4] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
Objective: To purify crude this compound by fractional distillation under reduced pressure.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractional distillation column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Magnetic stirrer and stir bar or boiling chips
-
Vacuum pump and vacuum gauge
-
Copper chip or wire (optional, as stabilizer)
-
Cold trap (recommended)
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry.
-
Place the crude this compound and a magnetic stir bar or boiling chips into the distillation flask. A copper chip can also be added.
-
Connect the apparatus to a vacuum pump with a cold trap and a vacuum gauge in line.
-
Gradually reduce the pressure to the desired level. The boiling point will decrease as the pressure is lowered. For example, the boiling point of a similar compound, 1-iodopentane, is 62-63 °C at 20 mmHg. A similar range can be expected for this compound.
-
Begin heating the distillation flask gently with the heating mantle while stirring.
-
Collect a forerun fraction, which will contain any lower-boiling impurities.
-
Monitor the temperature at the distillation head. Collect the main fraction that distills at a constant temperature, corresponding to the boiling point of this compound at the applied pressure.
-
Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and overheating of residues.
-
Allow the apparatus to cool completely before releasing the vacuum.
-
Analyze the collected fractions for purity using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Purification by Flash Column Chromatography
Objective: To purify crude this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Glass column for flash chromatography
-
Stationary phase: Silica gel (230-400 mesh) or neutral alumina.[9][10]
-
Eluent: A mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., diethyl ether or ethyl acetate).
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Pressurized air or nitrogen source
-
TLC plates, chamber, and UV lamp for monitoring
Procedure:
-
Select the Eluent: Use TLC to determine an appropriate solvent system. Since this compound is a non-polar compound, start with 100% hexane. If the compound does not move from the baseline, gradually add a more polar solvent like diethyl ether or ethyl acetate (B1210297) (e.g., 1-5%). The ideal eluent should give the product an Rf value of approximately 0.2-0.4.
-
Pack the Column:
-
Place a plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel or alumina in the initial, least polar eluent.
-
Carefully pour the slurry into the column, avoiding air bubbles. Tap the column gently to ensure even packing.
-
Add another layer of sand on top of the packed stationary phase.
-
Wash the column with 2-3 column volumes of the eluent.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent in which it is readily soluble.
-
Carefully apply the sample solution to the top of the column.
-
Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure with air or nitrogen to achieve a steady flow rate (approximately 2 inches/minute).
-
Collect fractions in separate tubes.
-
-
Monitor the Separation:
-
Analyze the collected fractions by TLC to determine which contain the purified product.
-
Combine the pure fractions.
-
-
Isolate the Product:
-
Remove the solvent from the combined pure fractions using a rotary evaporator. Be cautious, as the product is volatile.
-
Determine the yield and confirm the purity of the isolated this compound by GC or NMR.
-
Visualizations
Caption: Workflow for the purification of this compound by vacuum distillation.
Caption: Workflow for the purification of this compound by flash chromatography.
Caption: Troubleshooting decision tree for purifying this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound (stabilized with Copper chip) [cymitquimica.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | 616-14-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. (S)-(+)-1-Iodo-2-methylbutane copper stabilizer, 99 29394-58-9 [sigmaaldrich.com]
- 7. silicycle.com [silicycle.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C5H11I | CID 141479 - PubChem [pubchem.ncbi.nlm.nih.gov]
Effect of temperature on the rate of 1-iodo-2-methylbutane reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-iodo-2-methylbutane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the effect of temperature on reaction rates and product distribution.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions of this compound with nucleophiles/bases?
A1: this compound is a primary alkyl halide with steric hindrance at the β-carbon.[1] Therefore, it can undergo both bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) reactions. The predominant pathway is highly dependent on the reaction conditions, particularly the nature of the nucleophile/base, the solvent, and the temperature.[2][3]
Q2: How does temperature generally affect the reaction of this compound?
A2: Increasing the reaction temperature generally favors the elimination (E2) pathway over the substitution (SN2) pathway.[4] This is because elimination reactions typically have a higher activation energy and a greater increase in entropy compared to substitution reactions. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term (-TΔS) becomes more significant at higher temperatures, making elimination more favorable.[5]
Q3: What products should I expect from the reaction of this compound?
A3:
-
SN2 Product: With a good, non-bulky nucleophile, the primary product will be the substitution product, 2-methyl-1-substituted butane.
-
E2 Products: With a strong, sterically hindered base, the major product will be the elimination product. According to Zaitsev's rule, the more substituted alkene, 2-methyl-2-butene, is generally the major elimination product.[6][7] However, with a very bulky base, the less substituted "Hofmann" product, 2-methyl-1-butene, may be favored.[8]
Data Presentation
The following tables present illustrative data on how temperature can influence the product distribution and rate constants for the reaction of this compound with a common nucleophile/base like sodium ethoxide in ethanol (B145695). Note: This data is hypothetical and intended for educational purposes to demonstrate expected trends. Actual experimental results may vary.
Table 1: Illustrative Product Distribution for the Reaction of this compound with Sodium Ethoxide in Ethanol at Various Temperatures
| Temperature (°C) | SN2 Product (%) | E2 Product (Zaitsev) (%) | E2 Product (Hofmann) (%) |
| 25 | 70 | 25 | 5 |
| 50 | 55 | 38 | 7 |
| 75 | 35 | 55 | 10 |
| 100 | 20 | 68 | 12 |
Table 2: Illustrative Rate Constants for the Overall Reaction of this compound with Sodium Ethoxide in Ethanol
| Temperature (°C) | Temperature (K) | Rate Constant, k (M⁻¹s⁻¹) |
| 25 | 298.15 | 1.5 x 10⁻⁵ |
| 50 | 323.15 | 6.8 x 10⁻⁵ |
| 75 | 348.15 | 2.5 x 10⁻⁴ |
| 100 | 373.15 | 8.1 x 10⁻⁴ |
Experimental Protocols
Protocol 1: Determining the Effect of Temperature on the SN2/E2 Product Ratio
Objective: To quantify the ratio of substitution and elimination products from the reaction of this compound with a base at different temperatures.
Materials:
-
This compound
-
Sodium ethoxide solution in ethanol (0.5 M)
-
Dry ethanol
-
Reaction vials with septa
-
Thermostatically controlled oil bath or heating block
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Internal standard (e.g., decane)
-
Quenching solution (e.g., dilute HCl)
-
Extraction solvent (e.g., diethyl ether)
Procedure:
-
Set up a series of reaction vials, each containing a stir bar.
-
To each vial, add 5 mL of the 0.5 M sodium ethoxide in ethanol solution.
-
Add a known amount of the internal standard to each vial.
-
Place the vials in the heating block set to the desired temperatures (e.g., 25°C, 50°C, 75°C, 100°C) and allow them to equilibrate.
-
Inject a stoichiometric equivalent of this compound into each vial to initiate the reaction.
-
Allow the reactions to proceed for a predetermined amount of time (e.g., 1 hour, determined from preliminary kinetic runs).
-
Quench the reactions by adding 2 mL of dilute HCl.
-
Extract the organic products with 3 x 5 mL of diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Analyze the product mixture by GC-FID to determine the relative peak areas of the SN2 and E2 products and the internal standard.
-
Calculate the percentage of each product based on the corrected peak areas.
Mandatory Visualizations
Caption: Competing SN2 and E2 reaction pathways for this compound.
Caption: General experimental workflow for determining reaction kinetics.
Troubleshooting Guide
Q: My reaction is giving a lower yield of the desired substitution product than expected, even at low temperatures. What could be the issue?
A: Several factors could contribute to a lower-than-expected yield of the SN2 product:
-
Base Strength of Nucleophile: Your nucleophile may be a stronger base than anticipated, promoting the competing E2 reaction. Consider using a less basic nucleophile with similar nucleophilicity if possible.[3]
-
Steric Hindrance: Although this compound is a primary halide, the beta-carbon is substituted, which can slow down the SN2 reaction.[1][9] Ensure your reaction times are sufficient.
-
Solvent Effects: The use of polar protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its nucleophilicity and favoring elimination.[10][11] Consider using a polar aprotic solvent like DMSO or acetone (B3395972) to enhance the SN2 rate.[12]
Caption: Decision tree for troubleshooting low SN2 product yield.
Q: I am observing inconsistent product ratios in my GC analysis. What are the possible causes?
A: Inconsistent GC results can stem from several issues:
-
Incomplete Reactions: If the reaction has not gone to completion, the product ratio may not be representative. Ensure you have established an appropriate reaction time.
-
Sample Preparation: Inconsistent extraction or dilution of your reaction mixture can lead to variable results.[13]
-
GC Injection Issues: Problems with the injector, such as a leaking septum or a contaminated liner, can affect the composition of the sample introduced into the column.[14][15]
-
Column Degradation: The GC column can degrade over time, especially at high temperatures, leading to poor separation and inconsistent peak areas.
-
Temperature Fluctuations: Poor temperature control of the reaction itself will directly impact the SN2/E2 ratio. Ensure your heating apparatus is stable and accurate.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. organic chemistry - Why do polar aprotic solvents favour SN2 over E2? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. quora.com [quora.com]
- 13. academic.oup.com [academic.oup.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
Validation & Comparative
Navigating the Structural Maze: A Comparative Guide to the 1H and 13C NMR Spectral Analysis of 1-Iodo-2-Methylbutane
For researchers, scientists, and professionals in drug development, the precise structural elucidation of small molecules is a cornerstone of their work. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for this purpose. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of 1-iodo-2-methylbutane, offering a practical reference for spectral interpretation. We further compare NMR spectroscopy with alternative analytical methods, providing a comprehensive overview for selecting the optimal technique for haloalkane characterization.
Unveiling the Structure: ¹H and ¹³C NMR Spectral Data of this compound
The structural nuances of this compound (C₅H₁₁I) are vividly captured in its ¹H and ¹³C NMR spectra. The data presented below has been compiled from experimental sources and predictive models to provide a comprehensive analytical profile.
Table 1: ¹H NMR Spectral Data for this compound
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CH₂I (a) | ~3.20 | Doublet of doublets (dd) | 2H | J_ac ≈ 7.0, J_ad ≈ 4.5 |
| -CH(CH₃)- (c) | ~1.75 | Multiplet (m) | 1H | - |
| -CH₂CH₃ (d) | ~1.45 | Multiplet (m) | 2H | - |
| -CH(CH₃)- (b) | ~0.95 | Doublet (d) | 3H | J_bc ≈ 6.5 |
| -CH₂CH₃ (e) | ~0.90 | Triplet (t) | 3H | J_ed ≈ 7.5 |
Note: The chemical shifts and coupling constants are approximate and can vary slightly based on solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₂I (C1) | 13.5 |
| -CH(CH₃)- (C2) | 39.8 |
| -CH(CH₃)- (C5) | 16.5 |
| -CH₂CH₃ (C3) | 28.7 |
| -CH₂CH₃ (C4) | 11.2 |
Note: These chemical shifts were predicted using an online NMR prediction tool and should be considered as estimates.
In the Lab: Experimental Protocols for NMR Analysis
Reproducible and high-quality NMR data is contingent on meticulous experimental protocol. Below is a standard procedure for the acquisition of ¹H and ¹³C NMR spectra of a haloalkane like this compound.
Sample Preparation:
-
Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a commonly used solvent for haloalkanes due to its excellent dissolving power and the single, easily identifiable solvent peak.
-
Concentration: Prepare a solution by dissolving approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃. For ¹³C NMR, a more concentrated sample (50-100 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm. Most commercially available deuterated solvents already contain TMS.
-
Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup and Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and sensitivity.
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent. Perform automatic or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Acquisition Parameters: Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm). The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Acquisition Parameters: The spectral width should be set to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm). Due to the low natural abundance of the ¹³C isotope, a larger number of scans (hundreds to thousands) is usually required.
-
A Broader Perspective: NMR in Comparison to Other Analytical Techniques
While NMR is a powerful tool, other analytical techniques also play a vital role in the structural elucidation of haloalkanes.
Table 3: Comparison of Analytical Techniques for Haloalkane Analysis
| Technique | Principle | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Detailed information on the chemical environment, connectivity, and stereochemistry of atoms. | Non-destructive, provides unambiguous structural information. | Lower sensitivity compared to MS, requires higher sample concentrations. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by boiling point followed by ionization and mass-to-charge ratio detection. | Molecular weight and fragmentation pattern. | High sensitivity, excellent for separating mixtures. | Isomeric compounds can have similar fragmentation patterns, limited stereochemical information. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Vibrational transitions of chemical bonds upon absorption of infrared radiation. | Presence of functional groups. | Fast, simple, and non-destructive. | Provides limited information on the overall molecular structure, C-I bond absorptions can be weak and in the fingerprint region. |
Visualizing the Workflow
The process of NMR spectral analysis, from sample preparation to data interpretation, can be visualized as a logical workflow.
Caption: Workflow for NMR Spectral Analysis.
Purity Assessment of 1-iodo-2-methylbutane: A Comparative Guide to GC-MS and qNMR Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for raw materials and intermediates is a cornerstone of robust chemical research and pharmaceutical development. This guide provides a comprehensive comparison of two powerful analytical techniques for assessing the purity of 1-iodo-2-methylbutane: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR). We present detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting the most appropriate method for their specific needs.
Introduction to Purity Analysis of this compound
This compound is a valuable alkyl halide intermediate in organic synthesis. Its purity is critical as impurities can lead to unwanted side reactions, reduced yields, and the introduction of potentially toxic byproducts in subsequent synthetic steps. Common impurities may include structural isomers (e.g., 2-iodo-2-methylbutane, 1-iodopentane, 2-iodopentane, 3-iodopentane), the precursor alcohol (2-methyl-1-butanol), and elimination products (e.g., 2-methyl-1-butene). This guide explores the application of GC-MS for the separation and quantification of volatile impurities and qNMR as a primary ratio method for determining the absolute purity of the target compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and specific technique ideal for the separation and identification of volatile and semi-volatile compounds. It excels at detecting and quantifying trace-level impurities, providing a detailed profile of the sample's composition.
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) to create a stock solution.
-
Prepare a series of dilutions from the stock solution for calibration and analysis. For purity assessment, a concentration of approximately 100 µg/mL is often suitable.
-
If an internal standard is used for quantification, add a known amount of a suitable standard (e.g., 1-bromo-2-methylpropane) to the sample solution.
2. Instrumentation and Parameters:
A standard gas chromatograph coupled to a mass spectrometer is used. The following parameters are recommended as a starting point and should be optimized for the specific instrument and application.
| Parameter | Recommended Condition |
| GC System | Agilent 8890 GC or equivalent |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Split/Splitless, 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature: 40 °C, hold for 2 min; Ramp: 10 °C/min to 200 °C, hold for 5 min |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-300 |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
3. Data Analysis:
-
The purity is calculated based on the area percent of the main peak in the total ion chromatogram (TIC).
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.
-
Identification of impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.
GC-MS Workflow
GC-MS analysis workflow for this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis
qNMR is a primary analytical method that provides both structural and quantitative information in a single, non-destructive measurement. It allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity and concentration.
Experimental Protocol: qNMR
1. Sample and Standard Preparation:
-
Select a suitable high-purity internal standard (e.g., maleic acid, dimethyl sulfone) that has a simple ¹H NMR spectrum with resonances that do not overlap with the analyte signals.
-
Accurately weigh approximately 10-20 mg of the this compound sample into a vial.
-
Accurately weigh a known amount (e.g., 5-10 mg) of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of chloroform-d, CDCl₃) and transfer the solution to an NMR tube.
2. NMR Data Acquisition:
A high-field NMR spectrometer is used to acquire the ¹H NMR spectrum.
| Parameter | Recommended Condition |
| Spectrometer | Bruker Avance III 400 MHz or equivalent |
| Solvent | Chloroform-d (CDCl₃) |
| Pulse Program | zg30 (or similar quantitative pulse sequence) |
| Number of Scans (NS) | 16-64 (to achieve a signal-to-noise ratio > 250:1 for integrated signals) |
| Relaxation Delay (D1) | ≥ 5 times the longest T₁ of the signals of interest (typically 30-60 s for small molecules) |
| Acquisition Time (AQ) | ≥ 3 s |
| Spectral Width (SW) | ~16 ppm |
3. Data Processing and Purity Calculation:
-
Process the acquired FID with an appropriate line broadening (e.g., 0.3 Hz).
-
Perform phase and baseline correction.
-
Integrate a well-resolved, non-overlapping signal for this compound (e.g., the doublet for the -CH₂I protons around 3.2 ppm) and a signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
qNMR Logical Relationship for Purity Calculation
Logical inputs for qNMR purity calculation.
Comparison of GC-MS and qNMR for Purity Assessment
| Feature | GC-MS | qNMR |
| Principle | Chromatographic separation followed by mass-based detection. | Nuclear spin resonance in a magnetic field. |
| Primary Use | Identification and quantification of volatile and semi-volatile impurities, often at trace levels. | Absolute quantification of the main component; provides structural information. |
| Sensitivity | Very high (ppm to ppb levels for impurities). | Lower than GC-MS for trace impurities (typically >0.1%). |
| Specificity | High, based on retention time and mass spectral fragmentation patterns. | Very high, based on unique chemical shifts of nuclei. |
| Quantification | Typically relative (area percent) unless calibrated with standards for each impurity. | Absolute, using a single internal standard.[1] |
| Sample Throughput | Moderate; run times are typically 15-30 minutes per sample. | High; acquisition times can be short, especially with automation. |
| Destructive? | Yes, the sample is consumed during the analysis. | No, the sample can be recovered after analysis. |
| Impurity Identification | Excellent for identifying unknown volatile impurities through library searching. | Can identify structurally related impurities if their signals are resolved and assignable. Not suitable for unknown identification without further experiments. |
| Instrumentation Cost | Generally lower than a high-field NMR spectrometer. | High initial capital investment for the spectrometer. |
Conclusion
Both GC-MS and qNMR are powerful techniques for the purity assessment of this compound, each with distinct advantages.
-
GC-MS is the preferred method for a detailed impurity profile, offering unparalleled sensitivity for detecting and identifying trace volatile impurities. It is essential for quality control where even small amounts of byproducts can impact downstream processes.
-
qNMR serves as an excellent primary method for determining the absolute purity of the main component. Its accuracy, precision, and non-destructive nature make it ideal for the certification of reference materials and for routine quality checks where the primary concern is the assay of the bulk material.
For a comprehensive quality assessment of this compound, a dual-method approach is recommended. GC-MS can be employed to identify and quantify trace impurities, while qNMR can provide a highly accurate and precise determination of the overall purity of the bulk material. This combined strategy ensures the highest level of confidence in the quality of this important synthetic intermediate.
References
A Comparative Guide to the Reactivity of 1-iodo-2-methylbutane and 1-bromo-2-methylbutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 1-iodo-2-methylbutane and 1-bromo-2-methylbutane (B81432) in nucleophilic substitution (SN2) and elimination (E2) reactions. Understanding the relative reactivity of these primary alkyl halides is crucial for selecting the appropriate starting materials and reaction conditions in synthetic organic chemistry and drug development. This document outlines the key factors governing their reactivity, presents available experimental data, and provides detailed experimental protocols for their conversion.
Core Principles of Reactivity
The reactivity of this compound and 1-bromo-2-methylbutane is primarily influenced by two key factors: the nature of the leaving group and steric hindrance.
Leaving Group Ability: In both SN2 and E2 reactions, the rate is dependent on the facility with which the leaving group departs. Iodide (I⁻) is an exceptionally good leaving group, significantly better than bromide (Br⁻). This is due to its larger size, which disperses the negative charge more effectively, and the weaker carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond.[1] Consequently, this compound is expected to react faster than 1-bromo-2-methylbutane in both substitution and elimination reactions, all other factors being equal.
Steric Hindrance: Both molecules are primary alkyl halides, which generally favor the SN2 pathway. However, the presence of a methyl group on the carbon adjacent to the carbon bearing the halogen (the β-carbon) introduces steric hindrance. This bulkiness impedes the backside attack of the nucleophile required for an SN2 reaction, thereby slowing the reaction rate for both compounds compared to their unbranched counterparts (e.g., 1-iodobutane (B1219991) and 1-bromobutane).[2][3] While this steric factor affects both molecules, the effect of the superior leaving group in the iodo-compound generally outweighs the steric hindrance, leading to a faster overall reaction rate.
Quantitative Data Comparison
| Substrate | Leaving Group | Relative SN2 Rate (with I⁻ in Acetone) | Relative E2 Rate (with RO⁻ in ROH) | Key Factors |
| This compound | I⁻ | +++ | +++ | Excellent leaving group, moderate steric hindrance |
| 1-bromo-2-methylbutane | Br⁻ | ++ | ++ | Good leaving group, moderate steric hindrance |
| 1-bromobutane (for reference) | Br⁻ | ++++ | ++++ | Good leaving group, minimal steric hindrance |
| 1-bromo-2-methylpropane (for reference) | Br⁻ | + | + | Good leaving group, significant steric hindrance[2] |
Note: "+" indicates relative reactivity. More "+" symbols denote a faster reaction rate. The data for reference compounds illustrates the impact of steric hindrance.
Experimental Protocols
The following are detailed experimental protocols for representative SN2 and E2 reactions that can be adapted for this compound and 1-bromo-2-methylbutane.
Experimental Protocol 1: SN2 Reaction with Sodium Iodide in Acetone (Finkelstein Reaction)
This protocol describes the conversion of 1-bromo-2-methylbutane to this compound. The same procedure can be used to monitor the reactivity of this compound with a different nucleophile.
Objective: To replace the bromine atom with an iodine atom via an SN2 reaction.
Materials:
-
1-bromo-2-methylbutane
-
Sodium iodide (NaI)
-
Anhydrous acetone
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Sodium thiosulfate (B1220275) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
Procedure:
-
In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.5 equivalents of sodium iodide in anhydrous acetone.
-
To this solution, add 1 equivalent of 1-bromo-2-methylbutane.
-
Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by the formation of a white precipitate (NaBr), which is insoluble in acetone.[4][5]
-
After the reaction is complete (typically 1-2 hours, can be monitored by TLC or GC), cool the mixture to room temperature.
-
Remove the precipitated sodium bromide by vacuum filtration and wash the solid with a small amount of acetone.
-
Transfer the filtrate to a separatory funnel and add an equal volume of water.
-
Extract the aqueous layer with diethyl ether or a similar organic solvent (2 x 50 mL).
-
Combine the organic extracts and wash successively with 5% sodium thiosulfate solution (to remove any unreacted iodine) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by distillation if necessary.
Experimental Protocol 2: E2 Elimination with Potassium tert-Butoxide
This protocol describes the dehydrohalogenation of 1-bromo-2-methylbutane to form 2-methyl-1-butene (B49056). A similar procedure would be followed for this compound.
Objective: To induce elimination of HBr to form an alkene.
Materials:
-
1-bromo-2-methylbutane
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tert-butanol (B103910) or a suitable aprotic solvent (e.g., THF, DMSO)
-
Round-bottom flask
-
Reflux condenser or distillation apparatus
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.2 equivalents of potassium tert-butoxide in anhydrous tert-butanol.
-
Add 1 equivalent of 1-bromo-2-methylbutane to the solution at room temperature with vigorous stirring.
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC or GC analysis.
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the product with a low-boiling organic solvent such as pentane (B18724) or diethyl ether (2 x 50 mL).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation due to the volatility of the alkene product.
-
The resulting 2-methyl-1-butene can be further purified by fractional distillation.
Visualizing Reaction Pathways and Influencing Factors
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Factors influencing the relative SN2 reactivity.
Caption: Factors influencing the relative E2 reactivity.
Caption: Experimental workflow for the SN2 reaction.
Conclusion
References
Navigating the Chiral Maze: A Comparative Guide to Separation Methods for 1-iodo-2-methylbutane Enantiomers
For researchers, scientists, and drug development professionals, the enantioselective separation of chiral molecules is a critical analytical challenge. 1-iodo-2-methylbutane, a simple chiral alkyl halide, presents a particular hurdle for traditional High-Performance Liquid Chromatography (HPLC) methods due to its volatility and lack of a strong UV-absorbing chromophore. This guide provides a comparative overview of potential chiral HPLC approaches and a more robust Gas Chromatography (GC) alternative for the effective resolution of its enantiomers, supported by extrapolated data and detailed experimental protocols.
The direct separation of this compound enantiomers by chiral HPLC is not extensively documented in scientific literature. However, based on the successful resolution of structurally similar non-polar compounds, this guide outlines potential starting points for method development. The primary strategy for chiral HPLC involves the use of Chiral Stationary Phases (CSPs) that induce a chiral environment, leading to differential interactions with the enantiomers. Polysaccharide-based and cyclodextrin-based CSPs are versatile and often employed for a wide range of chiral separations.[1]
In contrast, chiral Gas Chromatography (GC) is a well-established and highly effective technique for the separation of volatile and thermally stable chiral compounds, such as small alkyl halides.[2][3] This guide will therefore compare and contrast proposed chiral HPLC methods with a more established chiral GC methodology.
Comparative Analysis of Chromatographic Methods
The selection of the appropriate chromatographic technique and stationary phase is paramount for achieving baseline separation of the enantiomers of this compound. Below is a comparison of potential HPLC methods and a recommended GC alternative.
| Method | Chromatographic Technique | Chiral Stationary Phase (CSP) | Mobile Phase / Carrier Gas | Anticipated Performance for this compound |
| Proposed HPLC Method A | High-Performance Liquid Chromatography | Polysaccharide-based (e.g., Cellulose (B213188) tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel) | n-Hexane / Isopropanol (99:1, v/v) | Moderate selectivity is anticipated. The non-polar nature of the analyte and mobile phase can enhance chiral recognition on polysaccharide CSPs. Detection may be challenging due to the lack of a chromophore, likely requiring a Refractive Index Detector (RID). |
| Proposed HPLC Method B | High-Performance Liquid Chromatography | Cyclodextrin-based (e.g., derivatized β-cyclodextrin on silica gel) | n-Hexane / Isopropanol (95:5, v/v) | Potential for good separation through inclusion complexation within the cyclodextrin (B1172386) cavity. Optimization of the mobile phase composition will be critical. RID detection would be necessary. |
| Alternative GC Method | Gas Chromatography | Supramolecular Uracil-based or derivatized cyclodextrin on a capillary column | Helium | High resolution and complete separation of enantiomers are expected based on successful separations of analogous 2-halobutanes.[2][4] Flame Ionization Detection (FID) provides excellent sensitivity for hydrocarbons. |
Experimental Protocols
Detailed and reproducible experimental methods are fundamental for successful chiral separations.
Proposed HPLC Method A: Polysaccharide-based CSP
-
Instrumentation: Standard HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID).
-
Column: A polysaccharide-based chiral column, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), with dimensions of 250 mm x 4.6 mm and a 5 µm particle size.
-
Mobile Phase: A non-polar mobile phase consisting of n-Hexane and Isopropanol in a 99:1 (v/v) ratio. The mobile phase should be thoroughly degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: Refractive Index Detector (RID). The detector cell temperature should be maintained close to the column temperature.
-
Injection Volume: 10 µL.
-
Sample Preparation: The racemic this compound should be dissolved in the mobile phase at a suitable concentration (e.g., 1 mg/mL).
Alternative GC Method: Chiral Capillary GC
-
Instrumentation: A Gas Chromatograph equipped with a split/splitless injector, a capillary column, a temperature-programmable oven, and a Flame Ionization Detector (FID).
-
Column: A chiral capillary column, for instance, one with a stationary phase based on a derivatized cyclodextrin or a supramolecular uracil (B121893) structure.[2] A typical dimension would be 30 m x 0.25 mm with a 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 200°C.
-
Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 150°C at a rate of 5°C/min.
-
Detector Temperature: 250°C.
-
Injection Mode: Split injection with a split ratio of 50:1.
-
Injection Volume: 1 µL.
-
Sample Preparation: The racemic this compound should be diluted in a volatile solvent like hexane (B92381) or dichloromethane (B109758) to an appropriate concentration (e.g., 100 µg/mL).
Experimental Workflow and Logic
The development of a successful chiral separation method typically follows a structured workflow, as illustrated in the diagram below. This process begins with an analysis of the analyte's properties to inform the initial selection of the chromatographic technique and chiral stationary phase. Method optimization is then carried out by systematically adjusting parameters such as mobile phase composition or temperature program to achieve the desired resolution.
Concluding Remarks
While chiral HPLC presents a potential avenue for the separation of this compound enantiomers, significant method development would be required, with detection being a primary challenge. The proposed methods using polysaccharide and cyclodextrin-based CSPs serve as a rational starting point for researchers. However, for volatile and non-polar analytes such as this, chiral Gas Chromatography offers a more direct, sensitive, and likely successful approach. The provided GC protocol, based on established separations of similar compounds, is recommended as the more robust and efficient strategy for achieving baseline resolution of the enantiomers of this compound. Researchers should consider screening both techniques to determine the most suitable method for their specific analytical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of 2-Bromobutane, 2-Chlorobutane, 2-Chloropentane, and 2-Butanol Enantiomers Using a Stationary Phase Based on a Supramolecular Uracil Structure - Nafikova - Journal of Analytical Chemistry [journals.rcsi.science]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Determination of Optical Rotation for (S)-(+)-1-iodo-2-methylbutane
For Researchers, Scientists, and Drug Development Professionals
The determination of stereochemistry is a critical analytical challenge in chemical research and pharmaceutical development. The spatial arrangement of atoms in a chiral molecule can profoundly influence its biological activity, making accurate stereochemical assignment essential. This guide provides a comparative overview of methods for determining the optical rotation of (S)-(+)-1-iodo-2-methylbutane, a chiral halogenated alkane. We will compare the classical method of polarimetry with modern chromatographic and crystallographic techniques, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for determining the stereochemistry of a chiral compound depends on various factors, including the nature of the sample, the required accuracy, and the available instrumentation. Below is a comparative summary of polarimetry, chiral gas chromatography (GC), chiral high-performance liquid chromatography (HPLC), and X-ray crystallography.
| Feature | Polarimetry | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | X-ray Crystallography |
| Principle | Measures the rotation of plane-polarized light by a chiral sample. | Differential partitioning of enantiomers between a chiral stationary phase and a mobile gas phase. | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase. | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. |
| Primary Output | Specific rotation ([α]) | Chromatogram with separated enantiomer peaks (retention times) | Chromatogram with separated enantiomer peaks (retention times) | Absolute configuration (R/S) and 3D molecular structure. |
| Sample Requirements | Pure, optically active sample in solution or as a neat liquid. | Volatile and thermally stable sample. | Sample soluble in the mobile phase. | Single, high-quality crystal. |
| Key Advantages | Non-destructive, rapid, and relatively low cost.[1] | High resolution and sensitivity; suitable for complex mixtures. | Broad applicability, high sensitivity, and well-established for a wide range of compounds.[1] | Provides unambiguous determination of absolute configuration. |
| Key Limitations | Requires a pure sample; impurities can significantly affect results.[2] | Limited to volatile and thermally stable compounds. | Can require extensive method development to find a suitable chiral stationary phase and mobile phase. | Crystal growth can be a significant challenge. |
Performance Data: Specific Rotation of Halogenated Alkanes
The specific rotation is a characteristic physical property of a chiral compound. The magnitude and sign of the rotation are dependent on the structure of the molecule, the wavelength of light used, the temperature, and the solvent. Below is a comparison of the specific rotation of (S)-(+)-1-iodo-2-methylbutane with other similar chiral haloalkanes. The specific rotation of the corresponding (R)-enantiomer will have the same magnitude but the opposite sign.
| Compound | Structure | Specific Rotation ([α]) | Conditions |
| (S)-(+)-1-iodo-2-methylbutane | CH₃CH₂CH(CH₃)CH₂I | +5.7° | 20°C, neat (D-line) |
| (S)-2-iodobutane | CH₃CH₂CH(I)CH₃ | +15.90° | Not specified |
| (S)-2-bromobutane | CH₃CH₂CH(Br)CH₃ | +23.1° | 20°C (D-line)[1][3] |
| (R)-2-chlorobutane | CH₃CH₂CH(Cl)CH₃ | +12.9° | Not specified[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following sections provide experimental protocols for the determination of optical rotation and enantiomeric purity using polarimetry, chiral gas chromatography, and X-ray crystallography.
Polarimetry
Objective: To measure the observed rotation of a sample and calculate its specific rotation.
Materials:
-
Polarimeter
-
Polarimeter cell (1 dm)
-
(S)-(+)-1-iodo-2-methylbutane
-
Volumetric flask and pipette
-
Solvent (if not measuring neat)
Procedure:
-
Instrument Calibration: Turn on the polarimeter and allow the light source to warm up. Calibrate the instrument by taking a blank reading with the polarimeter cell filled with the solvent to be used (or an empty cell if measuring a neat liquid). The reading should be zero.
-
Sample Preparation: If measuring a solution, accurately weigh a known amount of the chiral sample and dissolve it in a specific volume of a suitable solvent in a volumetric flask. Calculate the concentration in g/mL. If measuring a neat liquid, no preparation is needed.
-
Measurement: Carefully fill the polarimeter cell with the sample, ensuring there are no air bubbles in the light path. Place the cell in the polarimeter.
-
Data Acquisition: Record the observed rotation (α) in degrees. Note the temperature and the wavelength of the light source (typically the sodium D-line, 589 nm).
-
Calculation of Specific Rotation: Use the following formula to calculate the specific rotation ([α]):
[α] = α / (l × c)
where:
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the sample in g/mL (for solutions) or the density in g/mL (for neat liquids).
-
Chiral Gas Chromatography (GC)
Objective: To separate the enantiomers of a volatile chiral compound and determine the enantiomeric excess (ee).
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., a cyclodextrin-based column such as β-DEX™ or γ-DEX™).
Typical GC Conditions for a Chiral Haloalkane:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness chiral capillary column.
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 200 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 2 °C/min to 150 °C.
-
Detector Temperature: 250 °C.
-
Injection Mode: Split injection.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Data Analysis: The enantiomers will separate on the chiral column and will be detected as two distinct peaks in the chromatogram. The area under each peak is proportional to the amount of that enantiomer. Calculate the enantiomeric excess (ee) using the following formula:
ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] × 100
X-ray Crystallography
Objective: To determine the absolute configuration of a chiral molecule.
Procedure Overview:
-
Crystal Growth: The first and often most challenging step is to grow a single, high-quality crystal of the compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution. The crystal should be of sufficient size (typically >0.1 mm in all dimensions) and free of defects.[5][6]
-
Crystal Mounting: The selected crystal is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-rays) is recorded by a detector.[6]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms in the crystal lattice are then determined using computational methods.
-
Determination of Absolute Configuration: To determine the absolute configuration of a light-atom molecule, the phenomenon of anomalous dispersion is utilized. By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the correct enantiomer can be assigned. The Flack parameter is a value calculated during the refinement process that indicates the correctness of the assigned absolute configuration (a value close to zero is ideal).
Visualizing the Experimental Workflows
References
A Comparative Guide to SN1 and SN2 Reactivity in Primary and Tertiary Iodoalkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of primary and tertiary iodoalkanes in nucleophilic substitution reactions, specifically focusing on the SN1 and SN2 pathways. Understanding the kinetic and mechanistic nuances of these reactions is paramount for designing and optimizing synthetic routes in pharmaceutical and chemical research. This document presents quantitative data, detailed experimental protocols, and a logical framework for predicting reaction outcomes.
Executive Summary
The structural framework of an iodoalkane profoundly dictates its preferred nucleophilic substitution pathway. Primary iodoalkanes, such as iodomethane (B122720), are sterically unhindered and therefore react preferentially through the bimolecular SN2 mechanism. Conversely, tertiary iodoalkanes, like tert-butyl iodide, readily form stable carbocation intermediates, favoring the unimolecular SN1 pathway. This fundamental difference in mechanism leads to vastly different reaction kinetics and stereochemical outcomes.
Quantitative Reactivity Comparison
The following table summarizes the relative reaction rates for a representative primary iodoalkane (iodomethane) and a tertiary iodoalkane (tert-butyl iodide) under conditions that favor either SN1 or SN2 mechanisms. It is crucial to note that primary substrates are virtually unreactive under SN1 conditions, and tertiary substrates are similarly unreactive under SN2 conditions due to profound steric hindrance. Therefore, a direct comparison under a single set of conditions is not mechanistically informative.
| Iodoalkane | Structure | Type | Relative Rate of SN1 Reaction (Solvolysis in Ethanol) | Relative Rate of SN2 Reaction (with 0.1 M NaI in Acetone) |
| Iodomethane | CH₃I | Primary (1°) | ~1 | > 1 x 10⁵ |
| tert-Butyl Iodide | (CH₃)₃CI | Tertiary (3°) | > 1 x 10⁶ | Negligible |
Note: The relative rates are illustrative and compiled from various kinetic studies. The rate of reaction for iodomethane via SN1 and tert-butyl iodide via SN2 are exceedingly slow and not practically observed.
Deciding the Reaction Pathway: SN1 vs. SN2
The choice between an SN1 and SN2 reaction pathway is governed by a confluence of factors, primarily the structure of the substrate, the nature of the nucleophile, and the choice of solvent. The following diagram illustrates the logical decision-making process.
Caption: Deciding between SN1 and SN2 for iodoalkanes.
Experimental Protocols
The following are detailed methodologies for determining the reaction kinetics of a primary iodoalkane under SN2 conditions and a tertiary iodoalkane under SN1 conditions.
Experiment 1: Kinetics of the SN2 Reaction of Iodomethane
This experiment monitors the reaction of iodomethane with a nucleophile (e.g., sodium iodide in acetone) by observing the change in concentration of the reactants or products over time.
Objective: To determine the second-order rate constant for the SN2 reaction of iodomethane.
Materials:
-
Iodomethane
-
Sodium iodide
-
Acetone (B3395972) (anhydrous)
-
Volumetric flasks, pipettes, and burettes
-
UV-Vis Spectrophotometer or a titration setup with a suitable indicator
-
Constant temperature bath
Procedure:
-
Solution Preparation:
-
Prepare a standard stock solution of iodomethane in anhydrous acetone (e.g., 0.1 M).
-
Prepare a standard stock solution of sodium iodide in anhydrous acetone (e.g., 0.1 M).
-
-
Kinetic Run (Monitoring by Titration):
-
Equilibrate the reactant solutions to the desired temperature in a constant temperature bath.
-
Initiate the reaction by mixing known volumes of the iodomethane and sodium iodide solutions in a reaction vessel. Start a timer immediately.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing a known excess of a reagent that will react with the remaining sodium iodide (e.g., silver nitrate (B79036) solution).
-
Back-titrate the excess silver nitrate with a standardized solution of potassium thiocyanate (B1210189) using a ferric ammonium (B1175870) sulfate (B86663) indicator to determine the concentration of unreacted iodide at each time point.
-
-
Kinetic Run (Monitoring by UV-Vis Spectroscopy):
-
If the nucleophile or product has a distinct UV-Vis absorbance, this method can be employed.
-
Calibrate the spectrophotometer with a blank solution (acetone).
-
Mix the reactant solutions directly in a cuvette placed in a thermostatted cell holder in the spectrophotometer.
-
Monitor the change in absorbance at a specific wavelength corresponding to one of the reactants or products as a function of time.
-
-
Data Analysis:
-
For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line.
-
The slope of this line is equal to the rate constant, k.
-
Experiment 2: Kinetics of the SN1 Solvolysis of tert-Butyl Iodide
This experiment follows the solvolysis of tert-butyl iodide in a protic solvent (e.g., aqueous ethanol) by monitoring the production of hydronium ions.
Objective: To determine the first-order rate constant for the SN1 solvolysis of tert-butyl iodide.
Materials:
-
tert-Butyl iodide
-
Deionized water
-
Sodium hydroxide (B78521) solution (standardized, e.g., 0.02 M)
-
Bromothymol blue indicator
-
Volumetric flasks, pipettes, and burettes
-
Constant temperature bath
Procedure:
-
Solution Preparation:
-
Prepare a solution of tert-butyl iodide in ethanol (e.g., 0.1 M).
-
Prepare the aqueous ethanol solvent mixture (e.g., 80:20 ethanol:water).
-
-
Kinetic Run:
-
Place a known volume of the aqueous ethanol solvent in a reaction flask and bring it to the desired temperature in a constant temperature bath.
-
Add a few drops of bromothymol blue indicator. The solution should be neutral (green).
-
Initiate the reaction by adding a known volume of the tert-butyl iodide solution to the solvent and start a timer.
-
As the reaction proceeds, H⁺ ions are produced, turning the indicator yellow.
-
Titrate the reaction mixture with the standardized NaOH solution. Add a known volume of NaOH to turn the solution blue, and then record the time it takes for the solution to turn back to yellow. Repeat this process at regular intervals.
-
-
Data Analysis:
-
The rate of the reaction is determined by the rate of H⁺ production.
-
For a first-order reaction, a plot of the natural logarithm of the concentration of the alkyl halide (ln[(CH₃)₃CI]) versus time will yield a straight line.
-
The concentration of the alkyl halide at any time t can be calculated from the volume of NaOH used to neutralize the H⁺ produced.
-
The slope of the line is equal to the negative of the rate constant (-k).[1]
-
Conclusion
The reactivity of primary and tertiary iodoalkanes in nucleophilic substitution reactions is fundamentally dictated by their structure. Primary iodoalkanes, with their low steric hindrance, overwhelmingly favor the concerted SN2 pathway. In contrast, tertiary iodoalkanes, which can form stable carbocation intermediates, react via the stepwise SN1 mechanism. The experimental data and protocols provided in this guide offer a framework for the quantitative assessment and prediction of these important reaction pathways, aiding in the rational design of chemical syntheses.
References
A Comparative Guide to Computational Modeling of 1-Iodo-2-Methylbutane Reaction Pathways
For researchers and professionals in drug development and organic chemistry, understanding the intricate reaction pathways of alkyl halides is paramount for predicting product formation and optimizing reaction conditions. 1-iodo-2-methylbutane, a chiral primary alkyl halide, presents a fascinating case for studying the competition between substitution (SN1, SN2) and elimination (E1, E2) reactions. Computational modeling offers a powerful lens to dissect these pathways, providing quantitative insights into their kinetics and thermodynamics.
This guide provides a comparative overview of the computational approaches used to model the reaction pathways of this compound and similar iodoalkanes. It further details the experimental protocols necessary for the validation of theoretical predictions.
Competing Reaction Pathways of this compound
This compound can undergo both substitution and elimination reactions, primarily dictated by the reaction conditions. As a primary alkyl halide, SN2 and E2 pathways are generally favored over SN1 and E1 mechanisms, which would involve a less stable primary carbocation.[1] The steric hindrance from the adjacent methyl group, however, can influence the relative rates of these reactions.
Below is a diagram illustrating the primary competing pathways.
References
A Researcher's Guide to Determining the Absolute Configuration of Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a cornerstone of chemical analysis. The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with other chiral entities, profoundly influencing its biological activity, pharmacological properties, and toxicological profile. While single-crystal X-ray crystallography remains the definitive "gold standard," a suite of powerful spectroscopic techniques offers viable alternatives, each with its own strengths and weaknesses. This guide provides an objective comparison of X-ray crystallography with Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy for the elucidation of absolute stereochemistry.
The Gold Standard: X-ray Crystallography
Single-crystal X-ray crystallography provides a direct and unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration.[1] The technique relies on the diffraction of X-rays by a crystalline solid. The key to determining the absolute configuration lies in the phenomenon of anomalous dispersion (or resonant scattering), which becomes significant when the wavelength of the incident X-rays is near the absorption edge of a constituent atom. This effect leads to a breakdown of Friedel's law, causing measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), also known as Bijvoet pairs.
The most common metric for quantifying the absolute structure is the Flack parameter, which is refined during the crystallographic analysis. A Flack parameter close to 0 with a small standard uncertainty indicates that the correct enantiomer has been modeled, while a value near 1 suggests that the inverted structure is the correct one.[2][3] For molecules containing only light atoms (C, H, O, N), the anomalous scattering effect is weak, making the determination more challenging. However, the use of copper radiation (Cu Kα) can enhance the anomalous signal from oxygen, and in some cases, even allow for the determination of the absolute configuration of light-atom molecules. The presence of a heavier atom (e.g., S, Cl, Br) significantly improves the reliability of the determination.
Spectroscopic Alternatives in Solution
When obtaining high-quality single crystals proves to be a bottleneck, several spectroscopic techniques provide reliable alternatives for determining the absolute configuration of molecules in solution.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Since enantiomers produce mirror-image VCD spectra, this technique is highly sensitive to the absolute configuration. The process involves comparing the experimental VCD spectrum with a spectrum predicted for one of the enantiomers using quantum mechanical calculations, typically Density Functional Theory (DFT). A strong correlation between the experimental and calculated spectra confirms the absolute configuration. A significant advantage of VCD is that it does not require a chromophore and can be performed on a wide range of molecules in solution or even as neat liquids or oils.[4][5]
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized ultraviolet-visible light. Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with a theoretically calculated spectrum. ECD is particularly powerful for molecules containing chromophores. The Exciton (B1674681) Chirality Method (ECM) is a well-established approach within ECD for molecules with two or more interacting chromophores. The sign of the observed "couplet" in the ECD spectrum can be directly related to the spatial arrangement of the chromophores, providing a non-empirical assignment of the absolute configuration.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR spectroscopy cannot differentiate between enantiomers, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can induce diastereomeric environments that lead to distinct NMR signals. The most widely used method is the Mosher's ester analysis, where a chiral alcohol or amine is reacted with a chiral derivatizing agent, (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.[6][7][8] By analyzing the differences in the ¹H or ¹⁹F NMR chemical shifts (Δδ = δS - δR) of the protons or fluorine atoms near the stereocenter in the two diastereomers, the absolute configuration can be deduced based on an empirical conformational model.
Quantitative Comparison of Methods
The choice of method for determining absolute configuration depends on several factors, including the physical state of the sample, the presence of chromophores or heavy atoms, and the availability of instrumentation and computational resources. The following table summarizes the key performance indicators for each technique.
| Feature | X-ray Crystallography (Anomalous Dispersion) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR Spectroscopy (Mosher's Method) |
| Principle | Diffraction of X-rays by a single crystal, utilizing anomalous scattering effects. | Differential absorption of left and right circularly polarized infrared light. | Differential absorption of left and right circularly polarized UV-Vis light. | Formation of diastereomers with a chiral derivatizing agent, leading to distinct NMR spectra. |
| Sample Phase | Solid (single crystal) | Solution, neat liquid, or mull | Solution | Solution |
| Sample Amount | µg to mg | 1-15 mg | 0.1-1 mg | 1-5 mg |
| Analysis Time | Hours to days (including crystal growth) | 1-12 hours for data acquisition | Minutes to hours | Hours (including derivatization) |
| Heavy Atom Requirement | Beneficial, sometimes necessary for light-atom molecules. | Not required | Not required | Not required |
| Chromophore Requirement | Not required | Not required | Required for strong signals | Not required |
| Computational Requirement | Structure solution and refinement software. | Quantum mechanical calculations (DFT) for spectral prediction. | Quantum mechanical calculations (TDDFT) for spectral prediction. | Minimal, relies on empirical models. |
| Confidence Metric | Flack parameter (value and standard uncertainty). A value close to 0 with a small s.u. (<0.08 for enantiopure) indicates a confident assignment.[2] | Statistical comparison of experimental and calculated spectra (e.g., confidence level from software). | Comparison of experimental and calculated spectra, or the sign of an exciton couplet. | Consistency of Δδ values with the Mosher's model. |
| Key Advantage | Unambiguous, direct determination of 3D structure. | Broad applicability, no need for crystals or chromophores. | High sensitivity for chromophoric molecules. | Widely accessible instrumentation (NMR). |
| Key Limitation | Requires a high-quality single crystal. | Requires computational modeling; can be sensitive to conformation. | Requires a chromophore; can be sensitive to conformation. | Requires chemical derivatization; empirical model may not always hold. |
Experimental Protocols
X-ray Crystallography for Absolute Configuration Determination
-
Crystal Growth: Grow a single crystal of the derivative of suitable size and quality. This is often the most challenging step.
-
Data Collection: Mount the crystal on a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation for light-atom structures). Collect a complete set of diffraction data, ensuring to measure a sufficient number of Friedel pairs with good signal-to-noise.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct or Patterson methods. Refine the structural model against the experimental data.
-
Absolute Structure Determination: During the final stages of refinement, introduce the Flack parameter. A value close to 0 with a small standard uncertainty (typically < 0.1) confirms the assigned absolute configuration. If the Flack parameter refines to a value close to 1, the structural model should be inverted.
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation: Prepare a solution of the chiral molecule in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.05-0.1 M.
-
Spectral Measurement: Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.
-
Computational Modeling: Perform a thorough conformational search for the molecule using computational chemistry software.
-
Spectral Calculation: For the most stable conformers, calculate the theoretical VCD and IR spectra for one of the enantiomers using Density Functional Theory (DFT).
-
Comparison and Assignment: Compare the experimentally measured VCD spectrum with the Boltzmann-averaged calculated spectrum. A good match in the signs and relative intensities of the major bands confirms the absolute configuration. If the experimental spectrum is a mirror image of the calculated spectrum, the absolute configuration is the opposite of the one used in the calculation.
Electronic Circular Dichroism (ECD) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent. The concentration will depend on the strength of the chromophore.
-
Spectral Measurement: Record the ECD and UV-Vis spectra of the sample using a CD spectrometer.
-
Computational Modeling: Similar to VCD, perform a conformational analysis to find all relevant low-energy conformers and optimize their geometries using DFT.
-
Spectral Calculation: Calculate the ECD spectrum for each conformer using Time-Dependent Density Functional Theory (TDDFT).
-
Comparison and Assignment: Generate a Boltzmann-averaged calculated ECD spectrum and compare it with the experimental spectrum. A good match allows for the assignment of the absolute configuration.
NMR Spectroscopy (Mosher's Method)
-
Derivatization: React the chiral alcohol or amine with both (R)- and (S)-MTPA chloride separately to form the two corresponding diastereomeric Mosher's esters.
-
NMR Analysis: Acquire ¹H NMR (and/or ¹⁹F NMR) spectra for both diastereomeric products.
-
Data Analysis: Assign the proton signals for the groups on either side of the stereocenter for both diastereomers.
-
Configuration Assignment: Calculate the chemical shift differences (Δδ = δS - δR) for the assigned protons. According to the Mosher's model, protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values. This pattern allows for the deduction of the absolute configuration.
Visualization of Workflows
Conclusion
The determination of absolute configuration is a critical task in modern chemistry. While X-ray crystallography remains the definitive method, its requirement for high-quality single crystals can be a significant hurdle. Spectroscopic techniques such as VCD, ECD, and NMR provide powerful and often more accessible alternatives for determining the absolute stereochemistry of molecules in solution. The choice of the most appropriate method will depend on the specific characteristics of the molecule under investigation, the available resources, and the desired level of confidence in the assignment. For unambiguous and definitive assignments, especially for regulatory purposes, X-ray crystallography is unparalleled. However, for routine analysis and for compounds that are difficult to crystallize, the complementary spectroscopic methods offer invaluable tools for the modern researcher.
References
- 1. benchchem.com [benchchem.com]
- 2. Howard Flack and the Flack Parameter [mdpi.com]
- 3. Flack parameter - Wikipedia [en.wikipedia.org]
- 4. biotools.us [biotools.us]
- 5. spark904.nl [spark904.nl]
- 6. experts.umn.edu [experts.umn.edu]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 8. matilda.science [matilda.science]
A Comparative Guide to the Solvolysis of 1-Iodo-2-Methylbutane: A Kinetic Perspective
For Researchers, Scientists, and Drug Development Professionals
The solvolysis of alkyl halides is a cornerstone of organic chemistry, providing a fundamental model for understanding nucleophilic substitution reactions. For secondary alkyl halides, such as 1-iodo-2-methylbutane, the reaction mechanism often exists at the borderline between the unimolecular (SN1) and bimolecular (SN2) pathways. This guide offers a comparative analysis of the kinetic studies of this compound solvolysis, presenting experimental data to elucidate the factors governing its reactivity and product distribution.
Competing Reaction Pathways: SN1 vs. SN2
The solvolysis of this compound can proceed through two primary mechanistic routes:
-
SN1 (Substitution Nucleophilic Unimolecular): A two-step mechanism involving the formation of a carbocation intermediate. The rate of this reaction is primarily dependent on the stability of this intermediate and the ionizing power of the solvent.
-
SN2 (Substitution Nucleophilic Bimolecular): A single-step, concerted mechanism where the nucleophile attacks the substrate as the leaving group departs. This pathway is sensitive to steric hindrance around the reaction center and the strength of the nucleophile.
The choice between these pathways is influenced by the substrate structure, the nature of the leaving group, the nucleophilicity of the solvent, and the solvent's polarity.
Caption: Competing SN1 and SN2 pathways for the solvolysis of this compound.
Experimental Determination of Solvolysis Kinetics
The rate of solvolysis reactions can be monitored by tracking the change in concentration of the reactant or the formation of a product over time. A common method involves monitoring the production of the acidic byproduct (HI in this case).
General Experimental Protocol:
-
Reaction Setup: A solution of the alkyl halide in the chosen solvent is prepared and maintained at a constant temperature.
-
Monitoring Acid Production: The reaction progress is followed by titrating the liberated acid with a standardized base solution at regular time intervals. An indicator is often used to visualize the endpoint of the titration.[1][2]
-
Data Analysis: The concentration of the alkyl halide remaining at each time point is calculated from the amount of base consumed.
-
Rate Law Determination: The data is then plotted to determine the order of the reaction. For a first-order reaction (indicative of an SN1 mechanism), a plot of ln[Alkyl Halide] versus time will yield a straight line. For a second-order reaction (indicative of an SN2 mechanism), a plot of 1/[Alkyl Halide] versus time will be linear.[2]
Caption: A typical experimental workflow for studying the kinetics of a solvolysis reaction.
Comparative Kinetic Data
| Alkyl Halide (Secondary) | Solvent (Composition) | Temperature (°C) | Relative Rate |
| 2-Chlorooctane | 80% Ethanol (B145695) | 25 | 1 |
| 2-Bromooctane | 80% Ethanol | 25 | 30 |
| 2-Iodooctane (B1593957) (comparative) | 80% Ethanol | 25 | ~100 |
| 2-Chlorooctane | 50% Ethanol | 25 | 10 |
| 2-Bromooctane | 50% Ethanol | 25 | ~300 |
| 2-Iodooctane (comparative) | 50% Ethanol | 25 | ~1000 |
Note: The data for 2-iodooctane is estimated based on the general reactivity trend of alkyl halides (R-I > R-Br > R-Cl) and the effect of solvent polarity. Actual experimental values may vary.
This data illustrates two key principles:
-
Leaving Group Ability: The rate of solvolysis increases significantly as the leaving group becomes more stable. Iodide is an excellent leaving group, making iodoalkanes more reactive than their bromo and chloro counterparts.[3]
-
Solvent Polarity: An increase in the polarity of the solvent (e.g., a higher percentage of water in an ethanol-water mixture) generally accelerates the rate of solvolysis, particularly for reactions with SN1 character, as polar solvents stabilize the carbocation intermediate.[3]
Product Analysis
The products of the solvolysis of this compound in a solvent like ethanol would primarily be the corresponding ether (2-ethoxy-2-methylbutane) and alcohol (2-methyl-2-butanol, if water is present). The stereochemical outcome of the reaction provides further insight into the mechanism. An SN1 reaction, proceeding through a planar carbocation, is expected to yield a racemic mixture of products (both inversion and retention of configuration).[4][5] In contrast, a pure SN2 reaction results in complete inversion of stereochemistry.
However, for secondary alkyl halides, the situation is often more complex. Even in cases that exhibit first-order kinetics, a significant degree of inversion is often observed. This has led to the proposal of "ion pair" intermediates, where the leaving group remains in close proximity to the carbocation, shielding one face from nucleophilic attack and leading to a predominance of the inverted product.[5][6] A classic experiment with (R)-2-iodooctane demonstrated that the rate of racemization was twice the rate of incorporation of a radioactive iodide ion, providing strong evidence for the stereochemical consequences of nucleophilic substitution.[7][8]
Conclusion
The solvolysis of this compound represents a valuable system for studying the nuances of nucleophilic substitution reactions at a secondary carbon center. While a definitive assignment to a single, exclusive mechanism is often an oversimplification, kinetic studies provide crucial data to understand the factors that favor one pathway over the other. The high reactivity of this compound, due to the excellent leaving group ability of iodide, and its sensitivity to solvent polarity make it an interesting substrate for further investigation. The analysis of both reaction rates and product stereochemistry is essential for a complete mechanistic picture. There is a body of literature that even suggests that secondary alkyl halides may exclusively react via an SN2 mechanism under typical solvolysis conditions.[6][9][10][11]
References
- 1. amherst.edu [amherst.edu]
- 2. scribd.com [scribd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. obtained. Explain, Optically active 2-iodooctane when treated with radioa.. [askfilo.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Textbook suggests secondary alkyl halides do not undergo SN1 reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. scribd.com [scribd.com]
Validating Product Structures from 1-Iodo-2-Methylbutane Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of reaction outcomes for 1-iodo-2-methylbutane, a versatile primary alkyl iodide. Understanding the factors that dictate product formation is crucial for synthetic chemists in research and drug development. Here, we compare the outcomes of nucleophilic substitution (Sₙ2) and elimination (E2) reactions, offering detailed experimental protocols and data for product validation.
Competing Pathways: Substitution vs. Elimination
The reaction pathway of this compound is primarily determined by the nature of the nucleophile/base employed. Strong, non-bulky nucleophiles favor the Sₙ2 pathway, leading to substitution products. Conversely, strong, sterically hindered bases promote the E2 pathway, resulting in the formation of alkenes.
| Reaction Type | Reagent | Predominant Mechanism | Major Product(s) |
| Substitution | Sodium Hydroxide (B78521) (NaOH) | Sₙ2 | 2-Methyl-1-butanol |
| Sodium Azide (NaN₃) | Sₙ2 | 1-Azido-2-methylbutane | |
| Sodium Cyanide (NaCN) | Sₙ2 | 2-Methylpentanenitrile | |
| Elimination | Potassium tert-Butoxide (KOtBu) | E2 | 2-Methyl-1-butene (B49056) (major), 2-Methyl-2-butene (minor) |
Experimental Protocols and Product Validation
Below are detailed experimental protocols for key reactions of this compound. The validation of the resulting product structures is supported by spectroscopic data.
Nucleophilic Substitution with Sodium Hydroxide (Sₙ2)
This reaction exemplifies a typical Sₙ2 pathway, yielding the corresponding primary alcohol.
Experimental Protocol:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5.0 g (25.2 mmol) of this compound in 50 mL of a 1:1 mixture of acetone (B3395972) and water.
-
Add 2.0 g (50.0 mmol) of sodium hydroxide pellets to the solution.
-
Heat the mixture to reflux and maintain for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into 100 mL of water and extract with 3 x 30 mL of diethyl ether.
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to yield 2-methyl-1-butanol.
Expected Yield: ~85%
Product Validation Data: 2-Methyl-1-butanol
| Spectroscopic Data | Chemical Shift (δ) / m/z | Assignment |
| ¹H NMR (CDCl₃, 400 MHz) | 3.51 (d, J=6.8 Hz, 2H) | -CH₂OH |
| 1.68 (m, 1H) | -CH(CH₃)- | |
| 1.40 (m, 2H) | -CH₂CH₃ | |
| 0.92 (d, J=6.8 Hz, 3H) | -CH(CH₃)- | |
| 0.90 (t, J=7.4 Hz, 3H) | -CH₂CH₃ | |
| ¹³C NMR (CDCl₃, 100 MHz) | 68.4 | -CH₂OH |
| 39.8 | -CH(CH₃)- | |
| 26.0 | -CH₂CH₃ | |
| 16.5 | -CH(CH₃)- | |
| 11.2 | -CH₂CH₃ | |
| Mass Spectrum (EI) | 88 (M⁺), 70, 57, 43 | Molecular ion and characteristic fragments |
Elimination with Potassium tert-Butoxide (E2)
The use of a bulky base, potassium tert-butoxide, favors the E2 elimination pathway, leading to the formation of alkenes. Due to steric hindrance, the major product is the less substituted (Hofmann) alkene.
Experimental Protocol:
-
To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 30 mL of anhydrous tert-butanol.
-
Carefully add 3.0 g (26.7 mmol) of potassium tert-butoxide to the solvent with stirring.
-
Add 4.0 g (20.2 mmol) of this compound to the solution at room temperature.
-
Heat the reaction mixture to 50°C and maintain for 3 hours.
-
Cool the mixture to room temperature and add 50 mL of pentane (B18724).
-
Wash the organic layer with 2 x 30 mL of water and 1 x 30 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the pentane by distillation.
-
Analyze the product mixture by gas chromatography (GC) to determine the ratio of 2-methyl-1-butene and 2-methyl-2-butene.
Expected Yield: >90% total alkenes (approx. 3:1 ratio of 2-methyl-1-butene to 2-methyl-2-butene)
Product Validation Data: 2-Methyl-1-butene (Major Product)
| Spectroscopic Data | Chemical Shift (δ) / m/z | Assignment |
| ¹H NMR (CDCl₃, 400 MHz) | 4.68 (s, 2H) | =CH₂ |
| 2.02 (q, J=7.5 Hz, 2H) | -CH₂CH₃ | |
| 1.73 (s, 3H) | =C(CH₃)- | |
| 1.03 (t, J=7.5 Hz, 3H) | -CH₂CH₃ | |
| ¹³C NMR (CDCl₃, 100 MHz) | 145.9 | =C(CH₃)- |
| 110.1 | =CH₂ | |
| 31.5 | -CH₂CH₃ | |
| 22.1 | =C(CH₃)- | |
| 12.3 | -CH₂CH₃ | |
| Mass Spectrum (EI) | 70 (M⁺), 55, 42 | Molecular ion and characteristic fragments |
Visualizing Reaction Pathways and Validation Workflow
The following diagrams illustrate the competing reaction pathways of this compound and a typical workflow for product structure validation.
Caption: Competing Sₙ2 and E2 pathways for this compound.
Safety Operating Guide
Navigating the Safe Disposal of 1-Iodo-2-methylbutane: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. 1-Iodo-2-methylbutane, a flammable and irritant alkyl halide, requires a stringent disposal protocol. This guide provides essential, step-by-step instructions for its safe disposition, aligning with standard laboratory safety and environmental protection practices.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is critical to be aware of the inherent hazards of this compound. It is a flammable liquid and vapor, and it can cause skin and serious eye irritation.[1] Always handle this chemical in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative safety and physical properties of this compound.
| Property | Value | Source |
| Flash Point | 42 °C (108 °F) | |
| Boiling Point | 148 °C | |
| Specific Gravity | 1.51 g/mL at 20 °C | |
| Molecular Weight | 198.05 g/mol | [1] |
Step-by-Step Disposal Procedure
The disposal of this compound should be managed as hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[2]
-
Waste Segregation: It is crucial to segregate halogenated organic waste, such as this compound, from non-halogenated waste streams.[3][4] This is because halogenated compounds require specific disposal methods, often involving high-temperature incineration.[4]
-
Containerization:
-
Use a designated, chemically resistant, and leak-proof container for collecting this compound waste. A glass bottle with a secure screw cap is recommended.[4]
-
The container must be clearly labeled as "Hazardous Waste," "Halogenated Organic Waste," and "this compound."
-
Ensure the container is kept tightly closed when not in use to prevent the release of flammable vapors.
-
-
Storage:
-
Store the waste container in a well-ventilated, cool, and designated hazardous waste accumulation area.
-
Keep it away from heat, sparks, open flames, and other ignition sources.
-
Store in a secondary containment tray to mitigate potential spills.[2]
-
-
Institutional Protocol:
-
Consult your institution's Environmental Health and Safety (EHS) department for their specific procedures and to schedule a waste pickup.[2]
-
Adhere to all local, state, and federal regulations regarding hazardous waste disposal.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
